molecular formula C12H17NO2 B12728515 3-Methoxyphenmetrazine CAS No. 1350768-49-8

3-Methoxyphenmetrazine

Cat. No.: B12728515
CAS No.: 1350768-49-8
M. Wt: 207.27 g/mol
InChI Key: QKAKYFBKVKSLLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxyphenmetrazine, also known as 2-(3-methoxyphenyl)-3-methylmorpholine, is a chemical compound of interest in scientific research . It belongs to the substituted phenylmorpholine class of compounds, which are structurally related to phenmetrazine and other phenylmorpholine derivatives . This product is offered as the hydrochloride (HCl) salt in a high-purity, off-white powder form with a specified purity of ≥98% . The compound has a molecular formula of C12H17NO2 and a molecular weight of 243.73 g/mol for the HCl salt . It is noted to be soluble in various solvents including water, DMSO, and methanol, facilitating its use in various in-vitro experimental settings . As a phenylmorpholine derivative, its core structure consists of a morpholine ring substituted with a methyl group at the 3-position and a 3-methoxyphenyl ring at the 2-position . Proper handling and storage are required; it should be kept in a tightly sealed container in a cool, dry area to maintain stability . This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or in-vivo applications in humans or animals. Researchers are responsible for ensuring compliance with all local and national regulations regarding the handling and use of chemical substances.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1350768-49-8

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-(3-methoxyphenyl)-3-methylmorpholine

InChI

InChI=1S/C12H17NO2/c1-9-12(15-7-6-13-9)10-4-3-5-11(8-10)14-2/h3-5,8-9,12-13H,6-7H2,1-2H3

InChI Key

QKAKYFBKVKSLLT-UHFFFAOYSA-N

Canonical SMILES

CC1C(OCCN1)C2=CC(=CC=C2)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxyphenmetrazine (3-MPM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxyphenmetrazine (3-MPM), also known by its IUPAC name 2-(3-methoxyphenyl)-3-methylmorpholine, is a designer drug and a structural analog of phenmetrazine, a once-popular anorectic with stimulant properties.[1] As a member of the substituted phenmetrazine class, 3-MPM is of significant interest to the research community for its potential psychoactive effects and as a novel psychoactive substance (NPS). This technical guide provides a comprehensive overview of the chemical structure, properties, plausible synthetic routes, and expected pharmacological profile of 3-MPM, based on available data and research on closely related analogs. Due to the limited specific research on 3-MPM, this guide extrapolates information from related compounds to provide a foundational understanding for researchers.

Chemical Structure and Properties

This compound is a substituted phenylmorpholine. The core structure consists of a morpholine (B109124) ring with a methyl group at the 3-position and a 3-methoxyphenyl (B12655295) group at the 2-position.

Chemical Identifiers[1]
IdentifierValue
IUPAC Name 2-(3-methoxyphenyl)-3-methylmorpholine
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
CAS Number 1350768-49-8
PubChem CID 54673871
SMILES CC1C(OCCN1)C2=CC(=CC=C2)OC
InChI InChI=1S/C12H17NO2/c1-9-12(15-7-6-13-9)10-4-3-5-11(8-10)14-2/h3-5,8-9,12-13H,6-7H2,1-2H3
Physicochemical Properties[1]
PropertyValue
XLogP3 1.9
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2
Exact Mass 207.125928785
Monoisotopic Mass 207.125928785
Topological Polar Surface Area 30.5 Ų
Heavy Atom Count 15
Formal Charge 0
Complexity 198

Synthesis

Proposed Synthetic Pathway

The synthesis of 3-MPM can be envisioned as a multi-step process starting from 1-(3-methoxyphenyl)propan-1-one.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Amination cluster_2 Step 3: Reduction and Cyclization 1-(3-methoxyphenyl)propan-1-one 1-(3-methoxyphenyl)propan-1-one 2-bromo-1-(3-methoxyphenyl)propan-1-one 2-bromo-1-(3-methoxyphenyl)propan-1-one 1-(3-methoxyphenyl)propan-1-one->2-bromo-1-(3-methoxyphenyl)propan-1-one Br2, HBr Intermediate_Amine 2-((2-hydroxyethyl)amino)-1-(3-methoxyphenyl)propan-1-one 2-bromo-1-(3-methoxyphenyl)propan-1-one->Intermediate_Amine Ethanolamine 3-MPM_Precursor 1-(3-methoxyphenyl)-2-((2-hydroxyethyl)amino)propan-1-ol Intermediate_Amine->3-MPM_Precursor NaBH4 3-MPM This compound 3-MPM_Precursor->3-MPM H2SO4

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Adapted from a related synthesis)

Step 1: α-Bromination of 1-(3-methoxyphenyl)propan-1-one

  • To a solution of 1-(3-methoxyphenyl)propan-1-one in a suitable solvent (e.g., diethyl ether or chloroform), add a solution of bromine (Br₂) dropwise at a controlled temperature, often in the presence of a catalytic amount of hydrobromic acid (HBr).

  • The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • The reaction is then quenched, and the product, 2-bromo-1-(3-methoxyphenyl)propan-1-one, is extracted and purified.

Step 2: Reaction with Ethanolamine

  • The purified α-bromo ketone is dissolved in a suitable solvent (e.g., ethanol) and treated with an excess of ethanolamine.

  • The reaction mixture is heated to reflux for several hours.

  • After cooling, the solvent is removed under reduced pressure, and the resulting intermediate, 2-((2-hydroxyethyl)amino)-1-(3-methoxyphenyl)propan-1-one, is isolated.

Step 3: Reduction and Cyclization

  • The intermediate from Step 2 is dissolved in a suitable solvent (e.g., methanol) and treated with a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in portions at a low temperature.

  • After the reduction is complete, the reaction is carefully acidified with a strong acid, such as concentrated sulfuric acid (H₂SO₄), to facilitate the intramolecular cyclization (ring closure) to form the morpholine ring.

  • The final product, this compound, is then isolated and purified using standard techniques such as column chromatography or crystallization.

Pharmacological Properties

Specific pharmacological data for this compound is not currently available in the peer-reviewed literature. However, based on its structural similarity to other phenmetrazine analogs, it is predicted to act as a monoamine transporter inhibitor and/or releasing agent.

Expected Mechanism of Action

3-MPM is anticipated to interact with the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and to a lesser extent, the serotonin (B10506) transporter (SERT). This interaction would lead to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, resulting in stimulant effects.

G cluster_0 Monoamine Transporters 3-MPM 3-MPM DAT DAT 3-MPM->DAT Inhibition of Reuptake NET NET 3-MPM->NET Inhibition of Reuptake SERT SERT 3-MPM->SERT Inhibition of Reuptake Presynaptic_Neuron Presynaptic Neuron Synaptic_Cleft Synaptic_Cleft Presynaptic_Neuron->Synaptic_Cleft Release of Dopamine, Norepinephrine, Serotonin Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft->Postsynaptic_Neuron Binding to Receptors DAT->Presynaptic_Neuron Reuptake NET->Presynaptic_Neuron Reuptake SERT->Presynaptic_Neuron Reuptake

Caption: Hypothesized signaling pathway of this compound.

Monoamine Transporter Activity of Related Compounds

The following table summarizes the in vitro monoamine transporter activity of phenmetrazine and its methyl- and fluoro-substituted analogs. This data can be used to infer the potential activity of 3-MPM.

CompoundDAT IC₅₀ (μM)NET IC₅₀ (μM)SERT IC₅₀ (μM)Reference
Phenmetrazine0.0870.04113.1[2]
3-Methylphenmetrazine>101.93>10[2]
4-Methylphenmetrazine1.930.580.93[2]
3-Fluorophenmetrazine0.240.03>10N/A

Note: Lower IC₅₀ values indicate higher potency.

Based on these trends, it is plausible that this compound will exhibit significant activity at DAT and NET, with weaker effects at SERT. The methoxy (B1213986) group at the 3-position of the phenyl ring may influence its potency and selectivity compared to the methyl and fluoro analogs.

Experimental Protocols for Pharmacological Evaluation

To determine the precise pharmacological profile of 3-MPM, a series of in vitro assays are required. The following are generalized protocols for assessing monoamine transporter activity.

Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the reuptake of radiolabeled monoamines into synaptosomes or cells expressing the respective transporters.

Workflow:

G cluster_0 Preparation cluster_1 Incubation cluster_2 Termination & Measurement cluster_3 Analysis Prepare_Synaptosomes Prepare synaptosomes or transporter-expressing cells Incubate Incubate with 3-MPM and radiolabeled monoamine Prepare_Synaptosomes->Incubate Terminate Terminate uptake (e.g., rapid filtration) Incubate->Terminate Measure Measure radioactivity Terminate->Measure Calculate Calculate IC50 value Measure->Calculate

Caption: Experimental workflow for monoamine transporter uptake assay.

Methodology:

  • Preparation of Synaptosomes/Cells: Isolate synaptosomes from specific brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) of rodents or use cultured cell lines stably expressing the human recombinant monoamine transporters.

  • Incubation: Pre-incubate the synaptosomes or cells with varying concentrations of 3-MPM or a reference compound.

  • Initiation of Uptake: Add a fixed concentration of a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • Termination of Uptake: After a short incubation period, rapidly terminate the uptake process by filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of 3-MPM that inhibits 50% of the specific uptake (IC₅₀ value) by non-linear regression analysis of the concentration-response curves.

Monoamine Release Assay

This assay determines if a compound induces the release of pre-loaded radiolabeled monoamines from synaptosomes or cells.

Methodology:

  • Loading: Incubate synaptosomes or cells with a radiolabeled monoamine to allow for its uptake into the cytoplasm.

  • Washing: Wash the preparations to remove extracellular radioligand.

  • Superfusion: Place the loaded synaptosomes or cells in a superfusion apparatus and perfuse with buffer to establish a stable baseline of spontaneous efflux.

  • Drug Application: Introduce varying concentrations of 3-MPM into the superfusion buffer.

  • Fraction Collection: Collect fractions of the superfusate at regular intervals.

  • Quantification: Measure the radioactivity in each fraction to determine the amount of released monoamine.

  • Data Analysis: Calculate the amount of release stimulated by 3-MPM above the basal efflux and determine the EC₅₀ value (the concentration that produces 50% of the maximal effect).

Conclusion

This compound is a designer drug with a chemical structure that suggests stimulant properties mediated by the inhibition of monoamine transporters. While specific pharmacological data for this compound is lacking, a comprehensive understanding can be inferred from the study of its close analogs. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to produce and characterize 3-MPM and to investigate its detailed pharmacological profile. Further research is necessary to fully elucidate the specific receptor binding affinities, mechanism of action, and potential physiological effects of this novel psychoactive substance.

References

The Pharmacological Profile of 3-Methoxyphenmetrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxyphenmetrazine (3-MPM), a lesser-known analogue of phenmetrazine, presents a unique profile as a monoamine transporter ligand. This technical guide provides a comprehensive overview of the currently available pharmacological data on 3-MPM, with a focus on its synthesis, mechanism of action at monoamine transporters, and a comparative analysis with its structural isomers. Due to the limited extent of published research on 3-MPM, this document primarily draws from the key findings of McLaughlin et al. (2018), which remains the most definitive source of pharmacological data for this compound. This guide aims to serve as a foundational resource for researchers, highlighting both the known attributes of 3-MPM and the significant gaps in the scientific literature that warrant further investigation.

Introduction

Phenmetrazine and its analogues are a class of psychostimulant compounds characterized by a phenylmorpholine scaffold. Historically, phenmetrazine was utilized as an anorectic, but its use was discontinued (B1498344) due to its potential for abuse. In recent years, a number of phenmetrazine derivatives have emerged as new psychoactive substances (NPS), prompting scientific investigation into their pharmacological profiles to understand their potential effects and risks. This compound (3-MPM), also known by the research code PAL-773, is a positional isomer of other methylphenmetrazine compounds.[1] This document synthesizes the available data on 3-MPM's pharmacology, with a particular emphasis on its interactions with the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).

Chemical Synthesis

The synthesis of this compound (3-MPM), along with its positional isomers, has been described by McLaughlin et al. (2018). The synthetic route involves a multi-step process starting from 3-methylpropiophenone.

Experimental Protocol: Synthesis of this compound

The synthesis of 3-MPM is achieved through the following general steps:

  • Bromination: The starting material, 3-methylpropiophenone, undergoes bromination to yield 2-bromo-1-(3-methylphenyl)propan-1-one.

  • Reaction with Ethanolamine: The resulting α-bromo ketone is then reacted with ethanolamine.

  • Cyclization: An acid-catalyzed cyclization of the intermediate product yields the final 3-methyl-2-(3-methoxyphenyl)morpholine (this compound) free base.

  • Purification: The crude product is purified using techniques such as preparative thin-layer chromatography (TLC).[1]

A detailed, step-by-step protocol for a similar synthesis of the 2-MPM isomer is provided by McLaughlin et al. and can be adapted for 3-MPM with the appropriate starting material.[1]

Synthesis Workflow Diagram

G cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_step2 Step 2: Reaction with Ethanolamine cluster_step3 Step 3: Cyclization cluster_step4 Step 4: Purification 3-Methylpropiophenone 3-Methylpropiophenone Reaction1 Bromination Reaction 3-Methylpropiophenone->Reaction1 Bromine Bromine Bromine->Reaction1 Intermediate1 2-bromo-1-(3-methylphenyl)propan-1-one Reaction1->Intermediate1 Reaction2 Addition Reaction Intermediate1->Reaction2 Ethanolamine Ethanolamine Ethanolamine->Reaction2 Intermediate2 Amino alcohol intermediate Reaction2->Intermediate2 Reaction3 Acid-catalyzed Cyclization Intermediate2->Reaction3 Sulfuric_Acid Conc. H₂SO₄ Sulfuric_Acid->Reaction3 Crude_3MPM Crude this compound Reaction3->Crude_3MPM TLC Preparative TLC Crude_3MPM->TLC Purified_3MPM Purified this compound TLC->Purified_3MPM

Caption: Synthetic pathway for this compound.

Pharmacological Profile

The primary mechanism of action for many phenmetrazine analogues involves interaction with monoamine transporters. 3-MPM has been evaluated for its ability to inhibit the uptake of and stimulate the release of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) via their respective transporters.

Monoamine Transporter Activity

The in vitro pharmacological activity of 3-MPM at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) was investigated using rat brain synaptosomes. The key findings are summarized in the tables below.

CompoundDAT IC₅₀ (μM)NET IC₅₀ (μM)SERT IC₅₀ (μM)
This compound38.3 ± 4.25.2 ± 0.745.1 ± 6.3
Phenmetrazine (Reference)1.8 ± 0.21.2 ± 0.118.7 ± 2.5

Data sourced from McLaughlin et al. (2018).[1]

CompoundDAT EC₅₀ (μM)NET EC₅₀ (μM)SERT EC₅₀ (μM)
This compound> 101.2 ± 0.1> 10
Phenmetrazine (Reference)0.13 ± 0.020.05 ± 0.017.7 ± 0.9

Data sourced from McLaughlin et al. (2018).[1]

From this data, it is evident that 3-MPM is a substantially weaker inhibitor of DAT and SERT uptake compared to the parent compound phenmetrazine.[1] It retains some potency as a NET uptake inhibitor.[1] In terms of monoamine release, 3-MPM is a potent releaser of norepinephrine, with an EC₅₀ value comparable to its NET uptake inhibition.[1] However, it is a very weak releaser of dopamine and serotonin at the concentrations tested.[1]

Signaling Pathways and Mechanism of Action

The interaction of this compound with monoamine transporters suggests a primary mechanism of action involving the modulation of noradrenergic neurotransmission. As a norepinephrine releasing agent and uptake inhibitor, 3-MPM would be expected to increase the extracellular concentration of norepinephrine in the synapse.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicle NE_Synapse Norepinephrine NE_Vesicle->NE_Synapse Release NET Norepinephrine Transporter (NET) NE_Synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE_Synapse->Adrenergic_Receptor Postsynaptic_Effect Postsynaptic Effect Adrenergic_Receptor->Postsynaptic_Effect 3MPM This compound 3MPM->NE_Vesicle Stimulates Release 3MPM->NET Inhibits

Caption: Proposed mechanism of action of 3-MPM at the noradrenergic synapse.

Experimental Protocols: In Vitro Transporter Assays

The following protocols are based on the methodology described by McLaughlin et al. (2018) for assessing monoamine transporter activity.

  • Synaptosome Preparation: Rat brain synaptosomes are prepared from specific brain regions (e.g., striatum for DAT, hippocampus for NET and SERT).

  • Radioligand Incubation: Synaptosomes are incubated with a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) in the presence of varying concentrations of the test compound (3-MPM).

  • Termination and Scintillation Counting: The uptake reaction is terminated by rapid filtration, and the amount of radioactivity taken up by the synaptosomes is quantified by liquid scintillation counting.

  • Data Analysis: IC₅₀ values are calculated by non-linear regression analysis of the concentration-response curves.

  • Synaptosome Preloading: Synaptosomes are preloaded with a radiolabeled substrate as described above.

  • Superfusion: The preloaded synaptosomes are then superfused with buffer.

  • Drug Application: After establishing a stable baseline of radiolabel release, the test compound (3-MPM) is added to the superfusion buffer at various concentrations.

  • Fraction Collection and Analysis: Fractions of the superfusate are collected, and the amount of radioactivity in each fraction is determined by scintillation counting.

  • Data Analysis: EC₅₀ values for release are determined from the concentration-response curves.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_uptake Uptake Inhibition Assay cluster_release Release Assay Brain_Tissue Rat Brain Tissue Homogenization Homogenization & Centrifugation Brain_Tissue->Homogenization Synaptosomes Synaptosomes Homogenization->Synaptosomes Incubation_Uptake Incubate Synaptosomes with [³H]Monoamine & 3-MPM Synaptosomes->Incubation_Uptake Preloading_Release Preload Synaptosomes with [³H]Monoamine Synaptosomes->Preloading_Release Filtration_Uptake Rapid Filtration Incubation_Uptake->Filtration_Uptake Counting_Uptake Scintillation Counting Filtration_Uptake->Counting_Uptake Analysis_Uptake Calculate IC₅₀ Counting_Uptake->Analysis_Uptake Superfusion Superfusion with Buffer Preloading_Release->Superfusion Drug_Addition Add 3-MPM Superfusion->Drug_Addition Fraction_Collection Collect Superfusate Fractions Drug_Addition->Fraction_Collection Counting_Release Scintillation Counting Fraction_Collection->Counting_Release Analysis_Release Calculate EC₅₀ Counting_Release->Analysis_Release

Caption: Workflow for in vitro monoamine transporter assays.

Discussion and Future Directions

The available data on this compound indicate that it is a potent norepinephrine releasing agent and a relatively weak inhibitor of norepinephrine reuptake, with significantly less activity at dopamine and serotonin transporters compared to phenmetrazine.[1] This pharmacological profile suggests that the in vivo effects of 3-MPM may be primarily driven by its enhancement of noradrenergic neurotransmission, potentially leading to stimulant-like effects.

However, the current understanding of 3-MPM's pharmacology is far from complete. Significant knowledge gaps exist that present opportunities for future research:

  • Receptor Binding Profile: The affinity of 3-MPM for a wider range of CNS receptors has not been determined. A comprehensive receptor binding screen would be invaluable in identifying any off-target activities that could contribute to its overall pharmacological effect and potential side effects.

  • In Vivo Studies: There is a lack of in vivo research on 3-MPM. Studies investigating its behavioral effects (e.g., locomotor activity, drug discrimination), physiological responses (e.g., cardiovascular effects, changes in body temperature), and abuse potential are crucial for a thorough risk assessment.

  • Pharmacokinetics and Metabolism: The absorption, distribution, metabolism, and excretion (ADME) profile of 3-MPM is unknown. Identifying the metabolic pathways and major metabolites is essential for understanding its duration of action and for the development of analytical methods for its detection in biological samples. Studies on related compounds like 3,4-methylenedioxyphenmetrazine (MDPM) suggest that metabolism may occur via enzymes such as CYP2D6, but this needs to be confirmed for 3-MPM.

Conclusion

This compound is a phenmetrazine analogue with a distinct pharmacological profile characterized by potent activity as a norepinephrine releasing agent. While its synthesis and in vitro effects at monoamine transporters have been described, a comprehensive understanding of its pharmacology is limited by the scarcity of published research. This technical guide has summarized the currently available data and highlighted the critical areas where further investigation is needed. For researchers and drug development professionals, 3-MPM represents a compound with a potentially interesting and selective mechanism of action, but one that requires significant further study to fully elucidate its therapeutic potential and associated risks.

References

3-Methoxyphenmetrazine IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of 3-Methoxyphenmetrazine (3-MeO-PM), focusing on its chemical identity and fundamental properties. The information is compiled from publicly accessible chemical databases.

Chemical Identification

This compound is a substituted phenylmorpholine derivative. Its core chemical identifiers are essential for accurate documentation, synthesis, and analysis in a research setting.

IdentifierValueSource
IUPAC Name 2-(3-methoxyphenyl)-3-methylmorpholine[1]
CAS Number 1350768-49-8[1][2][3]
Molecular Formula C12H17NO2[1][2]
Synonyms 3-MeOPM, PAL-823[1][2][3]

Physicochemical Properties

The following table summarizes the computed physicochemical properties of this compound. These values are computationally estimated and provide a baseline for its expected behavior in experimental settings.

PropertyValueUnit
Molecular Weight 207.27 g/mol
Exact Mass 207.125928785Da
XLogP3-AA (LogP) 1.4
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2

Note: All physicochemical properties are computationally generated and sourced from PubChem.[1]

Experimental Data & Biological Pathways

As of the latest literature review, detailed experimental protocols, in-vivo/in-vitro quantitative data, and established signaling pathways for this compound are not extensively documented in peer-reviewed scientific literature. This is common for novel research chemicals. Researchers are advised to develop and validate their own analytical methods and experimental designs based on the known properties of analogous compounds, such as phenmetrazine and its derivatives.[4][5]

Logical Workflow: Compound Identification

The following diagram illustrates a standard workflow for the unambiguous identification of a chemical entity like this compound in a research context.

cluster_0 Chemical Information Retrieval cluster_1 Primary Identifiers cluster_2 Structural & Molecular Data A Compound Name (this compound) B Database Search (e.g., PubChem, CAS Registry) A->B C Retrieve Identifiers B->C D IUPAC Name: 2-(3-methoxyphenyl)-3-methylmorpholine C->D Official Name E CAS Number: 1350768-49-8 C->E Registry Number F Molecular Formula: C12H17NO2 C->F Composition G SMILES String: CC1C(OCCN1)C2=CC(=CC=C2)OC C->G 2D Structure H InChIKey: QKAKYFBKVKSLLT-UHFFFAOYSA-N C->H Hashed Structure

Caption: Workflow for the identification of this compound.

References

The Metabolic Fate of 3-Methoxyphenmetrazine in Humans: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, dedicated research on the human metabolism of 3-Methoxyphenmetrazine (3-MPM) is not available in peer-reviewed literature. This guide, therefore, provides a comprehensive overview of the anticipated primary metabolic pathways of 3-MPM in humans. The information presented is extrapolated from metabolic data of structurally analogous compounds, namely 3-Fluorophenmetrazine (B1651833) (3-FPM) and 3,4-methylenedioxyphenmetrazine (MDPM). This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound (3-MPM) is a designer drug of the phenmetrazine class. Understanding its metabolic fate is crucial for toxicological screening, clinical diagnosis, and the development of effective treatment strategies in cases of intoxication. While direct human studies on 3-MPM are pending, the well-documented metabolic pathways of its analogues provide a robust framework for predicting its biotransformation.

Predicted Primary Metabolic Pathways

Based on studies of 3-FPM and MDPM, the metabolism of 3-MPM in humans is expected to proceed through a series of Phase I and Phase II reactions.[1][2][3] The primary routes of biotransformation are likely to involve modifications to the methoxy (B1213986) group, the aromatic ring, and the morpholine (B109124) ring.

Phase I Metabolism:

  • O-Demethylation: The methoxy group is a prime target for O-demethylation, a common metabolic reaction, to form the corresponding hydroxy metabolite, 3-Hydroxyphenmetrazine (3-OH-PM).

  • Aromatic Hydroxylation: The aromatic ring can undergo hydroxylation at positions ortho or para to the existing methoxy group.

  • N-Oxidation: The nitrogen atom in the morpholine ring is susceptible to oxidation, leading to the formation of an N-oxide metabolite.[1]

  • Oxidative Ring Opening: The morpholine ring may undergo oxidative cleavage. For instance, in the case of 3-FPM, an analogous product, 2-amino-1-(3-fluorophenyl)propan-1-ol, was identified.[4] A similar metabolite can be anticipated for 3-MPM.

  • Alkyl Hydroxylation: Hydroxylation can also occur on the ethyl bridge of the morpholine ring.[1]

Phase II Metabolism:

The primary metabolites formed during Phase I, particularly the hydroxylated metabolites, are expected to undergo conjugation with endogenous molecules to increase their water solubility and facilitate excretion. These reactions include:

  • Glucuronidation: The hydroxylated metabolites can be conjugated with glucuronic acid.[1]

  • Sulfation: Sulfation is another potential conjugation pathway for the hydroxylated metabolites.[1]

Predicted Primary Metabolites of this compound

Due to the absence of direct quantitative studies on 3-MPM, the following table summarizes the predicted primary metabolites based on the metabolism of its analogues. The concentrations and detection windows are hypothetical and would require experimental verification.

Predicted MetaboliteMetabolic PathwayPotential Significance
3-Hydroxyphenmetrazine (3-OH-PM)O-DemethylationMajor metabolite, potentially pharmacologically active.
3-MPM N-OxideN-OxidationCommon metabolic route for cyclic amines.[1]
Hydroxy-3-MPMAromatic HydroxylationIndicates aromatic ring metabolism.
3-OH-PM-GlucuronideO-Demethylation, GlucuronidationMajor conjugated metabolite for excretion.[1]
3-OH-PM-SulfateO-Demethylation, SulfationAlternative conjugated metabolite for excretion.[1]
Oxidative Ring-Opened MetaboliteOxidative Ring OpeningA potential indicator of extensive metabolism.[4]

Experimental Protocols for Metabolite Identification

The methodologies employed for studying the metabolism of 3-FPM and MDPM would be directly applicable to the investigation of 3-MPM. These protocols typically involve in vitro and in vivo models, followed by advanced analytical techniques.

In Vitro Metabolism Studies
  • Human Liver Microsomes (HLMs) and S9 Fractions: Incubation of 3-MPM with pooled human liver microsomes or S9 fractions in the presence of NADPH-regenerating systems would be the primary in vitro method to identify Phase I metabolites.[2][3]

  • Hepatocyte Cultures: Primary human hepatocytes or cell lines like HepaRG can be used to investigate both Phase I and Phase II metabolism in a more complete cellular environment.[2][3]

  • Cytochrome P450 (CYP) Isoform Mapping: Recombinant human CYP enzymes would be used to identify the specific isoforms responsible for the primary metabolic reactions, with CYP2D6 being a likely candidate based on MDPM studies.[2][3]

Sample Preparation and Extraction
  • Solid-Phase Extraction (SPE): Biological samples (urine, plasma) would be subjected to SPE to isolate the metabolites from the biological matrix.[1]

  • Enzymatic Hydrolysis: To detect conjugated metabolites, samples would be treated with β-glucuronidase and sulfatase enzymes prior to extraction.[1]

Analytical Instrumentation
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for metabolite identification and quantification due to its high sensitivity and selectivity.[4] High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) would be crucial for accurate mass measurements and elemental composition determination of novel metabolites.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed, particularly for derivatized metabolites, to provide complementary structural information.[1]

Visualizing the Predicted Metabolic Pathway

The following diagram illustrates the predicted primary metabolic pathways of this compound.

Caption: Predicted Phase I and Phase II metabolic pathways of this compound.

Conclusion

While direct experimental data on the human metabolism of this compound is currently lacking, a robust predictive model can be constructed based on the metabolic pathways of its close analogues, 3-FPM and MDPM. The anticipated primary metabolic routes include O-demethylation, N-oxidation, aromatic hydroxylation, and oxidative ring opening, followed by glucuronidation and sulfation. The experimental protocols outlined in this guide provide a clear roadmap for future research to definitively elucidate the metabolic fate of 3-MPM in humans. Such studies are imperative for the forensic and clinical management of its use.

References

In-Depth Technical Guide: Expected Stimulant Properties of 3-Methyl-N-propyl-4-methyl-α-methylphenethylamine (3-MPM) Based on Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected stimulant properties of the novel compound 3-Methyl-N-propyl-4-methyl-α-methylphenethylamine (3-MPM). In the absence of direct pharmacological data for 3-MPM, this report leverages established structure-activity relationships (SAR) of phenethylamine-based central nervous system stimulants to predict its interaction with monoamine transporters—dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). Through a systematic examination of the structural contributions of its N-propyl, 3-methyl, 4-methyl, and α-methyl groups, a predictive pharmacological profile is constructed. This guide also outlines standard experimental protocols for the in vitro and in vivo characterization of such novel psychoactive substances.

Introduction

The landscape of novel psychoactive substances (NPS) is continually evolving, presenting a challenge to researchers and clinicians. Understanding the potential pharmacological effects of new chemical entities prior to their emergence is crucial for anticipating their physiological and psychoactive profiles. 3-Methyl-N-propyl-4-methyl-α-methylphenethylamine (3-MPM) is a substituted phenethylamine (B48288) for which no formal pharmacological studies have been published. Its core structure, α-methylphenethylamine (amphetamine), is a well-characterized stimulant, and the various substitutions on this backbone allow for a predictive analysis based on established structure-activity relationships (SAR). This document will deconstruct the 3-MPM molecule to forecast its likely stimulant properties by analyzing the known effects of its constituent chemical modifications.

Predicted Pharmacological Profile of 3-MPM

The stimulant properties of phenethylamines are primarily mediated by their interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These interactions can manifest as reuptake inhibition (cocaine-like) or substrate-mediated release (amphetamine-like). The specific substitutions on the phenethylamine scaffold dictate the potency, selectivity, and mechanism of action at these transporters.

Analysis of Structural Features

The structure of 3-MPM can be broken down into four key modifications of the phenethylamine core:

  • α-Methyl Group: The presence of a methyl group on the alpha carbon, adjacent to the amine, defines 3-MPM as an amphetamine derivative. This modification generally increases resistance to metabolism by monoamine oxidase (MAO), prolonging the duration of action. It also tends to enhance stimulant activity compared to the corresponding phenethylamine without this group.

  • N-Propyl Group: The substitution of a propyl group on the terminal amine is a significant determinant of pharmacological activity. Generally, increasing the length of the N-alkyl chain beyond an ethyl group leads to a decrease in potency as a monoamine releaser and a shift towards reuptake inhibition. N-propylamphetamine, for instance, is reported to be about four times less potent than amphetamine and acts as a dopamine reuptake inhibitor with an IC50 of 1,013 nM, rather than a releasing agent.[1][2] This suggests that 3-MPM is more likely to be a reuptake inhibitor than a potent releaser at DAT.

  • 3-Methyl and 4-Methyl Phenyl Ring Substitutions: Methylation on the phenyl ring can influence a compound's interaction with monoamine transporters. 4-methylamphetamine (4-MA) is a potent and balanced serotonin, norepinephrine, and dopamine releasing agent.[3] 3,4-dimethylamphetamine was developed as an appetite suppressant, indicating significant stimulant properties, but was accompanied by side effects such as high blood pressure.[4] The presence of both 3- and 4-methyl groups on 3-MPM is likely to modulate its affinity and selectivity for the monoamine transporters, potentially enhancing its interaction with SERT compared to unsubstituted amphetamine.

Expected Interaction with Monoamine Transporters

Based on the analysis of its structural components, 3-MPM is predicted to act as a monoamine reuptake inhibitor, with a likely preference for certain transporters.

  • Dopamine Transporter (DAT): The N-propyl group is expected to significantly reduce the potency of 3-MPM as a dopamine releaser, shifting its mechanism towards reuptake inhibition. N-propylamphetamine has a reported IC50 value of 1,013 nM for dopamine reuptake inhibition.[1]

  • Norepinephrine Transporter (NET): Amphetamine and its derivatives typically show high affinity for NET.[2] The N-propyl substitution may reduce this activity compared to amphetamine, but it is still expected to be a significant site of action for 3-MPM.

  • Serotonin Transporter (SERT): The 3,4-dimethyl substitution on the phenyl ring is anticipated to increase the affinity of 3-MPM for SERT, similar to how the 4-methyl group in 4-methylamphetamine enhances serotonergic activity.[3]

Data Presentation

As no direct quantitative data for 3-MPM is available, the following tables summarize the structure-activity relationship trends for key structural analogs that inform the predictions for 3-MPM.

Table 1: Effect of N-Alkylation on Amphetamine Activity

CompoundN-SubstituentPrimary Mechanism at DATRelative Potency (vs. Amphetamine)
AmphetamineHReleaser1x
MethamphetamineMethylReleaser>1x
EthylamphetamineEthylReleaser~1x
N-Propylamphetamine Propyl Reuptake Inhibitor ~0.25x [1][2]

Table 2: In Vitro Activity of Structurally Relevant Phenethylamines at Monoamine Transporters

CompoundDAT IC50/Ki (nM)NET IC50/Ki (nM)SERT IC50/Ki (nM)Primary Mechanism
d-Amphetamine~600~70-100~20,000-40,000Releaser
Methamphetamine~500~100~10,000-20,000Releaser
N-Propylamphetamine 1,013 (IC50) [1]N/AN/AReuptake Inhibitor
4-Methylamphetamine44.1 (EC50)22.2 (EC50)53.4 (EC50)Releaser[3]
MDMA~8,290~1,190~2,410Releaser/Inhibitor[2]

Note: EC50 values for 4-Methylamphetamine indicate releasing activity, while the IC50 for N-Propylamphetamine indicates reuptake inhibition. Data is compiled from various sources and methodologies, and should be used for comparative purposes.

Experimental Protocols

To empirically determine the stimulant properties of 3-MPM, a series of in vitro and in vivo experiments would be necessary. The following are detailed methodologies for key experiments.

In Vitro Monoamine Transporter Assays

These assays determine the affinity of a test compound for the monoamine transporters by measuring its ability to displace a known radiolabeled ligand.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.

    • Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT.

    • Test compound: 3-MPM.

    • Reference compounds: Cocaine, GBR-12909 (for DAT), desipramine (B1205290) (for NET), fluoxetine (B1211875) (for SERT).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • 96-well microplates, glass fiber filters, scintillation counter.

  • Procedure:

    • Prepare serial dilutions of 3-MPM and reference compounds.

    • In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.

These assays measure the ability of a test compound to inhibit the uptake of a radiolabeled monoamine substrate into synaptosomes or cells expressing the respective transporter.

  • Materials:

    • Rat brain synaptosomes or HEK293 cells expressing hDAT, hNET, or hSERT.

    • Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, [³H]serotonin.

    • Test compound: 3-MPM.

    • Reference inhibitors.

  • Procedure:

    • Pre-incubate the synaptosomes or cells with varying concentrations of 3-MPM or reference inhibitors.

    • Initiate uptake by adding the radiolabeled monoamine substrate.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate uptake by rapid filtration and washing with ice-cold buffer.

    • Measure the radioactivity of the filters or cell lysates.

    • Determine the IC50 values for uptake inhibition.

In Vivo Behavioral Assays

This assay measures the stimulant or depressant effects of a compound on spontaneous movement.

  • Animals: Male C57BL/6 mice.

  • Apparatus: Open field arenas equipped with automated infrared beam-break detection systems or video tracking software.

  • Procedure:

    • Habituate the mice to the testing room and handling procedures.

    • Administer 3-MPM or vehicle control (e.g., saline) via intraperitoneal (i.p.) injection at various doses.

    • Immediately place the mice individually into the open field arenas.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60-120 minutes).

    • Analyze the data to determine dose-dependent effects on locomotor activity.

Mandatory Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) MA Monoamines (DA, NE, 5-HT) Vesicle->MA Release Transporter Monoamine Transporter (DAT, NET, SERT) MA->Transporter Reuptake Receptor Postsynaptic Receptor MA->Receptor Binding MPM 3-MPM MPM->Transporter Inhibition

Caption: Predicted mechanism of action of 3-MPM at the monoamine synapse.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Assessment Binding Radioligand Binding Assays (DAT, NET, SERT) Uptake Monoamine Uptake Assays (DAT, NET, SERT) Locomotor Locomotor Activity Binding->Locomotor Release Monoamine Release Assays (DAT, NET, SERT) Uptake->Locomotor Release->Locomotor DrugDisc Drug Discrimination Data Data Analysis & Pharmacological Profile Locomotor->Data SelfAdmin Self-Administration DrugDisc->Data SelfAdmin->Data Start 3-MPM Synthesis & Purification Start->Binding Start->Uptake Start->Release

Caption: General experimental workflow for characterizing a novel stimulant.

SAR_Logic cluster_structure Structural Features of 3-MPM cluster_prediction Predicted Properties N_Propyl N-Propyl Group Reuptake Reuptake Inhibition (vs. Release) N_Propyl->Reuptake Potency Decreased Potency (vs. Amphetamine) N_Propyl->Potency Dimethyl 3,4-Dimethyl Phenyl SERT_Activity Increased SERT Activity Dimethyl->SERT_Activity Alpha_Methyl α-Methyl Group Alpha_Methyl->Potency Increases relative to non-alpha-methylated Duration Increased Duration (vs. Phenethylamine) Alpha_Methyl->Duration

Caption: Logical relationships in the structure-activity analysis of 3-MPM.

Conclusion

Based on a thorough analysis of the structure-activity relationships of known phenethylamine stimulants, it is predicted that 3-Methyl-N-propyl-4-methyl-α-methylphenethylamine (3-MPM) will act as a non-selective monoamine reuptake inhibitor. The N-propyl substitution is expected to decrease its overall potency compared to amphetamine and shift its mechanism away from monoamine release. The 3,4-dimethyl substitutions on the phenyl ring may confer increased activity at the serotonin transporter. The α-methyl group is likely to increase its duration of action by preventing metabolic degradation by MAO. Empirical validation through the experimental protocols outlined in this guide is necessary to confirm these predictions and fully characterize the pharmacological profile of 3-MPM. This predictive analysis serves as a critical first step for researchers, scientists, and drug development professionals in understanding the potential stimulant properties and neurochemical effects of this novel compound.

References

3-Methoxyphenmetrazine: A Technical Overview of Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxyphenmetrazine (3-MPM) is a psychoactive substance that has emerged as a novel psychoactive substance (NPS). As a derivative of phenmetrazine, its pharmacological profile, particularly its interaction with monoamine transporters, is of significant interest to the scientific community. This technical guide provides a comprehensive overview of the available in vitro receptor binding affinity data for 3-MPM, focusing on its activity at the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). Detailed experimental methodologies from key studies are presented to ensure reproducibility and aid in the design of future research. Furthermore, this document includes visualizations of the generalized signaling pathways associated with monoamine transporter function to provide a broader context for understanding the potential downstream effects of 3-MPM.

Introduction

This compound (3-MPM) is a substituted phenylmorpholine and an analog of phenmetrazine, a once-marketed anorectic with stimulant properties. The pharmacological activity of phenmetrazine and its analogs is primarily attributed to their interaction with monoamine transporters, which are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft. By inhibiting this reuptake process, these compounds can increase the extracellular concentrations of these neurotransmitters, leading to their characteristic stimulant and psychoactive effects. This guide synthesizes the current knowledge on the receptor binding affinity of 3-MPM to provide a foundational resource for researchers in pharmacology, toxicology, and drug development.

Receptor Binding Affinity Data

The primary mechanism of action for this compound involves its interaction with monoamine transporters. The following table summarizes the in vitro uptake inhibition data for 3-MPM at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, as determined in studies using rat brain synaptosomes. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the specific radioligand binding.

CompoundDAT (IC50, µM)NET (IC50, µM)SERT (IC50, µM)
This compound (3-MPM)>101.8>10

Data sourced from Mayer FP, et al. (2018).

As the data indicates, 3-MPM demonstrates a notable selectivity for the norepinephrine transporter, with a significantly lower IC50 value compared to its activity at the dopamine and serotonin transporters. The weaker potency at DAT and SERT suggests a pharmacological profile that may differ from other phenmetrazine analogs.

Experimental Protocols

The following is a detailed description of the in vitro monoamine transporter uptake inhibition assay used to generate the data presented above.

Preparation of Rat Brain Synaptosomes
  • Tissue Homogenization: Whole rat brains are rapidly removed and homogenized in 10 volumes of ice-cold 0.32 M sucrose (B13894) solution.

  • Centrifugation: The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C. The resulting supernatant is collected and centrifuged at 20,000 x g for 20 minutes at 4°C.

  • Resuspension: The final pellet, containing the synaptosomes, is resuspended in a Krebs-phosphate buffer (pH 7.4) containing 124 mM NaCl, 4.9 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 0.5 mM CaCl2, 1.5 mM ascorbic acid, and 10 mM glucose.

  • Protein Concentration Determination: The protein concentration of the synaptosomal preparation is determined using a standard method, such as the Bradford protein assay, to ensure consistent tissue amounts across experiments.

Monoamine Transporter Uptake Inhibition Assay
  • Incubation Mixture: The assay is performed in a final volume of 500 µL in 96-well plates. Each well contains:

    • Rat brain synaptosomes (approximately 100-200 µg of protein).

    • Varying concentrations of this compound or a reference compound.

    • A specific radioligand:

      • For DAT assays: [3H]dopamine (final concentration ~10 nM).

      • For NET assays: [3H]norepinephrine (final concentration ~10 nM).

      • For SERT assays: [3H]5-HT (serotonin) (final concentration ~10 nM).

  • Incubation: The plates are incubated at 37°C for 10 minutes.

  • Termination of Uptake: The uptake of the radioligand is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are then washed multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known selective uptake inhibitor (e.g., GBR 12909 for DAT, desipramine (B1205290) for NET, and fluoxetine (B1211875) for SERT). Specific uptake is calculated by subtracting the non-specific uptake from the total uptake. IC50 values are then determined by non-linear regression analysis of the concentration-response curves.

Signaling Pathways and Experimental Workflows

While specific downstream signaling studies for this compound are not yet available, the following diagrams illustrate the generalized signaling pathways associated with monoamine transporter function and a typical experimental workflow for determining receptor binding affinity.

G cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine) Release Release Vesicle->Release DAT Dopamine Transporter (DAT) DAT->Cytosol Reuptake Synapse Dopamine Release->Synapse Exocytosis Receptor Dopamine Receptor Synapse->Receptor Binding Signal Signal Transduction (e.g., cAMP pathway) Receptor->Signal G cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (Norepinephrine) Release Release Vesicle->Release NET Norepinephrine Transporter (NET) NET->Cytosol Reuptake Synapse Norepinephrine Release->Synapse Exocytosis Receptor Adrenergic Receptor Synapse->Receptor Binding Signal Signal Transduction (e.g., G-protein signaling) Receptor->Signal G cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (Serotonin) Release Release Vesicle->Release SERT Serotonin Transporter (SERT) SERT->Cytosol Reuptake Synapse Serotonin (5-HT) Release->Synapse Exocytosis Receptor Serotonin Receptor Synapse->Receptor Binding Signal Signal Transduction (e.g., GPCR or ion channel) Receptor->Signal G A Prepare Rat Brain Synaptosomes B Incubate Synaptosomes with 3-MPM and Radioligand A->B C Terminate Uptake by Rapid Filtration B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 Determination) D->E

An In-depth Technical Guide to the Initial Toxicity Screening of 3-Methoxyphenmetrazine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 3-Methoxyphenmetrazine (3-MPM) is a designer drug and a phenmetrazine analog. As of late 2025, there is a significant lack of published scientific literature detailing its toxicological profile. This guide, therefore, presents a hypothetical framework for an initial toxicity screening based on established toxicological principles and data from structurally related compounds, such as 3,4-methylenedioxyphenmetrazine (MDPM). The experimental protocols and data presented herein are illustrative and intended to guide future research.

Introduction

This compound (3-MPM) is a novel psychoactive substance (NPS) with a chemical structure related to the stimulant phenmetrazine.[1][2][3][4][5] The emergence of NPS like 3-MPM on the recreational drug market necessitates a thorough toxicological risk assessment to understand their potential harm to human health.[1][2][3][4][5] This technical guide outlines a proposed initial toxicity screening strategy for 3-MPM, encompassing in vitro and in vivo methodologies, to elucidate its potential cytotoxic, genotoxic, and metabolic liabilities.

The proposed screening cascade is designed to provide a preliminary but comprehensive overview of the compound's safety profile, guiding further, more detailed toxicological investigations.

Proposed In Vitro Toxicity Screening

In vitro assays are crucial for the initial, high-throughput screening of a compound's toxicity, providing mechanistic insights and reducing the reliance on animal testing.[6][7]

The initial step in toxicity screening is to determine the concentration at which a compound induces cell death. This is typically achieved through a battery of cytotoxicity assays using relevant cell lines, such as human liver cells (e.g., HepG2) to assess hepatotoxicity, and neuronal cells (e.g., SH-SY5Y) for neurotoxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: HepG2 or SH-SY5Y cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Exposure: A stock solution of 3-MPM is serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM). The old medium is removed from the cells and replaced with the 3-MPM-containing medium. A vehicle control (medium with the same concentration of the solvent used to dissolve 3-MPM, e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compound for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 4 hours.[8]

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) is calculated from the dose-response curve.

Table 1: Hypothetical Cytotoxicity Data for 3-MPM (IC50 in µM)

Cell Line24 hours48 hours72 hours
HepG2450.2310.5225.8
SH-SY5Y380.7250.1180.4

Genotoxicity assays are employed to assess the potential of a compound to damage genetic material (DNA), which can lead to mutations and cancer.[9][10][11]

Experimental Protocol: Ames Test for Mutagenicity

  • Bacterial Strains: Several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537) are used.

  • Metabolic Activation: The test is performed with and without the addition of a rat liver S9 fraction to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: The bacterial strains are exposed to various concentrations of 3-MPM in the presence of a small amount of histidine.

  • Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.

  • Incubation: The plates are incubated for 48-72 hours.

  • Colony Counting: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

Table 2: Hypothetical Ames Test Results for 3-MPM

S. typhimurium StrainWithout S9 ActivationWith S9 ActivationResult
TA98No significant increaseNo significant increaseNon-mutagenic
TA100No significant increaseNo significant increaseNon-mutagenic
TA1535No significant increaseNo significant increaseNon-mutagenic
TA1537No significant increaseNo significant increaseNon-mutagenic

Understanding the metabolic fate of a new compound is crucial for predicting its pharmacokinetic profile and potential for drug-drug interactions.[1][2][3][4][5] Studies on the related compound MDPM have shown strong inhibition of CYP2D6 and moderate inhibition of CYP1A2 and CYP3A4.[1][2][3][4][5] Therefore, a similar pattern could be hypothesized for 3-MPM.

Experimental Protocol: CYP450 Inhibition Assay

  • Microsomes: Human liver microsomes, which contain a high concentration of CYP450 enzymes, are used.

  • Probe Substrates: Specific fluorescent or chemiluminescent probe substrates for the major CYP450 isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) are used.

  • Incubation: The microsomes are incubated with the probe substrate, a NADPH-regenerating system, and varying concentrations of 3-MPM.

  • Fluorescence/Luminescence Measurement: The rate of metabolism of the probe substrate is measured by monitoring the change in fluorescence or luminescence over time.

  • Data Analysis: The IC50 value for the inhibition of each CYP450 isoform is calculated.

Table 3: Hypothetical CYP450 Inhibition Data for 3-MPM (IC50 in µM)

CYP450 IsoformIC50 (µM)
CYP1A215.2
CYP2C9> 100
CYP2C19> 100
CYP2D62.5
CYP3A425.8

Proposed In Vivo Toxicity Screening

Following in vitro characterization, in vivo studies in animal models are necessary to understand the systemic toxicity of the compound.[12]

An acute toxicity study provides information on the potential adverse effects of a single high dose of the substance and helps determine the median lethal dose (LD50).[13]

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

  • Animal Model: The study is typically conducted in female rodents (e.g., Sprague-Dawley rats).

  • Dosing: A single animal is dosed at a starting dose level.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next animal is dosed at a lower level.

  • LD50 Calculation: The LD50 is calculated using the maximum likelihood method.

Table 4: Hypothetical Acute Oral Toxicity Data for 3-MPM in Rats

ParameterValue
Estimated LD50 (mg/kg)350
Clinical Signs of ToxicityHyperactivity, tremors, convulsions

Visualizations

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Screening cytotoxicity Cytotoxicity Assays (MTT, LDH) acute_toxicity Acute Toxicity (LD50) cytotoxicity->acute_toxicity Dose Range Finding genotoxicity Genotoxicity Assays (Ames, Micronucleus) genotoxicity->acute_toxicity metabolism Metabolic Stability & CYP450 Inhibition metabolism->acute_toxicity end end acute_toxicity->end Preliminary Risk Assessment start 3-MPM start->cytotoxicity Cell Lines (HepG2, SH-SY5Y) start->genotoxicity Bacterial Strains & Mammalian Cells start->metabolism Human Liver Microsomes

Caption: Proposed workflow for the initial toxicity screening of 3-MPM.

Based on its stimulant properties, 3-MPM could potentially induce neurotoxicity through pathways involving oxidative stress and mitochondrial dysfunction, similar to other amphetamine-like substances.

neurotoxicity_pathway cluster_cell Neuronal Cell MPM This compound ROS Increased Reactive Oxygen Species (ROS) MPM->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical pathway of 3-MPM-induced neurotoxicity.

Conclusion

The initial toxicity screening of a novel psychoactive substance like this compound is paramount for public health and safety. The proposed framework, incorporating a battery of in vitro and in vivo assays, provides a systematic approach to characterizing its potential toxicity. While the data presented in this guide is hypothetical due to the current lack of published research, the outlined experimental protocols and methodologies serve as a robust starting point for future investigations. Further studies are urgently needed to fully elucidate the toxicological profile of 3-MPM and to inform regulatory bodies and healthcare professionals.

References

Methodological & Application

Analytical Methods for the Detection of 3-Mercaptopropyltrimethoxysilane (3-MPM) in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercaptopropyltrimethoxysilane (3-MPM) is an organosilane compound with applications in material science, including use as a coupling agent and in the synthesis of nanoparticles for various industrial and biomedical purposes. With the increasing use of materials containing 3-MPM, the potential for human exposure and the need to understand its pharmacokinetic and toxicological profile becomes more critical. This document provides detailed application notes and proposed protocols for the quantitative analysis of 3-MPM and its potential hydrolysis products in biological matrices such as plasma, serum, and urine.

Due to the inherent reactivity of its trimethoxysilyl group, 3-MPM is expected to undergo rapid hydrolysis in aqueous environments, including biological fluids, to form 3-mercaptopropylsilanetriol and various condensation products. Therefore, analytical methods should be designed to quantify the parent compound and its primary, more stable hydrolysis product. Given the polar nature of these analytes, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the recommended analytical technique for its high sensitivity and specificity.

Proposed Analytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for quantifying small molecules in complex biological matrices.[1][2] It offers superior sensitivity and specificity compared to other methods, making it ideal for the low-level detection expected in biological samples.[3]

Principle

The proposed method involves the separation of 3-MPM and its hydrolysis product from other matrix components using liquid chromatography, followed by ionization and detection by tandem mass spectrometry. Quantification is achieved by comparing the response of the target analytes to that of a stable isotope-labeled internal standard.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing the majority of proteins from plasma or serum samples, which can interfere with the analysis.[4]

Materials:

  • Human plasma or serum samples

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Internal Standard (IS) working solution (e.g., deuterated 3-MPM)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge

  • Vortex mixer

Protocol:

  • Pipette 100 µL of plasma or serum sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the proteins.

  • Vortex the mixture for 30 seconds.

  • Incubate at 4°C for 10 minutes to ensure complete precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% water with 0.1% formic acid: 5% acetonitrile).

  • Vortex briefly and inject into the LC-MS/MS system.

G sample 100 µL Plasma/Serum add_is Add Internal Standard sample->add_is add_acn Add 300 µL cold ACN (0.1% Formic Acid) add_is->add_acn vortex1 Vortex add_acn->vortex1 incubate Incubate at 4°C vortex1->incubate centrifuge Centrifuge incubate->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Workflow for sample preparation using protein precipitation.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction can provide a cleaner sample extract compared to protein precipitation, potentially reducing matrix effects and improving sensitivity.[4] A mixed-mode cation exchange SPE is proposed to retain the thiol-containing analytes.

Materials:

Protocol:

  • Centrifuge urine sample at 4000 rpm for 5 minutes to remove particulates.

  • Take 500 µL of the supernatant and add 10 µL of the internal standard.

  • Dilute with 500 µL of 4% phosphoric acid in water.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition.

  • Vortex briefly and inject into the LC-MS/MS system.

G cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Elution urine_sample 500 µL Urine add_is_urine Add Internal Standard urine_sample->add_is_urine dilute Dilute with 4% Phosphoric Acid add_is_urine->dilute condition Condition dilute->condition load Load condition->load wash Wash load->wash elute Elute wash->elute evaporate_urine Evaporate to Dryness elute->evaporate_urine reconstitute_urine Reconstitute evaporate_urine->reconstitute_urine inject_urine Inject into LC-MS/MS reconstitute_urine->inject_urine

Caption: Workflow for sample preparation using solid-phase extraction.

LC-MS/MS Instrumental Parameters

The following are proposed starting parameters that should be optimized for the specific instrument used.

Liquid Chromatography:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B for 0.5 min, then ramp to 95% B over 3 min, hold for 1 min, return to 5% B
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL

Tandem Mass Spectrometry:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temp. 150°C
Desolvation Temp. 400°C
Gas Flow Optimize for specific instrument
MRM Transitions To be determined by direct infusion of 3-MPM and its synthesized hydrolysis product

Data Presentation: Method Validation Parameters

A comprehensive validation of the analytical method should be performed to ensure its reliability for the intended purpose. The following table summarizes the key validation parameters and their typical acceptance criteria. The values presented are illustrative and represent common targets for bioanalytical method validation.

ParameterAnalyteAcceptance CriteriaExample Result
Linearity (r²) 3-MPM≥ 0.990.995
3-Mercaptopropylsilanetriol≥ 0.990.997
Lower Limit of Quantitation (LLOQ) 3-MPMS/N ≥ 10, Accuracy ±20%, Precision ≤20%1 ng/mL
3-MercaptopropylsilanetriolS/N ≥ 10, Accuracy ±20%, Precision ≤20%0.5 ng/mL
Limit of Detection (LOD) 3-MPMS/N ≥ 30.3 ng/mL
3-MercaptopropylsilanetriolS/N ≥ 30.15 ng/mL
Intra-day Precision (%RSD) 3-MPM≤ 15% (≤ 20% at LLOQ)4.5%
3-Mercaptopropylsilanetriol≤ 15% (≤ 20% at LLOQ)5.2%
Inter-day Precision (%RSD) 3-MPM≤ 15% (≤ 20% at LLOQ)6.8%
3-Mercaptopropylsilanetriol≤ 15% (≤ 20% at LLOQ)7.1%
Accuracy (%Bias) 3-MPM± 15% (± 20% at LLOQ)-3.5%
3-Mercaptopropylsilanetriol± 15% (± 20% at LLOQ)2.8%
Recovery (%) 3-MPMConsistent and reproducible85%
3-MercaptopropylsilanetriolConsistent and reproducible92%
Matrix Effect (%) 3-MPMIS-normalized matrix factor within acceptable limits98%
3-MercaptopropylsilanetriolIS-normalized matrix factor within acceptable limits103%

Alternative Method: GC-MS with Derivatization

For laboratories equipped with Gas Chromatography-Mass Spectrometry (GC-MS), an alternative method involving derivatization can be developed. The polar thiol and silanol (B1196071) groups of 3-MPM and its hydrolysis product make them unsuitable for direct GC-MS analysis. Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), will increase their volatility.[2]

Derivatization Protocol:
  • Follow the sample preparation protocol (protein precipitation or SPE) and evaporate the extract to complete dryness.

  • Add 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst and 50 µL of pyridine.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature and inject 1 µL into the GC-MS system.

G start Dry Sample Extract add_reagents Add BSTFA + TMCS and Pyridine start->add_reagents heat Heat at 70°C for 30 min add_reagents->heat cool Cool to Room Temp. heat->cool inject_gc Inject into GC-MS cool->inject_gc

Caption: Workflow for derivatization for GC-MS analysis.

Conclusion

The analytical methods outlined in this document provide a comprehensive framework for the sensitive and specific quantification of 3-mercaptopropyltrimethoxysilane and its primary hydrolysis product in biological samples. The choice between LC-MS/MS and GC-MS will depend on the available instrumentation and expertise. For either method, rigorous validation is essential to ensure the generation of reliable data for pharmacokinetic, toxicokinetic, and clinical studies. The provided protocols and validation targets serve as a guide for researchers to develop and implement robust bioanalytical methods for 3-MPM.

References

Application Notes and Protocols for the Identification of 3-Methoxyphenmetrazine by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyphenmetrazine (3-MeOPM) is a designer drug of the phenmetrazine class. As a structural analog of phenmetrazine, it is crucial for forensic laboratories and researchers to have reliable analytical methods for its unambiguous identification. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of novel psychoactive substances (NPS). This document provides a detailed protocol for the identification of this compound using GC-MS, based on established methods for structurally similar compounds.

Principle of the Method

This method involves the separation of this compound from a sample matrix using gas chromatography, followed by its ionization and fragmentation in a mass spectrometer. The resulting mass spectrum, which provides a unique fragmentation pattern, in conjunction with the chromatographic retention time, allows for the confident identification of the compound. Due to the amine group in its structure, derivatization may be employed to improve chromatographic peak shape and thermal stability, although direct analysis is also feasible.

Experimental Protocols

Sample Preparation (General Procedure)

A standard sample preparation procedure for a solid sample is outlined below. This may need to be adapted based on the specific matrix (e.g., biological fluids, seized powders).

  • Sample Weighing: Accurately weigh approximately 1 mg of the homogenized sample powder.

  • Dissolution: Dissolve the sample in 1 mL of a suitable organic solvent such as methanol (B129727) or chloroform.

  • Vortexing and Sonication: Vortex the sample for 1 minute, followed by sonication for 10 minutes to ensure complete dissolution.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 5 minutes to pellet any insoluble material.

  • Transfer: Carefully transfer the supernatant to a clean autosampler vial for GC-MS analysis.

  • Derivatization (Optional but Recommended): To improve peak shape and prevent tailing, derivatization can be performed. A common method is acylation.

    • Evaporate the solvent from the supernatant under a gentle stream of nitrogen.

    • Add 50 µL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS or trifluoroacetic anhydride (B1165640) (TFAA).

    • Heat the vial at 70°C for 30 minutes.

    • Cool to room temperature before injection.

Instrumental Analysis: GC-MS Parameters

The following tables provide recommended GC-MS parameters for the analysis of this compound, based on methods for analogous compounds.

Table 1: Gas Chromatography (GC) Parameters

ParameterValue
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 280°C
Injection Mode Split (20:1) or Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 - 1.5 mL/min (constant flow)
Oven Temperature Program Initial: 100°C, hold for 1 minRamp: 15°C/min to 300°CHold: 5 min

Table 2: Mass Spectrometry (MS) Parameters

ParameterValue
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Electron Energy 70 eV
Mass Range 40 - 500 amu
Scan Mode Full Scan
Transfer Line Temperature 280°C

Data Interpretation

Identification of this compound is based on a combination of its retention time from the gas chromatogram and the fragmentation pattern in the mass spectrum.

Predicted Mass Spectrum of this compound

While a library spectrum for this compound may not be readily available, its fragmentation pattern can be predicted based on the known mass spectrum of phenmetrazine and general fragmentation pathways for methoxy-substituted aromatic compounds. The molecular weight of this compound is 207.27 g/mol .[1][2]

Table 3: Predicted Characteristic Mass Fragments for this compound

m/z (charge/mass ratio)Predicted Fragment Structure/Origin
207 Molecular Ion [M]+
192 [M - CH3]+ (Loss of methyl group)
176 [M - OCH3]+ (Loss of methoxy (B1213986) group)
121 [C8H9O]+ (Methoxy-tropylium ion)
86 [C5H12N]+ (Fragment from the morpholine (B109124) ring)
71 [C4H9N]+ (Base peak, characteristic for phenmetrazine analogs)

Note: The relative abundances of these ions will need to be confirmed with an authentic reference standard.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for the identification of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Weighing dissolve Dissolution in Solvent sample->dissolve vortex Vortexing & Sonication dissolve->vortex centrifuge Centrifugation vortex->centrifuge transfer Supernatant Transfer centrifuge->transfer derivatize Derivatization (Optional) transfer->derivatize gcms GC-MS Injection transfer->gcms derivatize->gcms separation GC Separation gcms->separation detection MS Detection separation->detection chromatogram Retention Time Analysis detection->chromatogram spectrum Mass Spectrum Analysis detection->spectrum identification Compound Identification chromatogram->identification spectrum->identification

Caption: Workflow for the GC-MS Identification of this compound.

Conclusion

The GC-MS method outlined in this document provides a comprehensive approach for the identification of this compound. The provided parameters for the gas chromatograph and mass spectrometer serve as a strong starting point for method development. It is essential to confirm the identity of the compound by comparing the obtained retention time and mass spectrum with a certified reference standard. For quantitative analysis, a full method validation according to established guidelines should be performed.

References

Application Note: Quantification of 3-Methoxyphenmetrazine using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methoxyphenmetrazine (3-MPM) is a designer drug of the phenmetrazine class, structurally related to other stimulants. As a substance with potential for abuse and of interest in forensic and clinical toxicology, the development of a robust and reliable analytical method for its quantification is crucial. This application note describes a High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of this compound in a given matrix. The described protocol is intended for researchers, scientists, and drug development professionals.

Principle of the Method

The method employs reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 stationary phase. This technique separates compounds based on their hydrophobicity. A mobile phase consisting of an aqueous buffer and an organic modifier is used to elute the analyte from the column. The separation is achieved by the differential partitioning of this compound between the nonpolar stationary phase and the more polar mobile phase. Detection and quantification are performed using a UV detector at a wavelength where this compound exhibits significant absorbance.

Applicability

This method is designed for the quantitative analysis of this compound in standard solutions and can be adapted for various sample matrices such as serum, urine, or other biological fluids, and seized materials, following appropriate sample preparation and validation.

Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Ammonium acetate (B1210297) (analytical grade)

  • Formic acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.22 µm syringe filters

Instrumentation

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Sonicator

Chromatographic Conditions

Based on methods for structurally similar compounds and general chromatographic principles, the following starting conditions are proposed:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 10 mM Ammonium acetate in water, pH adjusted to 3.5 with formic acid
Mobile Phase B Acetonitrile
Gradient 10% B to 70% B over 10 minutes, then hold at 70% B for 2 minutes, followed by a return to initial conditions and a 3-minute re-equilibration.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 274 nm

Note: These conditions may require optimization for specific instruments and sample matrices.

Experimental Protocols

Preparation of Stock and Working Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

For this protocol, a simple dilution of a sample in the mobile phase is described. For complex matrices like biological fluids, a protein precipitation or solid-phase extraction (SPE) step would be necessary.

  • Dilute the sample containing this compound with the initial mobile phase composition to an expected concentration within the calibration range.

  • Vortex the diluted sample for 30 seconds.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no carryover.

  • Inject the prepared working standard solutions in ascending order of concentration.

  • Inject the prepared samples.

  • Re-inject a mid-level standard after a set number of sample injections to monitor system suitability.

Data Analysis
  • Identify the this compound peak in the chromatograms based on its retention time from the standard injections.

  • Integrate the peak area of the analyte in both the standards and the samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Determine the concentration of this compound in the samples using the calibration curve equation.

Method Validation Summary (Hypothetical Data)

The following tables summarize the expected performance characteristics of this method, based on typical validation results for similar analytical methods.

Table 1: Linearity and Range

ParameterExpected Value
Calibration Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999

Table 2: Precision and Accuracy

QC Level (µg/mL)Precision (%RSD, n=6)Accuracy (% Recovery)
Low (5) < 2.098 - 102
Mid (25) < 1.599 - 101
High (75) < 1.098 - 102

Table 3: Limits of Detection and Quantification

ParameterEstimated Value (µg/mL)
Limit of Detection (LOD) 0.3
Limit of Quantification (LOQ) 1.0

Experimental Workflow Diagram

HPLC_Workflow prep Sample/Standard Preparation stock Prepare Stock Standard (1 mg/mL) prep->stock sample_prep Prepare Sample (Dilution & Filtration) prep->sample_prep working Prepare Working Standards (1-100 µg/mL) stock->working hplc HPLC Analysis working->hplc sample_prep->hplc equilibrate System Equilibration hplc->equilibrate inject Inject Standards & Samples equilibrate->inject data_acq Data Acquisition inject->data_acq analysis Data Analysis data_acq->analysis integrate Peak Integration analysis->integrate calibration Construct Calibration Curve integrate->calibration quantify Quantify Sample Concentration calibration->quantify report Report Results quantify->report

Caption: Workflow for the HPLC quantification of this compound.

In Vivo Rodent Studies on 3-Methoxyphenmetrazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting in vivo rodent studies to investigate the effects of 3-Methoxyphenmetrazine (3-MPM). While specific data on 3-MPM is limited, this guide draws upon established methodologies and data from studies on its parent compound, phenmetrazine, and its prodrug, phendimetrazine (B1196318). These compounds are structurally and pharmacologically similar, and the protocols provided can be adapted for the study of 3-MPM.

Quantitative Data Summary

The following tables summarize quantitative data from in vivo rodent studies on phenmetrazine and phendimetrazine, which can serve as a reference for designing studies on 3-MPM.

Table 1: In Vivo Neurochemical Effects of Phendimetrazine on Nucleus Accumbens Monoamine Levels in Rats

CompoundDose (mg/kg, i.p.)Peak Increase in Dopamine (B1211576) (% Baseline)Peak Increase in Serotonin (B10506) (% Baseline)Time to Onset of Effect
(+)-Phendimetrazine10~250%~150%< 10 minutes
(+)-Phendimetrazine32~400%~250%< 10 minutes

Data extracted from studies on the effects of (+)-phendimetrazine on nucleus accumbens dopamine and serotonin levels.[1]

Table 2: In Vitro and In Vivo Dopamine Transporter Activity of Phenmetrazine

ParameterCompoundValueSpecies/System
In Vitro
Dopamine Release (EC50)Phenmetrazine131 nMRat Brain Synaptosomes
In Vivo
Basal Extracellular Dopamine-1.05 ± 0.61 nMRat Nucleus Accumbens

In vitro data demonstrates phenmetrazine's potency as a dopamine releaser.[2] In vivo baseline dopamine levels provide a reference for microdialysis studies.[1]

Table 3: Cocaine-like Discriminative Stimulus Effects of Phenmetrazine and Phendimetrazine in Rats

CompoundED50 (mg/kg, i.p.)Potency Relative to Cocaine
(+)-Phenmetrazine0.64Similar
(+)-Phendimetrazine5.0~7.8-fold less potent
(-)-Cocaine0.66-

This data, from a drug discrimination paradigm, suggests that phenmetrazine has rewarding effects comparable to cocaine, which is often predictive of conditioned place preference.[3]

Experimental Protocols

Locomotor Activity Assessment

Objective: To quantify the effects of 3-MPM on spontaneous locomotor activity in rodents. Acute administration of phenmetrazine has been shown to increase motor activity and rearing in an open field.[4]

Protocol:

  • Animals: Male Sprague-Dawley rats or C57BL/6J mice are commonly used.

  • Apparatus: An open-field arena (e.g., 40 x 40 x 40 cm) equipped with infrared beams to automatically record horizontal and vertical movements (rearing). The arena should be placed in a sound-attenuated and dimly lit room.

  • Habituation: Prior to testing, allow animals to acclimate to the testing room for at least 60 minutes. On the day before the experiment, each animal should be placed in the open-field arena for a 30-minute habituation session.

  • Drug Administration: Dissolve 3-MPM in a suitable vehicle (e.g., 0.9% saline). Administer the drug via intraperitoneal (i.p.) injection at various doses. A vehicle-only group must be included as a control.

  • Testing: Immediately after injection, place the animal in the center of the open-field arena and record locomotor activity for a predefined period, typically 60 to 120 minutes.

  • Data Analysis: The primary dependent measures are total distance traveled (cm) and the number of vertical rears. Data is typically analyzed in time bins (e.g., 5 or 10 minutes) and as a total over the entire session. Statistical analysis is performed using a two-way ANOVA (treatment x time) followed by post-hoc tests.

Conditioned Place Preference (CPP)

Objective: To assess the rewarding or aversive properties of 3-MPM. The CPP paradigm is a standard preclinical model to study the rewarding effects of drugs.[5]

Protocol:

  • Animals: Male Sprague-Dawley rats or C57BL/6J mice.

  • Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer conditioning chambers, separated by a neutral central chamber.

  • Procedure:

    • Pre-Conditioning (Baseline): On day 1, place each animal in the central chamber with free access to all three chambers for 15 minutes. Record the time spent in each chamber to determine any initial preference. A biased design, where the drug is paired with the initially non-preferred side, is often used.

    • Conditioning: This phase typically lasts for 4-8 days. On drug conditioning days, administer 3-MPM (i.p.) and confine the animal to one of the outer chambers for 30 minutes. On alternate days, administer the vehicle and confine the animal to the opposite chamber. The order of drug and vehicle administration should be counterbalanced across animals.

    • Post-Conditioning (Test): On the day after the last conditioning session, place the animal in the central chamber with free access to all chambers for 15 minutes in a drug-free state. Record the time spent in each chamber.

  • Data Analysis: The primary dependent measure is the "preference score," calculated as the time spent in the drug-paired chamber during the test phase minus the time spent in the same chamber during the pre-conditioning phase. A positive score indicates a conditioned place preference (reward), while a negative score indicates a conditioned place aversion. Data are analyzed using a t-test or one-way ANOVA, depending on the number of dose groups.

In Vivo Microdialysis

Objective: To measure extracellular levels of dopamine and serotonin in specific brain regions, such as the nucleus accumbens, following administration of 3-MPM. Phenmetrazine is known to produce dose-related increases in extracellular dopamine.[2]

Protocol:

  • Animals: Male Sprague-Dawley rats.

  • Surgery: Anesthetize the rats and stereotaxically implant a guide cannula targeting the nucleus accumbens. Allow for a recovery period of at least 48 hours.

  • Microdialysis:

    • On the day of the experiment, gently insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period of at least 2 hours to obtain a stable baseline of neurotransmitter levels.

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes).

    • After collecting at least three stable baseline samples, administer 3-MPM (i.p. or i.v.).

    • Continue collecting dialysate samples for at least 3 hours post-injection.

  • Neurochemical Analysis: Analyze the dialysate samples for dopamine and serotonin concentrations using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express the neurotransmitter concentrations as a percentage of the average baseline levels. Analyze the data using a two-way ANOVA with repeated measures (treatment x time) followed by post-hoc tests.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the in vivo study of 3-MPM.

experimental_workflow cluster_behavioral Behavioral Assays cluster_neurochemical Neurochemical Analysis cluster_data Data Analysis & Interpretation locomotor Locomotor Activity data_analysis Statistical Analysis locomotor->data_analysis cpp Conditioned Place Preference cpp->data_analysis microdialysis In Vivo Microdialysis microdialysis->data_analysis interpretation Interpretation of Effects data_analysis->interpretation animal_model Rodent Model (Rat or Mouse) drug_admin 3-MPM Administration (Dose-Response) animal_model->drug_admin drug_admin->locomotor drug_admin->cpp drug_admin->microdialysis

General experimental workflow for in vivo rodent studies.

cpp_workflow pre_conditioning Day 1: Pre-Conditioning (Baseline Preference) conditioning Days 2-5: Conditioning (Drug vs. Vehicle Pairing) pre_conditioning->conditioning test Day 6: Test (Drug-Free State) conditioning->test analysis Data Analysis (Preference Score) test->analysis

Conditioned Place Preference (CPP) experimental timeline.

signaling_pathway cluster_downstream mpm 3-MPM dat Dopamine Transporter (DAT) mpm->dat Blocks Reuptake & Promotes Efflux da_release Increased Extracellular Dopamine mpm->da_release behavior Behavioral Effects (Locomotion, Reward) da_release->behavior

Hypothesized signaling pathway for 3-MPM's effects.

References

Application Notes and Protocols for 3-Methoxyphenmetrazine (3-MPM) in Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyphenmetrazine (3-MPM) is a novel psychoactive substance and a structural analog of phenmetrazine. Phenmetrazine and its analogs are known to act as monoamine releasing agents, primarily affecting dopamine (B1211576) and norepinephrine (B1679862) systems. Due to its recent emergence as a research chemical, there is a notable absence of formal administration protocols for 3-MPM in peer-reviewed scientific literature. The following application notes and protocols are extrapolated from studies on the parent compound, phenmetrazine, and its better-studied analog, phendimetrazine (B1196318). These guidelines are intended to provide a starting point for researchers investigating the behavioral effects of 3-MPM in rodent models. It is imperative to conduct thorough dose-finding studies and adhere to all institutional and governmental regulations regarding the use of novel psychoactive substances.

Mechanism of Action

Based on the pharmacology of its parent compound, phenmetrazine, 3-MPM is presumed to act as a norepinephrine-dopamine releasing agent (NDRA). NDRAs increase the extracellular concentrations of these neurotransmitters by promoting their release from presynaptic terminals. This action is distinct from that of reuptake inhibitors, which block the reabsorption of neurotransmitters. The increased dopaminergic and noradrenergic signaling in key brain circuits is expected to modulate various behaviors, including locomotion, reward, and cognition.

dot

3-MPM_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MPM 3-MPM VMAT2 VMAT2 MPM->VMAT2 Disrupts Vesicular Storage DAT DAT MPM->DAT Enters via DAT NET NET MPM->NET Enters via NET DA_vesicle Dopamine Vesicles NE_vesicle Norepinephrine Vesicles DA_vesicle->DAT Reverse Transport NE_vesicle->NET Reverse Transport DA_out Dopamine DAT->DA_out Release NE_out Norepinephrine NET->NE_out Release DA_receptor Dopamine Receptors DA_out->DA_receptor Binds NE_receptor Norepinephrine Receptors NE_out->NE_receptor Binds Behavioral_Effects Behavioral Effects (e.g., Locomotion, Reward) DA_receptor->Behavioral_Effects NE_receptor->Behavioral_Effects

Caption: Proposed mechanism of action for 3-MPM as a norepinephrine-dopamine releasing agent.

Data Presentation

The following tables summarize quantitative data from behavioral studies on phenmetrazine and phendimetrazine in rats, which can serve as a reference for designing studies with 3-MPM.

Table 1: Discriminative Stimulus Effects of Phenmetrazine and Phendimetrazine in Rats Trained to Discriminate Cocaine (5.6 mg/kg, IP)

CompoundDose Range (mg/kg, IP)Peak Effect Time (min)Potency Relative to PhenmetrazineReference
Phenmetrazine0.32 - 3.2101[1][2]
Phendimetrazine1.0 - 10.0107.8-fold less potent[1][2]

Table 2: Effects of Phenmetrazine on Locomotor Activity in Rats

Dose (mg/kg)Route of AdministrationObservation PeriodEffectReference
Not specifiedNot specifiedNot specifiedIncreased motor activity and rearing[3]
50 (chronic)Not specified14 daysTolerance to initial increases in brain glucose metabolism[3]

Experimental Protocols

General Preparation of 3-MPM for Administration

Vehicle Selection: Based on protocols for related compounds, a sterile 0.9% saline solution is a suitable vehicle for intraperitoneal (IP) administration.

Preparation:

  • Weigh the required amount of 3-MPM hydrochloride salt in a fume hood using appropriate personal protective equipment (PPE).

  • Dissolve the 3-MPM in sterile 0.9% saline to the desired stock concentration.

  • Vortex or sonicate the solution until the compound is fully dissolved.

  • Filter-sterilize the solution using a 0.22 µm syringe filter before administration.

dot

Experimental_Workflow cluster_preparation Preparation cluster_administration Administration cluster_behavioral_testing Behavioral Testing cluster_analysis Data Analysis A Weigh 3-MPM B Dissolve in Saline A->B C Filter-Sterilize B->C E Administer 3-MPM (IP) C->E D Acclimatize Animals D->E F Locomotor Activity E->F G Drug Discrimination E->G H Conditioned Place Preference E->H I Statistical Analysis F->I G->I H->I

Caption: General experimental workflow for behavioral studies with 3-MPM.

Protocol 1: Locomotor Activity Assessment

Objective: To assess the stimulant effects of 3-MPM on spontaneous locomotor activity in rodents.

Materials:

  • 3-MPM solution

  • Sterile 0.9% saline (vehicle)

  • Open field arenas equipped with automated photobeam tracking systems

  • Adult male or female rats (e.g., Sprague-Dawley or Wistar) or mice (e.g., C57BL/6)

Procedure:

  • Habituation: Acclimatize animals to the testing room for at least 1 hour before the experiment. Habituate each animal to the open field arena for 30-60 minutes on the day prior to testing.

  • Administration: On the test day, administer 3-MPM or vehicle via intraperitoneal (IP) injection. A starting dose range, extrapolated from phenmetrazine studies, could be 1-10 mg/kg. A full dose-response curve should be determined.

  • Testing: Immediately after injection, place the animal in the center of the open field arena.

  • Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency, stereotypy counts) for a period of 60-120 minutes.

  • Data Analysis: Analyze the data in time bins (e.g., 5-10 minutes) to assess the time course of the drug's effects. Compare the effects of different doses of 3-MPM to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Drug Discrimination Assay

Objective: To determine if 3-MPM produces subjective effects similar to known psychostimulants like cocaine or amphetamine.

Materials:

  • 3-MPM solution

  • Training drug (e.g., cocaine HCl, 5.6 mg/kg)

  • Standard two-lever operant conditioning chambers

  • Adult male rats

Procedure:

  • Training: Train rats to press one lever ("drug lever") after an injection of the training drug and another lever ("saline lever") after a vehicle injection to receive a food reward. Training continues until a high level of accuracy (e.g., >80% correct responses on the appropriate lever before the first reward) is achieved.

  • Substitution Testing: Once trained, administer various doses of 3-MPM (e.g., 0.3 - 5.0 mg/kg, IP) prior to the test session.

  • Data Collection: Record the percentage of responses on the drug-associated lever.

  • Data Analysis: A compound is considered to fully substitute for the training drug if it produces >80% drug-lever responding. Calculate the ED50 value (the dose that produces 50% drug-lever responding).

Protocol 3: Conditioned Place Preference (CPP)

Objective: To assess the rewarding or aversive properties of 3-MPM.

Materials:

  • 3-MPM solution

  • Conditioned place preference apparatus (a box with at least two distinct compartments)

  • Adult male or female rats or mice

Procedure:

  • Pre-conditioning (Baseline): On day 1, allow animals to freely explore the entire apparatus for 15-20 minutes to determine any initial preference for one compartment.

  • Conditioning: Over the next several days (e.g., 4-8 days), administer 3-MPM and confine the animal to one compartment (e.g., the initially non-preferred one). On alternate days, administer vehicle and confine the animal to the other compartment. The dose range for conditioning should be determined from locomotor studies.

  • Post-conditioning (Test): On the test day, with no drug administration, allow the animals to freely explore the entire apparatus.

  • Data Collection: Record the time spent in each compartment.

  • Data Analysis: A significant increase in time spent in the drug-paired compartment compared to the pre-conditioning baseline indicates a rewarding effect (place preference). A significant decrease suggests an aversive effect (place aversion).

Conclusion

The provided protocols and data, extrapolated from studies on phenmetrazine and phendimetrazine, offer a foundational framework for initiating behavioral research on this compound. Researchers are strongly advised to conduct initial dose-finding and safety studies due to the limited information available on this novel compound. Careful experimental design and adherence to ethical guidelines are paramount when investigating the behavioral pharmacology of new research chemicals.

References

Quantifying the Neurochemical Effects of 3-Methoxyphenmetrazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyphenmetrazine (3-MPM) is a designer drug of the phenmetrazine class, structurally related to other stimulants. Understanding its neurochemical profile is crucial for predicting its pharmacological effects, abuse potential, and for the development of potential therapeutic agents. These application notes provide a summary of the available quantitative data on 3-MPM's interaction with key monoamine transporters and detailed protocols for key in vitro and in vivo experiments to further characterize its neurochemical effects. While comprehensive data on 3-MPM is still emerging, this document serves as a foundational resource for researchers in the field.

Data Presentation: Monoamine Transporter Inhibition

The primary mechanism of action for many stimulant compounds is the inhibition of dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. This inhibition leads to an increase in the extracellular concentration of these neurotransmitters, resulting in the characteristic stimulant effects. The following table summarizes the in vitro data for this compound's potency as an inhibitor of these transporters.

CompoundDAT IC₅₀ (µM)NET IC₅₀ (µM)SERT IC₅₀ (µM)
This compound >10 µM1.3 µM>10 µM

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the transporter activity in rat brain synaptosomes.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible quantification of a compound's neurochemical effects. Below are protocols for key experiments used to characterize compounds like this compound.

Protocol 1: In Vitro Monoamine Transporter Uptake Inhibition Assay Using Rat Brain Synaptosomes

This protocol details the procedure to determine the IC₅₀ values of a test compound for the dopamine, norepinephrine, and serotonin transporters.

1. Materials and Reagents:

  • Rat brain tissue (striatum for DAT, hippocampus/cortex for NET and SERT)

  • Sucrose (B13894) solution (0.32 M)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Radiolabeled neurotransmitters (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin)

  • Test compound (this compound)

  • Selective inhibitors for non-specific binding determination (e.g., GBR12909 for DAT, desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT)

  • Scintillation fluid and vials

  • Liquid scintillation counter

  • Homogenizer

  • Centrifuge

  • 96-well plates

  • Filter mats and cell harvester

2. Synaptosome Preparation:

  • Dissect the desired brain region on ice.

  • Homogenize the tissue in ice-cold 0.32 M sucrose solution.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.

  • Resuspend the synaptosomal pellet in KRH buffer.

  • Determine the protein concentration using a standard assay (e.g., Bradford or BCA).

3. Uptake Inhibition Assay:

  • In a 96-well plate, add KRH buffer, the test compound at various concentrations, and the appropriate selective inhibitor for non-specific binding.

  • Add the synaptosomal suspension to each well and pre-incubate for 10-15 minutes at 37°C.

  • Initiate the uptake reaction by adding the radiolabeled neurotransmitter.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold KRH buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific uptake by subtracting the non-specific binding from the total binding.

  • Plot the percentage of inhibition against the log concentration of the test compound.

  • Determine the IC₅₀ value using non-linear regression analysis.

experimental_workflow_uptake_assay cluster_prep Synaptosome Preparation cluster_assay Uptake Inhibition Assay cluster_analysis Data Analysis p1 Dissect Brain Region p2 Homogenize in Sucrose p1->p2 p3 Centrifuge (Low Speed) p2->p3 p4 Centrifuge Supernatant (High Speed) p3->p4 p5 Resuspend Pellet in KRH Buffer p4->p5 a2 Add Synaptosomes & Pre-incubate p5->a2 Synaptosome Suspension a1 Prepare 96-well Plate (Buffer, 3-MPM, Inhibitors) a1->a2 a3 Add Radiolabeled Neurotransmitter a2->a3 a4 Incubate at 37°C a3->a4 a5 Terminate by Filtration a4->a5 a6 Wash Filters a5->a6 a7 Scintillation Counting a6->a7 d1 Calculate Specific Uptake a7->d1 Radioactivity Counts d2 Plot % Inhibition vs. [3-MPM] d1->d2 d3 Determine IC50 Value d2->d3

Workflow for Monoamine Transporter Uptake Inhibition Assay.
Protocol 2: In Vivo Microdialysis for Quantifying Extracellular Neurotransmitter Levels

This protocol describes the methodology to measure changes in extracellular dopamine, norepinephrine, and serotonin in the brain of a freely moving rat following the administration of a test compound. Note: Specific in vivo microdialysis data for this compound is not currently available in the scientific literature.

1. Materials and Reagents:

  • Male Sprague-Dawley rats (250-350g)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Microdialysis probes and guide cannulae

  • Artificial cerebrospinal fluid (aCSF)

  • Microinfusion pump

  • Fraction collector

  • Test compound (this compound)

  • HPLC with electrochemical detection (HPLC-ECD) system

2. Surgical Procedure:

  • Anesthetize the rat and place it in the stereotaxic frame.

  • Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or striatum for dopamine).

  • Secure the cannula with dental cement.

  • Allow the animal to recover for 5-7 days.

3. Microdialysis Experiment:

  • On the day of the experiment, place the rat in a microdialysis bowl and allow it to acclimate.

  • Insert the microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

  • Allow for a stabilization period of at least 1-2 hours.

  • Collect baseline dialysate samples (at least 3-4 consecutive samples).

  • Administer the test compound (e.g., via intraperitoneal injection).

  • Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for several hours.

  • Store samples at -80°C until analysis.

4. Neurochemical Analysis:

  • Analyze the dialysate samples for dopamine, norepinephrine, and serotonin concentrations using HPLC-ECD.

  • Quantify the neurotransmitter levels by comparing them to standard curves.

  • Express the results as a percentage of the baseline concentrations.

experimental_workflow_microdialysis cluster_surgery Surgical Procedure cluster_experiment Microdialysis Experiment cluster_analysis Neurochemical Analysis s1 Anesthetize Rat & Place in Stereotax s2 Implant Guide Cannula s1->s2 s3 Secure Cannula s2->s3 s4 Recovery Period (5-7 days) s3->s4 e1 Acclimate Rat in Bowl s4->e1 Recovered Rat e2 Insert Microdialysis Probe e1->e2 e3 Perfuse with aCSF e2->e3 e4 Collect Baseline Samples e3->e4 e5 Administer 3-MPM e4->e5 e6 Collect Post-Administration Samples e5->e6 an1 Analyze Samples with HPLC-ECD e6->an1 Dialysate Samples an2 Quantify Neurotransmitter Levels an1->an2 an3 Express as % of Baseline an2->an3

Workflow for In Vivo Microdialysis Experiment.

Signaling Pathways

The inhibition of monoamine transporters by compounds like this compound leads to an accumulation of neurotransmitters in the synaptic cleft. This, in turn, enhances the activation of postsynaptic receptors, triggering a cascade of intracellular signaling events. The primary second messengers involved are cyclic AMP (cAMP) and calcium (Ca²⁺), which subsequently activate various protein kinases.

Note: Specific studies on the downstream signaling effects of this compound have not been identified. The following diagram represents the general signaling pathways affected by increased monoamine levels.

signaling_pathway cluster_transporters Monoamine Transporters cluster_synapse Synaptic Cleft cluster_receptors Postsynaptic Receptors cluster_signaling Intracellular Signaling compound This compound DAT DAT compound->DAT Inhibits NET NET compound->NET Inhibits SERT SERT compound->SERT Inhibits DA Dopamine DAT->DA Reuptake Blocked NE Norepinephrine NET->NE Reuptake Blocked SE Serotonin SERT->SE Reuptake Blocked D_receptors Dopamine Receptors DA->D_receptors Activates A_receptors Adrenergic Receptors NE->A_receptors Activates S_receptors Serotonin Receptors SE->S_receptors Activates second_messengers Second Messengers (cAMP, Ca²⁺) D_receptors->second_messengers A_receptors->second_messengers S_receptors->second_messengers protein_kinases Protein Kinases (PKA, PKC) second_messengers->protein_kinases gene_expression Changes in Gene Expression protein_kinases->gene_expression neuronal_activity Altered Neuronal Activity protein_kinases->neuronal_activity

Application Notes and Protocols for 3-Methoxyphenmetrazine Sample Preparation for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyphenmetrazine (3-MPM) is a novel psychoactive substance (NPS) and a derivative of phenmetrazine. As a stimulant, its detection and quantification in biological matrices are crucial for forensic toxicology, clinical research, and drug development. This document provides detailed application notes and protocols for the sample preparation of 3-MPM for analysis by mass spectrometry (MS), primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols for solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are outlined, along with expected analytical performance characteristics based on data from structurally similar compounds.

Analytical Method Overview

The quantitative analysis of 3-MPM in biological matrices such as urine, blood, plasma, and oral fluid is typically achieved using LC-MS/MS. This technique offers high sensitivity and selectivity, which are essential for detecting low concentrations and distinguishing the analyte from endogenous matrix components. Proper sample preparation is a critical step to remove interferences and concentrate the analyte, thereby ensuring the accuracy and robustness of the analytical method.

Data Presentation: Quantitative Performance

The following tables summarize the expected quantitative performance of the described sample preparation methods coupled with LC-MS/MS. Data is compiled from studies on novel psychoactive substances, including phenmetrazine analogs, and should be considered as a guideline. Method validation is required for the specific application.

Table 1: Solid-Phase Extraction (SPE) Performance Data for NPS in Urine

ParameterExpected ValueReference Compound(s)
Limit of Detection (LOD) 0.04 - 0.5 ng/mLVarious NPS
Limit of Quantification (LOQ) 0.1 - 1.5 ng/mLVarious NPS[1]
Extraction Recovery 51.2 - 111.2%Synthetic Cathinones, Piperazines[2]
Matrix Effect -41.9 to +238.5%Synthetic Cathinones, Piperazines[2]
Precision (%RSD) < 15.4%Synthetic Cathinones, Piperazines[2]
Accuracy 84.2 - 118.5%Synthetic Cathinones, Piperazines[2]

Table 2: Liquid-Liquid Extraction (LLE) Performance Data for NPS in Oral Fluid

ParameterExpected ValueReference Compound(s)
Limit of Detection (LOD) 0.01 - 0.5 ng/mLVarious NPS
Limit of Quantification (LOQ) 0.1 - 0.5 ng/mLVarious NPS
Extraction Recovery 36 - 114%Various Drugs of Abuse
Matrix Effect Within ± 20%Various Drugs of Abuse
Precision (%RSD) 5.9 - 19.4%Various Drugs of Abuse
Accuracy 85 - 115%Various Drugs of Abuse

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) from Urine

This protocol is adapted from a method for the analysis of novel psychoactive stimulants in urine.[2]

Materials:

Procedure:

  • Sample Pre-treatment: To 100 µL of urine, add an appropriate internal standard.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1 M phosphate buffer (pH 6).

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 1 M acetic acid, followed by 1 mL of methanol.

  • Drying: Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the analyte with 1 mL of 2% ammonium hydroxide in dichloromethane/isopropanol (95:5, v/v).

  • Evaporation and Reconstitution: Add 100 µL of 1% HCl in methanol to the eluate and evaporate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) from Oral Fluid

This protocol is a general procedure for the extraction of drugs of abuse from oral fluid collected with a Quantisal™ device.

Materials:

  • Quantisal™ collection device and buffer

  • 5% Ammonium hydroxide

  • Methyl tert-butyl ether (MTBE)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: To 100 µL of the oral fluid/buffer mixture, add 100 µL of 5% ammonium hydroxide and an appropriate internal standard.

  • Extraction: Add 1 mL of MTBE to the sample. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Sample_Preparation_Workflow cluster_pre Sample Pre-treatment cluster_extraction Extraction cluster_post Post-Extraction Sample Biological Sample (Urine, Plasma, Oral Fluid) Spike Spike with Internal Standard Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE LLE Liquid-Liquid Extraction (LLE) Spike->LLE Evaporation Evaporation SPE->Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Figure 1: General workflow for the preparation of biological samples for LC-MS/MS analysis.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MPM This compound (3-MPM) DAT Dopamine Transporter (DAT) MPM->DAT Blocks Reuptake NET Norepinephrine Transporter (NET) MPM->NET Blocks Reuptake Vesicle Synaptic Vesicle DA_cleft Dopamine Vesicle->DA_cleft Release NE_cleft Norepinephrine Vesicle->NE_cleft Release DA Dopamine NE Norepinephrine DA_cleft->DAT Reuptake DA_receptor Dopamine Receptors DA_cleft->DA_receptor NE_cleft->NET Reuptake NE_receptor Norepinephrine Receptors NE_cleft->NE_receptor Signal Postsynaptic Signaling (Stimulant Effects) DA_receptor->Signal NE_receptor->Signal

Figure 2: Simplified signaling pathway of phenmetrazine-like stimulants.

Validation_Parameters cluster_quantitative Quantitative Parameters cluster_qualitative Qualitative Parameters Method Bioanalytical Method Validation Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD Limit of Detection (LOD) Method->LOD LOQ Limit of Quantification (LOQ) Method->LOQ Selectivity Selectivity & Specificity Method->Selectivity Recovery Extraction Recovery Method->Recovery MatrixEffect Matrix Effect Method->MatrixEffect Stability Stability Method->Stability

Figure 3: Key parameters for bioanalytical method validation.

References

Application Notes and Protocols for 3-Methyl-N-phenyl-2-norbornanamine (3-MPM) as a Reference Standard in Forensic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methyl-N-phenyl-2-norbornanamine (3-MPM), also known by the street name Camfetamine, is a stimulant drug that has emerged as a novel psychoactive substance (NPS).[1] Structurally related to the appetite suppressant fencamfamine, 3-MPM is its N-methyl homologue and has been sold as a designer drug.[1] As with many NPS, the appearance of 3-MPM on the recreational drug market necessitates the availability of well-characterized reference standards for its unambiguous identification and quantification in forensic casework. These application notes provide an overview of the analytical profile of 3-MPM and detailed protocols for its analysis in forensic samples.

Analytical Profile

Proper identification of 3-MPM in seized materials and biological specimens is critical for forensic laboratories. A certified reference standard of 3-MPM is essential for method validation and to ensure the accuracy of analytical results.

Chemical Information:

PropertyValue
Full Chemical Name 3-Methyl-N-phenyl-2-norbornanamine
Synonyms Camfetamine, N-methyl-3-phenylbicyclo[2.2.1]heptan-2-amine
Molecular Formula C₁₄H₁₉N
Molar Mass 201.31 g/mol
CAS Number 92499-19-9

Recommended Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the recommended techniques for the confirmation and quantification of 3-MPM in forensic samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of amphetamine-type stimulants. Derivatization is often employed to improve the chromatographic properties of the analytes.

Key Mass Spectral Fragments (Electron Ionization - EI):

The mass spectrum of 3-MPM is crucial for its identification. The synthesis and characterization of N-methyl-3-phenyl-norbornan-2-amine (Camfetamine™) have been described, providing key mass spectral data for forensic libraries.

(Note: Specific quantitative data for a fully validated method for 3-MPM in human forensic samples is not widely published. The following table provides expected performance characteristics for a validated GC-MS method for a similar stimulant and should be used as a guideline. Laboratories must perform their own in-house validation.)

Illustrative GC-MS Method Validation Parameters (for a similar stimulant in blood):

ParameterIllustrative Value
Limit of Detection (LOD) 0.22 - 0.81 ng/mL
Limit of Quantification (LOQ) 0.65 - 2.4 ng/mL
Linearity (r²) > 0.99
Accuracy (% bias) < 15%
Precision (% RSD) < 15%
Recovery 91.4 - 104%
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of drugs in complex biological matrices like blood and urine, often with minimal sample preparation.

(Note: The following table provides expected performance characteristics for a validated LC-MS/MS method for amphetamine-type stimulants and should be used as a guideline for a 3-MPM method. Laboratories must perform their own in-house validation.)

Illustrative LC-MS/MS Method Validation Parameters (for amphetamines in blood and urine):

ParameterIllustrative Value (Blood)Illustrative Value (Urine)
Limit of Detection (LOD) 0.05 - 0.5 µg/L0.25 - 2.5 µg/L
Limit of Quantification (LOQ) 2.5 µg/L25 µg/L
Linearity (r²) > 0.99 (2.5-400 µg/L)> 0.99 (25-1000 µg/L)
Intra- and Inter-assay Precision (%RSD) < 11.2%< 11.2%
Bias < 13%< 13%

Experimental Protocols

The following are detailed protocols for the extraction and analysis of 3-MPM from urine and blood samples. These are proposed methods based on established procedures for similar analytes and require full validation.

Protocol 1: GC-MS Analysis of 3-MPM in Urine

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • To 1 mL of urine, add an appropriate deuterated internal standard (e.g., methamphetamine-d5).

  • Add 1 mL of 0.1 M phosphate (B84403) buffer (pH 6.0).

  • Vortex mix for 30 seconds and centrifuge for 5 minutes at 3500 rpm.

  • Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and 1 mL of 0.1 M phosphate buffer (pH 6.0).

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and then 2 mL of methanol.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (B78521) (80:20:2 v/v/v).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization:

  • Reconstitute the dried extract in 50 µL of ethyl acetate.

  • Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

3. GC-MS Instrumental Parameters:

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 40-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Protocol 2: LC-MS/MS Analysis of 3-MPM in Blood

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of whole blood, add an appropriate deuterated internal standard (e.g., methamphetamine-d5).

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumental Parameters:

  • LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM). Precursor and product ions for 3-MPM and the internal standard must be optimized.

Pharmacological Data and Signaling Pathway

3-MPM is a central nervous system stimulant.[1] Its pharmacological effects are expected to be similar to its N-ethyl analogue, fencamfamine. Fencamfamine acts as an indirect dopamine (B1211576) agonist by inhibiting the dopamine transporter (DAT) and promoting the release of dopamine.[2][3] This leads to increased levels of dopamine in the synaptic cleft, resulting in stimulant effects.

Signaling_Pathway Dopamine_synapse Dopamine_synapse D_Receptor D_Receptor Dopamine_synapse->D_Receptor Binding DAT DAT Dopamine_synapse->DAT Reuptake Signaling Signaling D_Receptor->Signaling Activation MPM MPM MPM->DAT Inhibition Dopamine_Vesicle Dopamine_Vesicle Synaptic_Cleft Synaptic_Cleft

Experimental Workflow

The following diagram outlines a typical workflow for the forensic analysis of 3-MPM in a seized sample or biological specimen.

Experimental_Workflow cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample_Reception Sample Reception (Seized Material/Urine/Blood) Sample_Storage Storage (-20°C) Sample_Reception->Sample_Storage Aliquoting Aliquoting Sample_Storage->Aliquoting Extraction Extraction (e.g., SPE or LLE) Aliquoting->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Reconstitution Reconstitution Extraction->Reconstitution Derivatization->Reconstitution GCMS GC-MS Analysis Reconstitution->GCMS LCMSMS LC-MS/MS Analysis Reconstitution->LCMSMS Data_Acquisition Data Acquisition GCMS->Data_Acquisition LCMSMS->Data_Acquisition Data_Processing Data Processing (Quantification & Identification) Data_Acquisition->Data_Processing Reporting Report Generation Data_Processing->Reporting

References

Troubleshooting & Optimization

Technical Support Center: Optimizing GC-MS Analysis of (3-Mercaptopropyl)methyldimethoxysilane (3-MPM)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of (3-Mercaptopropyl)methyldimethoxysilane (3-MPM) and related mercaptosilanes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

A Note on "3-MPM Isomers"

Initial inquiries regarding the separation of "3-MPM isomers" suggest a possible misunderstanding of the compound's typical chemical structure in commercial sources. (3-Mercaptopropyl)methyldimethoxysilane, as commonly supplied, refers to a specific molecule without readily separable structural or positional isomers under standard GC-MS conditions. Therefore, this guide focuses on the challenges of analyzing 3-MPM and similar reactive silanes, rather than on isomer separation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the GC-MS analysis of 3-MPM?

A1: The analysis of 3-MPM and other mercaptosilanes by GC-MS presents several challenges primarily due to their chemical reactivity:

  • Peak Tailing: The thiol (-SH) and silanol (B1196071) (Si-OH) groups present in 3-MPM are prone to interacting with active sites in the GC system, such as silanol groups on the inlet liner and column, leading to asymmetric peak shapes.

  • Poor Sensitivity and Reproducibility: Analyte degradation or adsorption in the GC inlet or column can result in low signal intensity and inconsistent results.

  • Baseline Bleed and Ghost Peaks: Silane compounds can be susceptible to hydrolysis, and bleed from silicone-based septa or columns can introduce interfering peaks in the chromatogram.

  • In-source Reactions: Silanes can sometimes undergo reactions within the MS ion source, leading to unexpected ions and complicating spectral interpretation.

Q2: Which GC column is recommended for 3-MPM analysis?

A2: A low-polarity, inert GC column is generally recommended to minimize interactions with the analyte.

Column CharacteristicRecommendationRationale
Stationary Phase 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms)Provides good separation for a wide range of compounds and is relatively inert.
Inertness "Inert" or "MS" designated columnsThese columns have fewer active sites, reducing peak tailing for polar compounds.
Internal Diameter (ID) 0.25 mmOffers a good balance between efficiency and sample loading capacity.
Film Thickness 0.25 µmStandard thickness suitable for most applications.
Length 30 mProvides sufficient resolution for most analyses.

Q3: How can I prevent peak tailing when analyzing 3-MPM?

A3: Preventing peak tailing is crucial for accurate quantification. Here are several strategies:

  • Use an Inert Inlet Liner: Employ a deactivated (silanized) inlet liner to minimize interactions between 3-MPM and active sites in the injector.

  • Proper Column Installation: Ensure a clean, square cut on the column and proper installation depth in the inlet and detector to avoid dead volume.

  • Regular Inlet Maintenance: Frequently replace the septum and inlet liner to prevent the buildup of active sites and contaminants.

  • Column Conditioning: Properly condition the GC column according to the manufacturer's instructions before use.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing Peaks)

This is one of the most common issues when analyzing active compounds like 3-MPM.

Troubleshooting workflow for poor peak shape.
Problem 2: Low or No Signal

If you are not seeing your 3-MPM peak or the signal is very weak, consider the following:

Troubleshooting workflow for low or no signal.

Experimental Protocol: General GC-MS Method for 3-MPM Analysis

This protocol provides a starting point for the analysis of 3-MPM. Optimization may be required based on your specific instrumentation and sample matrix.

Experimental_Workflow SamplePrep Sample Preparation (Dilute in Hexane) Injection Injection SamplePrep->Injection GCMS_Setup GC-MS System Setup GCMS_Setup->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection DataAnalysis Data Analysis Detection->DataAnalysis

General experimental workflow for 3-MPM analysis.
GC-MS Parameters

ParameterRecommended Setting
GC System Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977B or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm)
Inlet Split/Splitless
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1
Carrier Gas Helium
Flow Rate 1.2 mL/min (Constant Flow)
Oven Program Start at 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Scan Range m/z 40-450
Mass Spectral Fragmentation of 3-MPM

While a full spectral library entry is ideal for confirmation, key fragments for 3-MPM (Molecular Weight: 180.34 g/mol ) can aid in identification. The mass spectrum will likely show fragments corresponding to the loss of methoxy (B1213986) groups (-OCH3), the propyl chain, and the thiol group.

Disclaimer: This technical support guide is intended for informational purposes only. Users should always follow safe laboratory practices and consult their instrument manuals for specific operational details. The provided experimental parameters are a starting point and may require optimization for your specific application.

Technical Support Center: Improving 3-Methoxyphenmetrazine (3-MPM) Extraction from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 3-Methoxyphenmetrazine (3-MPM) from plasma samples for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when extracting this compound (3-MPM) from plasma?

A1: The main challenges include potential degradation of the analyte, interference from endogenous plasma components (matrix effects), and achieving high, reproducible recovery, especially at low concentrations. As a phenmetrazine analog, 3-MPM is a relatively small and polar molecule, which can influence the choice of extraction technique.

Q2: Which extraction methods are most suitable for 3-MPM in plasma?

A2: The most common and effective methods for extracting compounds similar to 3-MPM from plasma are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The choice depends on the desired level of sample cleanup, required sensitivity, and available resources.[1]

Q3: How can I minimize the degradation of 3-MPM in plasma samples?

A3: To minimize enzymatic degradation, it is advisable to process plasma samples as quickly as possible. If storage is necessary, samples should be kept at -80°C. For some unstable compounds, the addition of stabilizers or enzyme inhibitors to the collection tubes may be necessary, though specific requirements for 3-MPM are not extensively documented.[2]

Q4: What are matrix effects and how can they impact my 3-MPM analysis?

A4: Matrix effects are the alteration of analyte ionization in the mass spectrometer due to co-eluting endogenous components from the plasma, such as phospholipids (B1166683) and salts.[3] This can lead to ion suppression or enhancement, resulting in inaccurate and imprecise quantification.[4] Thorough sample cleanup is the most effective way to mitigate matrix effects.[4][5]

Troubleshooting Guides

This section addresses common issues encountered during the extraction of 3-MPM and similar analytes from plasma.

Issue 1: Low Analyte Recovery
Possible CauseRecommended Solution
Incomplete Protein Precipitation (PPT) Ensure the ratio of precipitating solvent (e.g., acetonitrile (B52724), methanol) to plasma is optimal, typically 3:1 or 4:1 (v/v).[6] Vortex the mixture thoroughly and allow sufficient incubation time, sometimes at a cold temperature, to maximize protein removal.
Inefficient Liquid-Liquid Extraction (LLE) Optimize the pH of the aqueous plasma sample to ensure 3-MPM is in its neutral, non-ionized form, which enhances its partitioning into the organic solvent. The choice of extraction solvent is also critical; solvents like methyl tert-butyl ether (MTBE) or ethyl acetate (B1210297) are commonly used.[7][8] Multiple extractions with fresh solvent can improve recovery.[9]
Suboptimal Solid-Phase Extraction (SPE) Method Ensure the SPE cartridge sorbent is appropriate for the chemical properties of 3-MPM (e.g., a mixed-mode cation exchange and reversed-phase sorbent). Optimize the pH of the sample load, wash, and elution steps. Ensure the cartridge is not allowed to dry out at inappropriate steps.[3]
Analyte Adsorption to Labware Use low-binding polypropylene (B1209903) tubes and pipette tips. Silanized glass vials can also be considered for the final extract.
Issue 2: High Matrix Effects (Ion Suppression or Enhancement)
Possible CauseRecommended Solution
Insufficient Sample Cleanup Protein precipitation is a relatively "crude" method.[10] If matrix effects are significant, consider switching to a more rigorous cleanup technique like SPE or LLE.[4][5]
Co-elution of Phospholipids During PPT, phospholipids may remain in the supernatant. Consider a phospholipid removal plate or a post-extraction cleanup step. For LLE, ensure the chosen organic solvent minimizes the extraction of phospholipids.
Inadequate Chromatographic Separation Optimize the LC gradient to separate 3-MPM from the region where most matrix components elute (typically the early part of the chromatogram).
Choice of Ionization Technique Atmospheric pressure chemical ionization (APCI) can sometimes be less susceptible to matrix effects than electrospray ionization (ESI) for certain compounds.[4]
Issue 3: Poor Reproducibility (%CV > 15%)
Possible CauseRecommended Solution
Inconsistent Sample Handling Ensure all samples (calibrators, QCs, and unknowns) are treated identically. Use precise pipetting techniques and consistent timing for all steps.
Variable Extraction Efficiency The use of a stable isotope-labeled internal standard (SIL-IS) for 3-MPM is highly recommended to compensate for variability in extraction and matrix effects.
Incomplete Solvent Evaporation and Reconstitution If an evaporation step is used (common in LLE and SPE), ensure the extract is completely dried. The reconstitution solvent and vortexing time should be consistent to ensure the analyte is fully redissolved.[7]

Experimental Protocols

While a specific validated method for this compound was not found in the literature, the following protocols for structurally or chemically similar compounds can be used as a starting point for method development and validation.

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is adapted from a method for the analysis of metanephrines and 3-methoxytyramine in plasma.[3]

  • Sample Pre-treatment: To 0.5 mL of plasma, add an internal standard and 0.5 mL of a suitable buffer (e.g., 10 mM ammonium (B1175870) phosphate (B84403) buffer, pH 6.5) to adjust the pH.

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Agilent SampliQ WCX, 30 mg, 1 mL) with 1 mL of methanol (B129727) followed by 1 mL of the buffer used in the pre-treatment step.[3]

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge sequentially with 1 mL of deionized water, 1 mL of methanol, and 1 mL of an organic solvent like acetonitrile to remove interferences.

  • Elution: Elute 3-MPM from the cartridge using an appropriate solvent (e.g., 2 x 250 µL of 2% formic acid in acetonitrile).[3]

  • Final Preparation: The eluate may be injected directly or evaporated to dryness and reconstituted in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Protein Precipitation (PPT)

This is a general protocol for the removal of proteins from plasma samples.[6][11]

  • Sample Preparation: Aliquot 100 µL of plasma into a microcentrifuge tube. Add the internal standard.

  • Precipitation: Add 300-400 µL of ice-cold acetonitrile (or methanol). A 3:1 or 4:1 ratio of solvent to plasma is common.[6]

  • Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis. The supernatant can be injected directly, or it may require evaporation and reconstitution to be compatible with the initial mobile phase (solvent exchange).

Protocol 3: Liquid-Liquid Extraction (LLE)

This protocol is based on general principles for the extraction of basic drugs from plasma.[7]

  • Sample Preparation: To 500 µL of plasma in a tube, add the internal standard.

  • pH Adjustment: Add a small volume (e.g., 50 µL) of a basic solution (e.g., 0.1 M ammonium hydroxide) to raise the pH and neutralize the charge on 3-MPM.

  • Extraction: Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).[7]

  • Mixing: Vortex vigorously for 5 minutes to facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge at approximately 10,000 x g for 5 minutes to achieve a clear separation of the aqueous and organic layers.[7]

  • Organic Layer Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.[7]

Quantitative Data Summary

The following table summarizes typical performance data for the extraction of similar psychoactive compounds from plasma using the described techniques. These values should be considered as targets for the method development and validation of a 3-MPM assay.

Extraction MethodAnalyte(s)RecoveryPrecision (%CV)LLOQReference
SPE Metanephrines & 3-Methoxytyramine>66%<13%0.024 - 0.06 nmol/L[1][3]
PPT Various Drugs>90%<15%Analyte Dependent
LLE Tricyclic Antidepressants79-98%<7.5%0.003-0.010 µg/mL[12]
LLE MetaxaloneNot specified<5.6%25.19 ng/mL[13]
LLE Metronidazole (B1676534)93.7-97.5%<5.03%0.5 ng/mL[14]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_extraction Extraction Method cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt lle Liquid-Liquid Extraction (Solvent & pH Adjustment) add_is->lle spe Solid-Phase Extraction (Condition, Load, Wash, Elute) add_is->spe centrifuge Centrifugation ppt->centrifuge evap Evaporation lle->evap spe->evap transfer Transfer Supernatant centrifuge->transfer lcms LC-MS/MS Analysis transfer->lcms reconstitute Reconstitution evap->reconstitute reconstitute->lcms

Caption: General experimental workflow for 3-MPM extraction from plasma.

Hypothetical Metabolic Pathway of this compound

Based on the metabolism of related phenmetrazine compounds, the metabolic pathway of 3-MPM is likely to involve Phase I and Phase II reactions.[15][16][17] The primary routes are expected to be O-demethylation and hydroxylation, catalyzed by cytochrome P450 enzymes (CYP450), particularly CYP2D6.[15]

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism MPM This compound (Parent Drug) O_Demethyl O-Demethylation MPM->O_Demethyl CYP2D6 Hydroxyl Hydroxylation MPM->Hydroxyl CYP450 Metabolite1 3-Hydroxyphenmetrazine O_Demethyl->Metabolite1 Metabolite2 Hydroxylated Metabolite Hydroxyl->Metabolite2 Glucuronide Glucuronide Conjugation Conjugate Glucuronide Conjugate Glucuronide->Conjugate Metabolite1->Glucuronide UGTs Metabolite2->Glucuronide UGTs

Caption: Proposed metabolic pathway for this compound.

References

Addressing matrix effects in LC-MS/MS analysis of 3-MPM

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects in the Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis of 3-monochloropropane-1,2-diol (3-MCPD) esters.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of 3-MCPD esters, with a focus on mitigating matrix effects.

Issue 1: Poor Peak Shape and Low Signal Intensity

Possible Cause: Significant ion suppression due to co-eluting matrix components from complex samples like edible oils.[1][2][3]

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is through rigorous sample cleanup.[3][4]

    • Solid-Phase Extraction (SPE): Employ SPE cartridges to remove interfering substances. For edible oils, a dual SPE approach using C18 and silica (B1680970) gel cartridges can be effective in removing triacylglycerols, a major source of matrix effects.[5][6][7]

    • Liquid-Liquid Extraction (LLE): LLE can be used to isolate analytes from the sample matrix. Adjusting the pH of the aqueous phase can improve the extraction efficiency for acidic or basic analytes.[4]

    • Dispersive Solid-Phase Extraction (dSPE): This technique involves adding the sorbent directly to the sample solution and can be a quick and effective cleanup step.[5]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on the ionization process.[4][8] However, be mindful that excessive dilution can compromise the method's sensitivity.[8]

  • Optimize Chromatographic Separation: Improve the separation of 3-MCPD esters from matrix components.

    • Gradient Elution: Optimize the mobile phase gradient to achieve better resolution between the analytes and interfering compounds.

    • Column Selection: Use a column with a different stationary phase chemistry to alter selectivity.

  • Use an Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS), such as 3-MCPD-d5, is a highly recommended technique to compensate for matrix effects.[1][9][10] The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification.[1]

Issue 2: Inconsistent and Non-Reproducible Results

Possible Cause: Variable matrix effects between samples or batches, or instability of the analyte during sample processing.

Troubleshooting Steps:

  • Implement Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.[5][8] This helps to compensate for consistent matrix effects across a batch of samples.

  • Evaluate Method Robustness: Assess the method's performance with different batches of the same matrix to ensure reproducibility.

  • Check for Analyte Degradation: 3-MCPD esters can be sensitive to harsh conditions. Ensure that sample processing steps, such as hydrolysis in indirect methods, are well-controlled to prevent degradation.[9]

  • Standard Addition Method: For complex matrices where a suitable blank is unavailable, the standard addition method can be employed.[1][8] This involves adding known amounts of the analyte to the sample itself to create a calibration curve within the sample matrix.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix.[1][3] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and reproducibility of quantitative analysis.[1][2] Compounds with high polarity, basicity, and mass are often responsible for these effects.[1][2]

Q2: How can I determine if my analysis is affected by matrix effects?

A2: A common method is the post-extraction spike experiment.[1][11] This involves comparing the signal response of an analyte spiked into a blank matrix extract with the response of the analyte in a neat solvent at the same concentration. A significant difference in signal intensity indicates the presence of matrix effects.[11]

Q3: What is the difference between direct and indirect analysis of 3-MCPD esters, and how do matrix effects play a role?

A3:

  • Direct analysis involves the measurement of intact 3-MCPD esters using LC-MS/MS. This approach is more susceptible to matrix effects due to the complexity of the sample matrix and the need to separate various ester forms.[5][12]

  • Indirect analysis involves a hydrolysis step to release the free 3-MCPD, which is then derivatized and analyzed, often by GC-MS.[9][13] While this method can be less prone to certain matrix interferences, the hydrolysis and derivatization steps can introduce other challenges and potential inaccuracies.[9]

Q4: When should I use a stable isotope-labeled internal standard?

A4: It is highly recommended to use a stable isotope-labeled internal standard (SIL-IS) in all quantitative LC-MS/MS analyses of 3-MCPD esters, especially when dealing with complex matrices.[1][9][10] A SIL-IS is the most effective way to correct for matrix effects and variations in sample preparation and instrument response.[1]

Q5: Are there alternatives to using a SIL-IS if it is not available?

A5: While a SIL-IS is ideal, if unavailable, you can use a structural analog as an internal standard. However, it is crucial to demonstrate that the analog behaves similarly to the analyte in terms of extraction recovery and ionization response. Matrix-matched calibration and the standard addition method are other viable strategies to mitigate matrix effects in the absence of a suitable internal standard.[1][8]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the analysis of 3-MCPD esters, highlighting the performance of different analytical methods.

Table 1: Method Performance for 3-MCPD Ester Analysis

Analytical MethodMatrixAnalyteLOD (mg/kg)LOQ (mg/kg)Recovery (%)RSD (%)Citation
LC-MS/MSPressed Camellia Oil3-MCPD esters0.050.1098.83 - 108.79< 10[5]
GC-FID (with dSPE)-1-palmitoyl-3-MCPD1.03 (mg/L)3.43 (mg/L)--[5]
GC-FID (with dSPE)-1-oleoyl-3-MCPD2.00 (mg/L)6.68 (mg/L)--[5]
LC-MS/MS (MRM)-3- and 2-MCPD ester0.010.05--[5]
LC-MS/MS (MRM)-Glycidyl ester0.0240.06--[5]
GC-MSVarious Food Matrices3-MCPD0.00418 - 0.01056-90.38 - 122.461.89 - 25.22[14]
U-HPLC-orbitrapMSVegetable Oils3-MCPD diesters0.002 - 0.005-89 - 1205 - 9[6][15]
LC-MS/MSSoybean, Olive, Palm Oil2-MCPD diesters-≤ 0.0379 - 1063 - 13[16]
LC-MS/MSSoybean, Olive, Palm Oil2-MCPD monoesters-≤ 0.0972 - 1084 - 17[16]

Experimental Protocols

Protocol 1: Sample Preparation of Edible Oils using Dual Solid-Phase Extraction (SPE) for LC-MS/MS Analysis

This protocol is adapted from methodologies aimed at removing interfering triacylglycerols.[5][6][7]

Materials:

  • n-Hexane

  • Ethyl acetate (B1210297)

  • C18 SPE cartridge

  • Silica SPE cartridge

  • Sample of edible oil

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Dissolution: Dissolve a known amount of the oil sample in a mixture of tert-butyl methyl ether and ethyl acetate (e.g., 4:1 v/v).[7]

  • C18 SPE Cleanup:

    • Condition a C18 SPE cartridge with n-hexane.

    • Load the dissolved sample onto the cartridge.

    • Elute the analytes with an appropriate solvent mixture while retaining nonpolar interferences.

  • Silica SPE Cleanup:

    • Condition a silica SPE cartridge with n-hexane.

    • Load the eluate from the C18 step onto the silica cartridge.

    • Wash the cartridge with a non-polar solvent (e.g., n-hexane) to remove remaining lipids.

    • Elute the 3-MCPD esters with a more polar solvent or solvent mixture (e.g., a mixture of n-hexane and ethyl acetate).

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a solvent compatible with the LC-MS/MS mobile phase.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification sample Edible Oil Sample dissolve Dissolve in Organic Solvent sample->dissolve spe1 C18 SPE Cleanup dissolve->spe1 spe2 Silica SPE Cleanup spe1->spe2 evap Evaporate & Reconstitute spe2->evap lcms LC-MS/MS Injection evap->lcms data Data Acquisition & Processing lcms->data result Final Concentration data->result

Caption: Experimental workflow for 3-MCPD ester analysis.

troubleshooting_guide cluster_solutions Troubleshooting Steps start Problem: Poor Peak Shape / Low Signal cause Possible Cause: Ion Suppression start->cause sol1 Optimize Sample Prep (SPE, LLE) cause->sol1 sol2 Dilute Sample cause->sol2 sol3 Optimize Chromatography cause->sol3 sol4 Use Stable Isotope Internal Standard cause->sol4 result Improved Signal & Peak Shape sol1->result sol2->result sol3->result sol4->result

Caption: Troubleshooting low signal in 3-MCPD analysis.

References

3-Methoxyphenmetrazine (3-MPM) Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of 3-Methoxyphenmetrazine (3-MPM) under various storage conditions. The information is intended to help researchers design experiments, interpret results, and troubleshoot common issues related to compound stability.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound (3-MPM)?

A1: While specific long-term stability studies on 3-MPM are not extensively available in public literature, based on the data for the closely related compound phenmetrazine hydrochloride, it is recommended to store 3-MPM in a solid form in airtight, light-resistant containers at a controlled room temperature between 15°C and 30°C (59°F and 86°F)[1]. For solutions, storage at lower temperatures (-20°C) and protection from light are advisable to minimize degradation.

Q2: What are the likely degradation pathways for 3-MPM?

A2: The 3-MPM molecule contains a substituted morpholine (B109124) ring. Studies on the biodegradation of morpholine suggest that cleavage of the C-N bond is a potential degradation pathway[2][3]. Additionally, like many pharmaceutical compounds, 3-MPM may be susceptible to oxidation, hydrolysis, and photolysis, especially when in solution or exposed to harsh conditions[4].

Q3: How can I assess the stability of my 3-MPM samples?

A3: Stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are essential for assessing the stability of 3-MPM. These methods can separate the parent compound from any degradation products and provide quantitative data on its purity over time[5][6].

Q4: Are there any known incompatibilities of 3-MPM with common excipients?

Q5: What is a forced degradation study and why is it important?

A5: A forced degradation study, or stress testing, involves intentionally exposing the drug substance to harsh conditions such as high heat, humidity, acid/base hydrolysis, oxidation, and photolysis. This helps to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods. Regulatory guidelines often recommend achieving a degradation of 5-20% for these studies[4][7].

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of potency in 3-MPM standard solution over time. Degradation due to improper storage (e.g., exposure to light, elevated temperature).Prepare fresh standard solutions frequently. Store stock solutions at -20°C in amber vials. Re-evaluate the stability of the standard solution under your storage conditions.
Appearance of unknown peaks in chromatograms of stored samples. Formation of degradation products.Conduct a forced degradation study to intentionally generate and identify potential degradants. This will help in developing a more specific stability-indicating method.
Inconsistent analytical results between different batches of 3-MPM. Variability in initial purity or differences in handling and storage of batches.Ensure consistent and appropriate storage conditions for all batches. Qualify each new batch of 3-MPM upon receipt to establish a baseline purity.
Precipitation of 3-MPM from solution upon storage at low temperatures. The solubility of 3-MPM in the chosen solvent is temperature-dependent.Determine the solubility of 3-MPM in your solvent at the intended storage temperature. Consider using a different solvent or a lower concentration if precipitation is an issue.
Discoloration of solid 3-MPM powder. Potential oxidation or reaction with atmospheric moisture.Store the solid compound in a desiccator, under an inert atmosphere if necessary, and protected from light. Ensure the container is tightly sealed.

Illustrative Stability Data for 3-MPM (Solid Form)

Disclaimer: The following data is illustrative and based on general knowledge of the stability of phenmetrazine analogues. Actual stability may vary.

Storage ConditionTime PointAssay (% of Initial)Appearance
25°C / 60% RH3 Months99.5%White to off-white powder
6 Months98.9%White to off-white powder
12 Months97.8%Slight yellowish tint
40°C / 75% RH1 Month98.2%White to off-white powder
3 Months96.5%Yellowish powder
6 Months94.1%Yellowish-brown powder
Photostability (ICH Q1B)1.2 million lux hours99.1%White to off-white powder
200 W h/m²98.8%White to off-white powder

Experimental Protocols

Protocol: Forced Degradation Study for this compound

Objective: To investigate the degradation of 3-MPM under various stress conditions and to identify potential degradation products.

Materials:

  • This compound (3-MPM)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • HPLC or LC-MS/MS system with a suitable column (e.g., C18)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 3-MPM in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the 3-MPM stock solution with 1 mL of 0.1 M HCl.

    • Heat the mixture at 60°C for 24 hours.

    • Cool the solution, neutralize with 0.1 M NaOH, and dilute with the mobile phase to an appropriate concentration for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the 3-MPM stock solution with 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 24 hours.

    • Neutralize the solution with 0.1 M HCl and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the 3-MPM stock solution with 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase for analysis.

  • Thermal Degradation (Solid State):

    • Place a small amount of solid 3-MPM in an oven at 105°C for 48 hours.

    • After exposure, dissolve the sample in methanol and dilute for analysis.

  • Photolytic Degradation:

    • Expose a solution of 3-MPM (in a quartz cuvette) and a thin layer of solid 3-MPM to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • Prepare solutions of the exposed samples for analysis.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or LC-MS/MS method.

    • Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent 3-MPM.

Visualizations

Forced_Degradation_Workflow Forced Degradation Experimental Workflow for 3-MPM cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis start 3-MPM Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, RT) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation photo Photolytic Degradation (ICH Q1B) start->photo solid_sample Solid 3-MPM thermal Thermal Degradation (105°C, Solid) solid_sample->thermal neutralize_acid Neutralize acid->neutralize_acid neutralize_base Neutralize base->neutralize_base analysis HPLC / LC-MS/MS Analysis oxidation->analysis thermal->analysis photo->analysis neutralize_acid->analysis neutralize_base->analysis results Identify Degradation Products & Assess Stability analysis->results

Caption: Workflow for a forced degradation study of 3-MPM.

References

Technical Support Center: Enhancing 3-MPM Detection in Urine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of 3-mercaptopropane-1,2-diol (3-MPM) detection in urine.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting 3-MPM in urine?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally the most sensitive and specific method for the quantitative analysis of small polar molecules like 3-MPM in complex biological matrices such as urine.[1][2] It offers high selectivity by monitoring specific precursor-product ion transitions, minimizing interferences from the urine matrix. Gas chromatography-mass spectrometry (GC-MS) can also be highly sensitive, but typically requires a derivatization step to make the polar 3-MPM volatile.

Q2: Why is derivatization necessary for GC-MS analysis of 3-MPM?

A2: 3-MPM is a polar and non-volatile compound due to its hydroxyl and thiol groups. GC-MS analysis requires analytes to be volatile and thermally stable.[3] Derivatization chemically modifies the polar functional groups, replacing the active hydrogens with nonpolar moieties, which increases the volatility and thermal stability of 3-MPM, allowing it to be analyzed by GC-MS.[3]

Q3: What are the common challenges encountered when analyzing 3-MPM in urine?

A3: Common challenges include:

  • Low concentrations: Endogenous or exposure-related levels of 3-MPM in urine can be very low, requiring highly sensitive analytical methods.

  • Matrix effects: The complex composition of urine can interfere with the ionization of 3-MPM in LC-MS/MS, leading to ion suppression or enhancement and affecting accuracy.[4][5][6][7]

  • Poor chromatographic retention: As a small polar molecule, 3-MPM may have poor retention on traditional reversed-phase LC columns, leading to co-elution with other polar interferences.

  • Analyte stability: Thiols can be susceptible to oxidation. Proper sample handling and storage are crucial to prevent degradation of 3-MPM.

Q4: How can I improve the retention of 3-MPM on a reversed-phase LC column?

A4: To improve retention of polar analytes like 3-MPM on a reversed-phase column, you can:

  • Use a polar-embedded or polar-endcapped column: These columns are designed to provide better retention for polar compounds.

  • Optimize the mobile phase: Using a highly aqueous mobile phase (e.g., >95% water) at the beginning of the gradient can enhance retention. The addition of a suitable buffer can also help.[8]

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that is well-suited for the separation of highly polar compounds.[9][10]

Q5: What are the best practices for urine sample collection and storage for 3-MPM analysis?

A5: For optimal results, follow these best practices:

  • Collection: Collect mid-stream urine to minimize contamination.[11]

  • Storage: Process and analyze samples as soon as possible. If immediate analysis is not possible, store urine samples at -80°C to minimize degradation of metabolites.[12] Avoid repeated freeze-thaw cycles.

  • Preservatives: The use of preservatives should be validated to ensure they do not interfere with the analysis.

Troubleshooting Guides

LC-MS/MS Analysis
Problem Possible Causes Troubleshooting Steps
Low or No Signal 1. Inefficient ionization of 3-MPM.2. Ion suppression from urine matrix.3. Incorrect MS/MS transition parameters.4. Analyte degradation.1. Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Consider trying both positive and negative ion modes.2. Dilute the urine sample.[7] Implement a more effective sample cleanup procedure like solid-phase extraction (SPE).[13] Use a stable isotope-labeled internal standard for 3-MPM to compensate for matrix effects.[4]3. Verify the precursor and product ions for 3-MPM by infusing a standard solution.4. Ensure proper sample storage and handling to prevent oxidation.
Peak Tailing 1. Secondary interactions with residual silanols on the LC column.2. Column overload.3. Dead volume in the LC system.1. Use a mobile phase with a low pH (e.g., with formic acid) to suppress silanol (B1196071) activity. Add a buffer to the mobile phase.[8] Consider using a column with a highly inert stationary phase.2. Reduce the injection volume or dilute the sample.3. Check and tighten all fittings. Ensure the column is installed correctly.[14][15]
Poor Reproducibility 1. Inconsistent sample preparation.2. Variability in matrix effects between samples.3. LC system instability (e.g., fluctuating pump pressure).1. Standardize the sample preparation protocol. Use automated liquid handlers if possible.2. Use a stable isotope-labeled internal standard. Perform a matrix effect evaluation during method validation.3. Check the LC pump for leaks and ensure proper solvent degassing.
GC-MS Analysis
Problem Possible Causes Troubleshooting Steps
Low or No Signal 1. Incomplete derivatization.2. Degradation of the derivative.3. Adsorption of the analyte in the GC inlet or column.1. Optimize derivatization conditions (reagent, temperature, time). Ensure the sample extract is completely dry before adding the derivatization reagent.[3]2. Analyze the derivatized sample as soon as possible. Check the stability of the derivative over time.3. Use a deactivated inlet liner and a high-quality, low-bleed GC column.
Ghost Peaks 1. Carryover from a previous injection.2. Contamination of the syringe, inlet, or column.1. Implement a thorough wash sequence for the autosampler syringe. Inject a blank solvent after a high-concentration sample.2. Clean the GC inlet and replace the liner and septum. Bake out the GC column according to the manufacturer's instructions.
Variable Retention Times 1. Fluctuations in carrier gas flow rate.2. Column temperature variations.3. Column degradation.1. Check for leaks in the gas lines. Ensure the gas regulator is functioning correctly.2. Verify the accuracy of the GC oven temperature.3. Condition the column. If the problem persists, the column may need to be replaced.

Quantitative Data

The following table summarizes typical quantitative parameters for the analysis of mercapturic acids (structurally related to 3-MPM) in urine using LC-MS/MS. These values can serve as a reference for developing a method for 3-MPM.

Analyte (Mercapturic Acid)Limit of Quantitation (LOQ) (µg/L)Recovery (%)Precision (RSD %)Reference
S-phenylmercapturic acid (from Benzene)0.0595-105< 10
2-hydroxyethylmercapturic acid (from Ethylene Oxide)0.590-110< 15
3-hydroxypropylmercapturic acid (from Acrolein)0.292-108< 12
N-acetyl-S-(2-carboxyethyl)-L-cysteine (from Acrylamide)1.085-115< 15[1]

Experimental Protocols

Detailed Methodology: LC-MS/MS Analysis of 3-MPM in Urine

This protocol is adapted from methods for the analysis of other urinary mercapturic acids.[1][13][16]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Thaw frozen urine samples at room temperature.

  • Centrifuge at 4000 rpm for 10 minutes to remove particulate matter.

  • To 1 mL of supernatant, add an internal standard (e.g., deuterated 3-MPM).

  • Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.

  • Elute the 3-MPM with 1 mL of methanol containing 2% formic acid.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Parameters

  • LC System: UPLC or HPLC system

  • Column: A reversed-phase C18 column suitable for polar analytes (e.g., Acquity UPLC HSS T3)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 0-1 min (2% B), 1-5 min (2-50% B), 5-6 min (50-95% B), 6-7 min (95% B), 7-8 min (95-2% B), 8-10 min (2% B)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Ionization Mode: Positive or Negative (to be optimized)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: To be determined by infusing a 3-MPM standard.

Detailed Methodology: GC-MS Analysis of 3-MPM in Urine (with Derivatization)

This protocol is based on general procedures for the derivatization of polar analytes in biological samples.[3][12]

1. Sample Preparation and Derivatization

  • Perform sample cleanup using SPE as described in the LC-MS/MS protocol.

  • Ensure the dried eluate is completely free of water.

  • Add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 50 µL of acetonitrile.[3]

  • Seal the vial and heat at 60°C for 30 minutes.

  • Cool the sample to room temperature before injection.

2. GC-MS Parameters

  • GC System: Gas chromatograph with a split/splitless inlet

  • Column: A low-bleed, non-polar capillary column (e.g., DB-5ms)

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Quadrupole mass spectrometer with an electron ionization (EI) source

  • Ion Source Temperature: 230°C

  • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized 3-MPM.

Visualizations

experimental_workflow_lcms cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine_sample Urine Sample centrifuge Centrifugation urine_sample->centrifuge add_is Add Internal Standard centrifuge->add_is spe Solid-Phase Extraction (SPE) add_is->spe evaporate Evaporation spe->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification data_acquisition->quantification experimental_workflow_gcms cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine_sample Urine Sample cleanup Sample Cleanup (SPE) urine_sample->cleanup dry_down Complete Drying cleanup->dry_down derivatization Derivatization with MTBSTFA dry_down->derivatization gc_separation GC Separation derivatization->gc_separation ms_detection MS Detection (SIM) gc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification data_acquisition->quantification troubleshooting_logic cluster_lcms LC-MS/MS cluster_gcms GC-MS cluster_common Common Issues start Poor Sensitivity Issue check_ionization Optimize Ion Source start->check_ionization LC-MS/MS check_matrix Evaluate Matrix Effects (Dilution, SPE, IS) start->check_matrix LC-MS/MS check_transitions Verify MS/MS Transitions start->check_transitions LC-MS/MS check_derivatization Optimize Derivatization start->check_derivatization GC-MS check_adsorption Check for Active Sites (Inlet, Column) start->check_adsorption GC-MS check_stability Assess Derivative Stability start->check_stability GC-MS check_sample_prep Review Sample Prep Protocol start->check_sample_prep General check_system Check Instrument Performance start->check_system General

References

Technical Support Center: Analysis of 3-Mercaptopropyltrimethoxysilane (3-MPM)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 3-mercaptopropyltrimethoxysilane (3-MPM). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of this reactive organosilane.

Frequently Asked Questions (FAQs)

Q1: Why is 3-MPM challenging to analyze chromatographically?

A1: The primary challenge in analyzing 3-MPM lies in its chemical instability. The trimethoxysilyl group of 3-MPM is highly susceptible to hydrolysis in the presence of water, including residual water in solvents or on analytical columns. This hydrolysis leads to the formation of silanol (B1196071) groups (-Si-OH), which can then undergo condensation to form oligomers and polymers. This process can result in a complex mixture of species in the sample, leading to poor chromatographic separation, including broad peaks, peak tailing, and the appearance of multiple, unresolved peaks.

Q2: What are the main degradation products of 3-MPM that can interfere with analysis?

A2: The main degradation products of 3-MPM are its hydrolysis products (silanols) and subsequent condensation products (siloxanes). The hydrolysis can occur in steps, replacing one, two, or all three methoxy (B1213986) groups with hydroxyl groups. These silanol-containing molecules can then condense to form dimers, trimers, and larger oligomers. These degradation products have different polarities and molecular weights compared to the parent 3-MPM, complicating the chromatographic separation.

Q3: What are the recommended chromatographic techniques for analyzing 3-MPM?

A3: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be used for the analysis of 3-MPM.

  • GC is often preferred for its high resolution for volatile compounds. However, due to the polarity of the thiol group and potential thermal instability, derivatization is highly recommended to improve peak shape and sensitivity.

  • Reversed-Phase HPLC (RP-HPLC) is a viable alternative, particularly for analyzing the hydrolysis products. However, careful method development is required to manage the on-column reactivity of 3-MPM with aqueous mobile phases and residual silanols on the stationary phase.

Q4: How can I improve the peak shape for 3-MPM in RP-HPLC?

A4: Peak tailing is a common issue for silanes like 3-MPM in RP-HPLC, often due to interactions with acidic residual silanol groups on the silica-based stationary phase.[1][2] To mitigate this, consider the following:

  • Mobile Phase pH: Operate at a low pH (e.g., pH 2-3) to suppress the ionization of residual silanols, thereby minimizing secondary interactions.[3]

  • Column Choice: Use a modern, high-purity silica (B1680970) column with end-capping to reduce the number of accessible silanol groups.

  • Mobile Phase Additives: The use of a buffer in the mobile phase can help control the pH and improve peak shape.[2]

Q5: Is derivatization necessary for the GC analysis of 3-MPM?

A5: While not strictly mandatory, derivatization of the thiol group in 3-MPM is highly recommended for GC analysis. The active hydrogen on the thiol group can interact with the stationary phase, leading to peak tailing and reduced sensitivity. Silylation is a common derivatization technique that replaces the active hydrogen with a non-polar trimethylsilyl (B98337) (TMS) group, resulting in a more volatile and less polar derivative with improved chromatographic behavior.[4][5]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Broadening) in RP-HPLC Analysis of 3-MPM

Poor peak shape is a frequent problem when analyzing 3-MPM by RP-HPLC, often indicating undesirable secondary interactions or on-column degradation.

Troubleshooting Workflow for Poor HPLC Peak Shape

G Troubleshooting Workflow for Poor HPLC Peak Shape start Poor Peak Shape Observed (Tailing/Broadening) check_column Check Column Condition (Age, Performance) start->check_column check_mobile_phase Review Mobile Phase pH and Composition start->check_mobile_phase check_sample Evaluate Sample Solvent and Stability start->check_sample action_column Use End-Capped or Polar-Embedded Column check_column->action_column action_ph Adjust Mobile Phase pH (Lower to pH 2-3) check_mobile_phase->action_ph action_solvent Ensure Sample Solvent is Weaker than or Matches Mobile Phase check_sample->action_solvent result_good Peak Shape Improved action_ph->result_good action_column->result_good action_solvent->result_good

Caption: A logical workflow for troubleshooting poor peak shape in HPLC.

Quantitative Data Summary: Impact of Mobile Phase pH on Peak Asymmetry

AnalyteMobile Phase pHTailing Factor (Tf)Observations
Basic Compound7.0> 2.0Significant tailing due to interaction with ionized silanols.
Basic Compound2.51.1 - 1.5Reduced tailing as silanol ionization is suppressed.[3]

Note: Data is illustrative, based on typical behavior of basic compounds on silica-based columns.

Issue 2: Multiple or Unresolved Peaks in the Chromatogram

The presence of multiple peaks can be due to the hydrolysis and condensation of 3-MPM in the sample or during the analysis.

Chemical Pathway: Hydrolysis and Condensation of 3-MPM

G Hydrolysis and Condensation of 3-MPM MPM 3-MPM HS-(CH2)3-Si(OCH3)3 hydrolysis1 Mono-silanol HS-(CH2)3-Si(OCH3)2(OH) MPM->hydrolysis1 +H2O -CH3OH hydrolysis2 Di-silanol HS-(CH2)3-Si(OCH3)(OH)2 hydrolysis1->hydrolysis2 +H2O -CH3OH hydrolysis3 Tri-silanol HS-(CH2)3-Si(OH)3 hydrolysis2->hydrolysis3 +H2O -CH3OH dimer Dimer (Siloxane Bond Formation) hydrolysis3->dimer Condensation -H2O oligomers Oligomers/Polymers dimer->oligomers Further Condensation G Analytical Method Selection for 3-MPM start Start: Analyze 3-MPM question1 Need to analyze volatile impurities or thermally stable sample? start->question1 question2 Need to analyze non-volatile hydrolysis/condensation products? question1->question2 No gc_path GC with Derivatization question1->gc_path Yes question2->start No hplc_path Reversed-Phase HPLC question2->hplc_path Yes

References

Technical Support Center: 3-Methoxyphenmetrazine (3-MPM) LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the minimization of ion suppression for 3-Methoxyphenmetrazine (3-MPM) in liquid chromatography-mass spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for 3-MPM analysis in biological samples?

A1: Ion suppression is a matrix effect where the ionization efficiency of a target analyte, such as 3-MPM, is reduced by co-eluting components from the sample matrix.[1][2] In biological matrices like plasma or urine, this is a significant issue due to the high concentration of endogenous materials like phospholipids (B1166683), salts, and proteins.[3][4] This suppression leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the quantitative assay.[5][6]

Q2: What are the most common causes of ion suppression in LC-MS?

A2: The primary causes include competition for ionization between the analyte (3-MPM) and high concentrations of co-eluting matrix components in the electrospray ionization (ESI) source.[6] Other factors include changes in the physical properties of the spray droplets (viscosity, surface tension) caused by matrix components, which hinder solvent evaporation and analyte release into the gas phase.[2] Mobile phase additives, salts, and non-volatile buffers can also significantly contribute to suppression.[7]

Q3: How can I determine if my 3-MPM signal is being suppressed?

A3: A standard method is the post-column infusion experiment.[4] In this setup, a constant flow of 3-MPM solution is infused into the LC eluent stream after the analytical column but before the MS source. A blank matrix sample is then injected. Any dip or decrease in the stable baseline signal of 3-MPM indicates a region of ion suppression corresponding to the retention time of interfering matrix components. Another method is to compare the peak area of 3-MPM in a post-extraction spiked matrix sample to its area in a clean solvent; a lower response in the matrix indicates suppression.[2]

Q4: What is the difference between minimizing ion suppression and compensating for it?

A4: Minimizing ion suppression involves actively removing interfering components or chromatographically separating them from the analyte. This is achieved through optimized sample preparation and chromatography.[8] Compensating for ion suppression involves using a tool, like a stable isotope-labeled internal standard (SIL-IS), to correct for the signal loss.[1] The suppression still occurs, but its effect on quantification is normalized by the consistent response ratio of the analyte to the internal standard.[6] For the most robust method, it is best to both minimize suppression and compensate for any that remains.

Troubleshooting Ion Suppression

This section provides solutions to common problems encountered during the LC-MS analysis of 3-MPM.

Problem: Low signal intensity or poor sensitivity for 3-MPM.

  • Possible Cause: Significant ion suppression from matrix components co-eluting with the analyte.

  • Solutions:

    • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[3][9] While protein precipitation (PPT) is simple, it is often the least effective method, leaving behind many phospholipids and other interferences.[10] Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) provide much cleaner extracts.[6][10] For a basic compound like 3-MPM, a mixed-mode SPE combining reversed-phase and cation exchange mechanisms is highly effective at removing a broad range of interferences.[10]

    • Improve Chromatographic Separation: Adjust the chromatographic method to separate the 3-MPM peak from suppression zones.[5] This can be achieved by modifying the mobile phase gradient, changing the mobile phase pH, or using a column with different selectivity.[10] Since phospholipids are a major cause of suppression, manipulating the gradient to retain them longer or elute them earlier than 3-MPM can significantly improve the signal.[3][10] Utilizing UHPLC systems can also enhance resolution and reduce matrix effects.[9][10]

    • Dilute the Sample: If the 3-MPM concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[5][11] However, this will also reduce the analyte signal, so it is only feasible for high-concentration samples.[5]

Problem: Inconsistent and irreproducible results for quality control (QC) samples.

  • Possible Cause: Sample-to-sample variability in matrix composition leading to different degrees of ion suppression.

  • Solutions:

    • Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup using SPE or LLE will minimize the variability in matrix effects between samples.[3][10]

    • Employ Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as your unknown samples can help compensate for consistent matrix effects.[6]

    • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most reliable way to correct for variable ion suppression. Since it has nearly identical physicochemical properties to 3-MPM, it will experience the same degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[5]

Problem: Signal suppression is still observed even after sample cleanup.

  • Possible Cause: Interference from mobile phase additives or contamination within the LC-MS system.

  • Solutions:

    • Optimize Mobile Phase Composition: Certain mobile phase additives can cause ion suppression. For positive mode ESI, volatile additives like formic acid or acetic acid are generally preferred over non-volatile buffers.[12] Use the lowest effective concentration, as higher concentrations can increase suppression.[2] Methanol (B129727) is often preferred over acetonitrile (B52724) as the organic solvent in APCI and can sometimes yield higher ESI response.[12][13]

    • Adjust MS Source Parameters: Optimization of source parameters can help mitigate ion suppression. Adjusting settings like capillary voltage, gas temperatures, and flow rates can influence the ionization process.[14] However, this is generally less effective than optimizing sample preparation and chromatography.[5]

    • Use a Divert Valve: Program a divert valve to send the highly contaminated, early-eluting parts of the chromatogram (containing salts and other interferences) to waste instead of the MS source.[11]

Data and Protocols

Comparison of Sample Preparation Techniques

The choice of sample preparation is critical for minimizing matrix effects. The following table summarizes the general effectiveness of common techniques for reducing ion suppression in biological samples.

Sample Preparation MethodGeneral Effectiveness in Reducing Ion SuppressionAnalyte Recovery (General)Key Considerations
Protein Precipitation (PPT) LowHighFast and simple, but results in the "dirtiest" extract with significant residual phospholipids.[10]
Liquid-Liquid Extraction (LLE) Medium to HighVariableProvides clean extracts but can have lower recovery for more polar analytes.[10] Requires optimization of pH and solvent.[3]
Solid-Phase Extraction (SPE) HighHighReversed-phase or ion-exchange SPE results in cleaner extracts than PPT.[10]
Mixed-Mode SPE Very HighHighCombines reversed-phase and ion-exchange mechanisms, providing the cleanest extracts and the most significant reduction in matrix effects.[10]
Experimental Protocol: Mixed-Mode SPE for 3-MPM from Plasma

This protocol is a general guideline for extracting 3-MPM, a basic compound, from a plasma matrix using mixed-mode cation exchange SPE.

  • Cartridge Conditioning:

    • Wash the mixed-mode cation exchange SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of deionized water.

    • Equilibrate the cartridge with 1 mL of 50 mM ammonium (B1175870) acetate (B1210297) buffer (pH 6.0). Do not allow the cartridge to go dry.

  • Sample Pre-treatment & Loading:

    • To 200 µL of plasma sample, add the internal standard.

    • Add 200 µL of 4% phosphoric acid in water to acidify the sample and disrupt protein binding.

    • Vortex for 30 seconds.

    • Load the entire pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid to remove neutral and acidic interferences.

    • Wash the cartridge with 1 mL of methanol to remove residual lipids and other non-polar interferences.

  • Elution:

    • Elute the 3-MPM and internal standard from the cartridge using 1 mL of 5% ammonium hydroxide (B78521) in methanol into a clean collection tube. The basic pH neutralizes the analyte, releasing it from the sorbent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex and transfer to an autosampler vial for LC-MS analysis.

Visual Guides

Ion Suppression Troubleshooting Workflow

The following diagram outlines a logical workflow for identifying and mitigating ion suppression.

IonSuppressionWorkflow Start High Ion Suppression or Poor Sensitivity Observed for 3-MPM Check_Matrix Assess Matrix Effects (Post-Column Infusion) Start->Check_Matrix Dilute Dilute Sample Start->Dilute Suppression_Present Suppression Zone Identified? Check_Matrix->Suppression_Present Coelution Does 3-MPM Peak Co-elute with Suppression Zone? Suppression_Present->Coelution  Yes No_Suppression No Significant Suppression (Check other MS parameters) Suppression_Present->No_Suppression  No Optimize_LC Optimize Chromatography Coelution->Optimize_LC  Yes Optimize_SP Improve Sample Preparation Coelution->Optimize_SP  No, but suppression  is still high Use_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) Optimize_LC->Use_IS Optimize_SP->Use_IS Dilute->Use_IS End Method Optimized (Minimal & Compensated Suppression) Use_IS->End

Caption: A workflow for troubleshooting and resolving ion suppression issues.

Factors Contributing to Ion Suppression

This diagram illustrates the relationship between different experimental factors and the phenomenon of ion suppression.

IonSuppressionFactors cluster_matrix Sample Matrix cluster_method Analytical Method cluster_solutions Mitigation Strategies IonSuppression Ion Suppression (Reduced Analyte Signal) SPE Solid-Phase Extraction (SPE) IonSuppression->SPE removes LLE Liquid-Liquid Extraction (LLE) IonSuppression->LLE removes Chroma Chromatographic Optimization IonSuppression->Chroma separates from SIL_IS SIL-Internal Standard IonSuppression->SIL_IS compensates for Phospholipids Phospholipids Phospholipids->IonSuppression compete for ionization Salts Salts Salts->IonSuppression compete for ionization Proteins Proteins & Metabolites Proteins->IonSuppression compete for ionization MobilePhase Mobile Phase Additives (e.g., TFA, non-volatile salts) MobilePhase->IonSuppression affect ESI process Coelution Chromatographic Co-elution Coelution->IonSuppression affect ESI process FlowRate High Flow Rate FlowRate->IonSuppression affect ESI process

Caption: Key factors contributing to ion suppression and common mitigation strategies.

References

Reducing background noise in 3-MPM electrochemical detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering background noise during the electrochemical detection of 3-mercaptopropionyl-L-cysteine (3-MPM).

Troubleshooting Guide

High background noise can obscure the electrochemical signal of 3-MPM, leading to inaccurate quantification. This guide provides a systematic approach to identifying and mitigating common sources of noise.

Problem: High and Unstable Baseline Current

A high and fluctuating baseline is a common issue that can mask the faradaic current from 3-MPM.

Potential CauseRecommended Solutions
Contaminated Electrolyte or Glassware Prepare fresh electrolyte solution using high-purity (18 MΩ·cm) water and analytical grade reagents. Ensure all glassware is thoroughly cleaned.[1]
Dirty Working Electrode The electrode surface may be fouled. Polish the working electrode according to established procedures.[1][2][3]
Reference Electrode Issues Check for air bubbles on the reference electrode tip. Ensure the filling solution is not depleted and the frit is not clogged.[1][4]
Dissolved Oxygen Purge the electrolyte solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes before the experiment and maintain an inert atmosphere during measurements.[1]
Inappropriate Applied Potential Operate at the minimum potential required for the measurement to avoid solvent/electrolyte breakdown.[1]

Problem: Random Spikes and High-Frequency Noise

Irregular spikes in the voltammogram are often due to external electrical interference.

Potential CauseRecommended Solutions
Electromagnetic Interference (EMI) Place the electrochemical setup inside a Faraday cage to shield it from external electromagnetic fields from power lines and other lab equipment.[1][5]
Improper Grounding Ensure the potentiostat and cell have a single, well-defined grounding point to prevent ground loops.[2][5]
Unshielded Cables Use shielded cables for all connections between the potentiostat and the electrochemical cell to minimize noise pickup.[4][5]
Mechanical Vibrations Isolate the experimental setup from sources of vibration by using an anti-vibration table.[5]

Problem: Slow, Drifting Baseline

A baseline that slowly drifts over time can indicate a lack of equilibrium in the system.

Potential CauseRecommended Solutions
Temperature Fluctuations Allow the electrochemical cell and solutions to reach thermal equilibrium before starting measurements. Conduct experiments in a temperature-controlled environment if possible.[1]
Electrode Equilibration Allow the working electrode to equilibrate in the solution until a stable open-circuit potential is observed before beginning the experiment.[1]
Reference Electrode Instability A drifting potential can be caused by an unstable reference electrode. Check for a clogged frit or depleted filling solution.[1]

Logical Troubleshooting Workflow

If you are experiencing a noisy signal, follow this logical workflow to diagnose the issue.

G start Start: Noisy Signal Observed check_visual Visually Inspect Setup: - Loose connections? - Air bubbles on electrodes? start->check_visual check_re Isolate Reference Electrode Issue: - Check for clogged frit - Replace filling solution check_visual->check_re Connections OK, Bubbles Removed evaluate_signal Re-evaluate Signal check_re->evaluate_signal check_we Isolate Working Electrode Issue: - Polish electrode - Check for surface fouling check_we->evaluate_signal check_solution Isolate Solution Issue: - Prepare fresh electrolyte - Deoxygenate with N2/Ar check_solution->evaluate_signal check_environment Isolate Environmental Noise: - Use Faraday cage - Check grounding - Use anti-vibration table check_environment->evaluate_signal evaluate_signal->check_we No evaluate_signal->check_solution No evaluate_signal->check_environment No stable_signal Signal is Stable evaluate_signal->stable_signal Yes persistent_noise Noise Persists evaluate_signal->persistent_noise No, after all checks

Caption: A logical workflow for troubleshooting background noise in electrochemical measurements.

Experimental Protocols

Protocol 1: Working Electrode Polishing

A clean working electrode surface is critical for obtaining a low-noise signal.

  • Mechanical Polishing:

    • Begin by polishing the electrode surface with a 1.0 µm alumina (B75360) slurry on a polishing pad for 3-5 minutes.

    • Rinse the electrode thoroughly with deionized water.

    • Repeat the process with a 0.05 µm alumina slurry on a new, clean pad for another 3-5 minutes to achieve a mirror-like finish.[1]

  • Sonication:

    • Place the electrode in a beaker of deionized water and sonicate for 2-5 minutes to remove adhered polishing particles.

    • Repeat the sonication step in a beaker of ethanol (B145695) or acetone.[1]

  • Final Rinse and Drying:

    • Rinse the electrode thoroughly with deionized water.

    • Dry the electrode surface carefully under a stream of high-purity nitrogen gas.[1]

  • Electrochemical Cleaning (for Platinum Electrodes):

    • For platinum electrodes, cycle the potential between the evolution of H₂ and O₂ in a 1 M H₂SO₄ solution to further clean the surface.[3]

Protocol 2: Deoxygenation of the Electrolyte

Dissolved oxygen is electroactive and can contribute significantly to background current.

  • Purging:

    • Before introducing the electrodes, purge the electrolyte solution with high-purity nitrogen or argon gas for at least 15-20 minutes.[1]

  • Maintaining an Inert Atmosphere:

    • During the experiment, maintain a blanket of the inert gas over the surface of the solution to prevent atmospheric oxygen from re-dissolving.[1]

Signaling Pathway and Noise Sources

The following diagram illustrates the path of the electrochemical signal and potential points of noise injection.

G cluster_cell Electrochemical Cell cluster_environment Environment WE Working Electrode (3-MPM Oxidation) Potentiostat Potentiostat WE->Potentiostat Signal RE Reference Electrode RE->Potentiostat CE Counter Electrode CE->Potentiostat EMI Electromagnetic Interference EMI->WE Noise Injection Vibrations Mechanical Vibrations Vibrations->WE Noise Injection DAQ Data Acquisition System Potentiostat->DAQ Measured Current

Caption: Signal pathway and common environmental noise sources in an electrochemical setup.

Frequently Asked Questions (FAQs)

Q1: What is a Faraday cage and how does it help reduce noise?

A Faraday cage is a grounded metal enclosure that surrounds the electrochemical cell. It shields the sensitive measurements from external electromagnetic interference (EMI), which is a common source of line-frequency (50/60 Hz) noise from power lines and other laboratory equipment. Using a Faraday cage is one of the most effective methods for reducing environmental noise.[1][5]

Q2: Can the choice of electrochemical technique itself help in reducing background noise?

Yes, certain techniques are inherently better at discriminating against background currents. Differential techniques like Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are designed to minimize the contribution of capacitive (charging) current, which is a major component of the background, thereby improving the signal-to-noise ratio for the faradaic current of interest.[1] In contrast, techniques with faster scan rates, like fast-scan cyclic voltammetry (FSCV), can generate large background currents.[6][7]

Q3: How does the supporting electrolyte concentration affect background noise?

A sufficient concentration of supporting electrolyte (typically 0.1 M) is crucial to minimize solution resistance (iR drop). High solution resistance can lead to poor peak shape and resolution.[1] However, an excessively high concentration can increase the background capacitive current.[8]

Q4: My baseline is still high even after cleaning the electrode and using fresh solution. What else could be the cause?

If you have addressed the common issues of electrode and solution cleanliness, consider the following:

  • Electrode Material: The material of the working electrode itself can contribute to the background current. Some materials have a wider potential window or lower intrinsic capacitance than others.

  • Electrode Surface Area: A larger electrode surface area will result in a larger charging current.[3][8]

  • Contaminants in Reagents: Impurities in the 3-MPM sample or the supporting electrolyte salts can be electroactive and contribute to the background signal.

Q5: Can software settings and data processing help reduce noise?

Yes, software-based methods can improve the signal-to-noise ratio:

  • Signal Averaging: Averaging multiple scans can effectively reduce random noise.[1]

  • Digital Smoothing: Applying algorithms like moving averages after the measurement can smooth out high-frequency noise.[1]

  • Background Subtraction: In techniques like fast-scan cyclic voltammetry, digital background subtraction is a common method to remove large capacitive currents and isolate the faradaic signal.[1][6] However, it's important to be aware that this can sometimes distort the signal if the background is not stable.[6]

References

Validation & Comparative

Comparative Potency Analysis: 3-Methoxyphenmetrazine vs. 3-Fluorophenmetrazine at Monoamine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the in vitro potency of 3-Methoxyphenmetrazine (3-MPM) and 3-Fluorophenmetrazine (3-FPM) reveals distinct profiles in their interactions with dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) transporters. This guide synthesizes available experimental data to provide a clear comparison for researchers and drug development professionals.

This report outlines the pharmacological activity of two potent psychoactive compounds, this compound (3-MPM) and 3-Fluorophenmetrazine (3-FPM), focusing on their potency as monoamine transporter ligands. The data presented is derived from in vitro studies utilizing rat brain synaptosomes and human embryonic kidney (HEK293) cells to determine the compounds' efficacy in inhibiting neurotransmitter uptake and promoting their release.

Quantitative Comparison of Potency

The potency of 3-MPM and 3-FPM at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) is summarized in the tables below. Table 1 details the half-maximal inhibitory concentrations (IC₅₀) for neurotransmitter uptake, while Table 2 presents the half-maximal effective concentrations (EC₅₀) for neurotransmitter release.

Table 1: Inhibition of Monoamine Uptake (IC₅₀, µM)

CompoundDAT (µM)NET (µM)SERT (µM)
This compound (3-MPM) 26.35.276.1
3-Fluorophenmetrazine (3-FPM) < 2.5< 2.5> 80

Table 2: Monoamine Release (EC₅₀, nM)

CompoundDopamine (nM)Norepinephrine (nM)Serotonin (nM)
This compound (3-MPM) 44001400> 10000
3-Fluorophenmetrazine (3-FPM) 43302558

Based on the available data, 3-Fluorophenmetrazine demonstrates significantly higher potency as a dopamine and norepinephrine releasing agent compared to this compound.[1][2] In uptake inhibition, 3-FPM also shows greater potency at DAT and NET than 3-MPM. Both compounds exhibit considerably lower potency at the serotonin transporter.

Experimental Protocols

The data presented in this guide were primarily obtained through two key experimental methodologies:

1. In Vitro Transporter Assays in Rat Brain Synaptosomes:

This method was utilized to determine the IC₅₀ and EC₅₀ values for 3-MPM and other phenmetrazine analogs. The protocol involves the following key steps:

  • Synaptosome Preparation: Synaptosomes, which are isolated nerve terminals, were prepared from rat brain tissue.

  • Uptake Inhibition Assays: Synaptosomes were incubated with varying concentrations of the test compound (e.g., 3-MPM) in the presence of a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin). The ability of the test compound to inhibit the uptake of the radiolabeled neurotransmitter into the synaptosomes was measured by quantifying the radioactivity.

  • Release Assays: Synaptosomes were preloaded with a radiolabeled substrate. Subsequently, they were exposed to different concentrations of the test compound to measure the amount of radiolabeled substrate released from the synaptosomes.

2. Radiotracer Uptake Experiments in HEK293 Cells:

This assay was employed to determine the IC₅₀ values for 3-FPM. The general procedure is as follows:

  • Cell Culture: Human embryonic kidney (HEK293) cells were cultured and transfected to express the human dopamine, norepinephrine, or serotonin transporters.

  • Uptake Inhibition Measurement: The transfected cells were incubated with a radiolabeled tracer and varying concentrations of 3-FPM. The inhibitory effect of 3-FPM on the transporter-mediated uptake of the radiotracer was then quantified.

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway of monoamine transporters and the general workflow for comparing the potency of 3-MPM and 3-FPM.

Monoamine_Transporter_Signaling Figure 1: Simplified Monoamine Transporter Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Synaptic Membrane cluster_intracellular Intracellular Space Neurotransmitter Neurotransmitter (Dopamine, Norepinephrine, Serotonin) Transporter Monoamine Transporter (DAT, NET, SERT) Neurotransmitter->Transporter Binds to Compound 3-MPM / 3-FPM Compound->Transporter Binds to & Blocks (Inhibition) or Reverses (Release) Reuptake Reuptake Transporter->Reuptake Mediates Release Release Transporter->Release Mediates Vesicle Synaptic Vesicle Reuptake->Vesicle Storage Release->Neurotransmitter Increases Extracellular Concentration

Caption: Figure 1: Simplified Monoamine Transporter Signaling Pathway

Potency_Comparison_Workflow Figure 2: Experimental Workflow for Potency Comparison start Start: Define Research Question (Compare 3-MPM vs 3-FPM Potency) prep Preparation of Biological Samples (Rat Brain Synaptosomes or Transfected HEK293 Cells) start->prep uptake_assay Monoamine Uptake Inhibition Assay (Measure IC50) prep->uptake_assay release_assay Monoamine Release Assay (Measure EC50) prep->release_assay data_analysis Data Analysis and Curve Fitting uptake_assay->data_analysis release_assay->data_analysis comparison Comparison of Potency Values (IC50 and EC50) data_analysis->comparison conclusion Conclusion on Relative Potency comparison->conclusion

References

Comparative pharmacological effects of 3-MPM and 4-MPM

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Pharmacological Analysis of 3-Methyl-phenmetrazine (3-MPM) and 4-Methyl-phenmetrazine (4-MPM)

This guide provides a detailed comparison of the pharmacological effects of two positional isomers of methylphenmetrazine, 3-MPM and 4-MPM. These compounds are analogs of phenmetrazine, a psychostimulant medication previously used as an anorectic.[1][2][3][4] This analysis is intended for researchers and professionals in the fields of pharmacology, toxicology, and drug development to delineate the distinct profiles of these substances.

The primary pharmacological difference lies in their interaction with monoamine transporters.[1][2] 3-MPM displays a pharmacological profile consistent with a classic psychostimulant, similar to its parent compound, phenmetrazine.[1][2][3][4] In contrast, 4-MPM exhibits a profile more aligned with entactogens like MDMA, characterized by a pronounced effect on the serotonin (B10506) transporter.[1][2][3][4]

Comparative Pharmacological Data

The following tables summarize the in vitro functional activities of 3-MPM and 4-MPM at the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (SERT) transporters in rat brain synaptosomes. The data quantifies their potency in inhibiting neurotransmitter uptake and stimulating neurotransmitter release.

Table 1: Monoamine Transporter Uptake Inhibition

This table presents the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the drug required to inhibit 50% of the monoamine transporter activity. Lower values indicate greater potency.

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)
3-MPM > 100001855> 10000
4-MPM 19261933408

Data sourced from in vitro studies on rat brain synaptosomes.[1][5]

Table 2: Monoamine Neurotransmitter Release

This table displays the half-maximal effective concentration (EC₅₀) values, indicating the concentration of the drug that provokes a response halfway between the baseline and maximum response for neurotransmitter release. Lower values signify greater potency as a releasing agent.

CompoundDAT Release EC₅₀ (nM)NET Release EC₅₀ (nM)SERT Release EC₅₀ (nM)
3-MPM 128432527
4-MPM 2276286

Data sourced from in vitro studies on rat brain synaptosomes.[5]

Key Pharmacological Distinctions

  • 3-MPM is a potent releaser of dopamine and norepinephrine, with substantially weaker activity at the serotonin transporter.[1] Its inability to effectively inhibit DAT and SERT at concentrations up to 10,000 nM suggests a profile of a selective catecholamine-releasing agent.[1] This aligns with typical psychostimulant properties.[1][2][3][4]

  • 4-MPM acts as a non-selective releaser of all three monoamines.[5] Notably, it is a particularly potent serotonin releaser, with an EC₅₀ value of 86 nM, which is significantly more potent than its activity at dopamine and norepinephrine transporters in this assay.[5] This potent serotonergic activity suggests potential entactogenic effects, similar to MDMA.[1][2][3][4]

Experimental Protocols

The data presented was obtained through standardized in vitro transporter assays using rat brain synaptosomes.[1][2]

1. Monoamine Transporter Uptake Inhibition Assay: This assay measures the ability of a compound to block the reuptake of neurotransmitters into the presynaptic neuron.

  • Preparation: Synaptosomes (resealed nerve terminals) are prepared from specific rat brain regions rich in the desired transporters (e.g., striatum for DAT, hippocampus for SERT).

  • Incubation: The synaptosomes are incubated with a radiolabeled neurotransmitter substrate ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) and varying concentrations of the test compound (3-MPM or 4-MPM).

  • Measurement: After incubation, the synaptosomes are collected, and the amount of radioactivity taken up is measured using liquid scintillation counting.

  • Analysis: The concentration of the test compound that inhibits 50% of the radiolabeled neurotransmitter uptake (IC₅₀) is calculated by analyzing dose-response curves.[1]

2. Neurotransmitter Release Assay (Superfusion Method): This assay determines if a compound induces the release of neurotransmitters from presynaptic terminals.

  • Loading: Synaptosomes are first loaded with a radiolabeled neurotransmitter.

  • Superfusion: The loaded synaptosomes are placed in a superfusion apparatus and continuously perfused with a buffer solution to establish a stable baseline of neurotransmitter release.

  • Drug Application: The test compound is then added to the perfusion buffer at various concentrations.

  • Measurement: The amount of radioactivity in the collected buffer fractions is measured to determine the rate of neurotransmitter release.

  • Analysis: An increase in radioactivity above the baseline indicates that the compound is a neurotransmitter releaser. The concentration that produces 50% of the maximal release effect (EC₅₀) is determined from the dose-response data.

Visualizations

Signaling Pathway: Monoamine Transporter Interaction

The following diagram illustrates the primary mechanism of action for 3-MPM and 4-MPM at the presynaptic nerve terminal. These compounds interact with monoamine transporters (DAT, NET, SERT) to either block the reuptake of neurotransmitters from the synaptic cleft or to reverse the direction of the transporter, causing the release of neurotransmitters from the presynaptic neuron.

MonoamineTransporterInteraction cluster_presynaptic Presynaptic Neuron cluster_transporter Monoamine Transporters cluster_synaptic_cleft Synaptic Cleft cluster_drug Drug Action Vesicle Synaptic Vesicle (Dopamine, Norepinephrine, Serotonin) DAT DAT NET NET SERT SERT DA DA DAT->DA Release NE NE DAT->NE Release SE SE DAT->SE Release NET->DA Release NET->NE Release NET->SE Release SERT->DA Release SERT->NE Release SERT->SE Release DA->DAT Reuptake DA->NET Reuptake DA->SERT Reuptake NE->DAT Reuptake NE->NET Reuptake NE->SERT Reuptake SE->DAT Reuptake SE->NET Reuptake SE->SERT Reuptake MPM 3-MPM / 4-MPM MPM->DAT Binds to Transporter MPM->NET Binds to Transporter MPM->SERT Binds to Transporter

Caption: Interaction of MPM isomers with monoamine transporters.

Experimental Workflow: In Vitro Transporter Assays

This diagram outlines the general workflow for the in vitro experiments used to characterize the pharmacological activity of 3-MPM and 4-MPM.

ExperimentalWorkflow cluster_prep Preparation cluster_assays Pharmacological Assays cluster_analysis Data Acquisition & Analysis A Rat Brain Dissection (Striatum, Hippocampus, etc.) B Synaptosome Preparation (Homogenization & Centrifugation) A->B C Uptake Inhibition Assay (Incubate with [³H]Neurotransmitter & Test Compound) B->C D Release Assay (Superfusion) (Load with [³H]Neurotransmitter, Apply Test Compound) B->D E Liquid Scintillation Counting (Measure Radioactivity) C->E D->E F Calculate IC₅₀ / EC₅₀ Values (Dose-Response Curve Analysis) E->F

Caption: Workflow for in vitro monoamine transporter assays.

References

Validating a New Analytical Method for 3-Methoxyphenmetrazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the validation of a new analytical method for 3-Methoxyphenmetrazine (3-MPM). The information presented is based on established analytical principles and data from closely related phenmetrazine analogs, offering a robust framework for methodology selection and validation in a research and drug development setting.

Executive Summary

The selection of an appropriate analytical method for a novel psychoactive substance like this compound is critical for accurate quantification and metabolite identification in various biological matrices. Both GC-MS and LC-MS/MS offer high sensitivity and selectivity, making them suitable for this purpose.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is generally favored for its ability to analyze a broader range of compounds, including non-volatile and thermally labile metabolites, often with minimal sample preparation. This technique has demonstrated excellent sensitivity and precision for the analysis of the closely related compound, 3-Fluorophenmetrazine (3-FPM).

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique, particularly for volatile and semi-volatile compounds. While it may require derivatization for some analytes to improve volatility and chromatographic performance, it remains a powerful tool for structural elucidation and quantification.

This guide presents a comparative overview of these methods, including detailed experimental protocols and expected performance data, to aid researchers in selecting and validating the most suitable method for their specific needs.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance parameters for the analysis of this compound and its analogs using LC-MS/MS and GC-MS. Data for LC-MS/MS is based on a validated method for 3-Fluorophenmetrazine (3-FPM), a close structural analog of 3-MPM.

ParameterLC-MS/MS (for 3-FPM)GC-MS (Expected for 3-MPM)
Limit of Detection (LOD) 0.1 ng/mL (Serum), 0.2 ng/mL (Urine)1-10 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL (Serum), 1.0 ng/mL (Urine)5-25 ng/mL
Linearity (R²) > 0.99> 0.99
Intra-day Precision (%RSD) < 8.5%< 10%
Inter-day Precision (%RSD) < 6.3%< 15%
Accuracy (% Recovery) 90-110%85-115%
Sample Preparation Protein precipitation or liquid-liquid extractionLiquid-liquid or solid-phase extraction, may require derivatization
Analysis Time per Sample 5-15 minutes10-30 minutes
Throughput HighMedium
Selectivity Very High (with MS/MS)High (with MS)
Cost per Sample HigherLower

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is adapted from a validated method for the analysis of 3-Fluorophenmetrazine and is expected to be highly applicable to this compound.

1. Sample Preparation (Human Serum)

  • To 100 µL of serum, add 200 µL of acetonitrile (B52724) containing the internal standard (e.g., deuterated 3-MPM).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Inject 5 µL into the LC-MS/MS system.

2. LC-MS/MS Instrumentation and Conditions

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • Ionization Source Parameters: Optimized for 3-MPM (e.g., Capillary voltage: 3.5 kV, Source temperature: 150°C, Desolvation temperature: 400°C).

  • MRM Transitions: Specific precursor and product ions for 3-MPM and its internal standard would need to be determined by direct infusion. For example, for 3-MPM (C12H17NO2, MW: 207.27), the protonated molecule [M+H]+ would be m/z 208.3. Fragmentation would yield specific product ions to monitor.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a general procedure for the analysis of phenmetrazine-like compounds and would require optimization and validation for this compound.

1. Sample Preparation (Urine)

  • To 1 mL of urine, add an internal standard (e.g., deuterated phenmetrazine).

  • Adjust the pH to 9-10 with a suitable buffer (e.g., borate (B1201080) buffer).

  • Perform liquid-liquid extraction with 3 mL of an organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and isoamyl alcohol).

  • Vortex for 2 minutes and centrifuge at 3,000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube.

  • (Optional but recommended) Evaporate the solvent to dryness and reconstitute in a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

  • Inject 1 µL into the GC-MS system.

2. GC-MS Instrumentation and Conditions

  • GC System: Gas chromatograph with a split/splitless injector.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer: Quadrupole mass spectrometer with electron ionization (EI) source.

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Mode: Full scan (e.g., m/z 40-550) for qualitative analysis and identification of metabolites. Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of 3-MPM and its derivative.

Mandatory Visualizations

Signaling Pathway of this compound

This compound, similar to its parent compound phenmetrazine, is believed to act as a monoamine releasing agent. It primarily interacts with dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters, leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft.

3-MPM Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MPM 3-MPM DAT DAT MPM->DAT Enters neuron via DAT NET NET MPM->NET Enters neuron via NET DA Dopamine DAT->DA Increased Extracellular Dopamine NE Norepinephrine NET->NE Increased Extracellular Norepinephrine Vesicle Synaptic Vesicle (Dopamine, Norepinephrine) Vesicle->DAT Reverses transport Vesicle->NET Reverses transport Receptors Dopamine & Norepinephrine Receptors DA->Receptors Binds to receptors NE->Receptors Binds to receptors Postsynaptic Effects Postsynaptic Effects Receptors->Postsynaptic Effects Signal Transduction

Caption: Mechanism of action of this compound (3-MPM).

Experimental Workflow for Method Validation

The validation of a new analytical method follows a structured workflow to ensure its reliability and suitability for its intended purpose. This involves assessing several key performance characteristics as defined by regulatory guidelines such as those from the International Council for Harmonisation (ICH).

Analytical Method Validation Workflow cluster_planning Planning & Development cluster_execution Experimental Execution cluster_evaluation Data Evaluation & Reporting MethodDev Method Development & Optimization Protocol Validation Protocol Definition MethodDev->Protocol Specificity Specificity & Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Determination Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Stability Stability Protocol->Stability DataAnalysis Data Analysis & Statistical Evaluation Specificity->DataAnalysis Linearity->DataAnalysis Accuracy->DataAnalysis Precision->DataAnalysis LOD_LOQ->DataAnalysis Robustness->DataAnalysis Stability->DataAnalysis Report Validation Report Generation DataAnalysis->Report Method Implementation Method Implementation Report->Method Implementation

Caption: A typical workflow for validating a new analytical method.

A Comparative Analysis of the In Vivo Effects of 3-Methyl-4-phenyl-morpholine (3-MPM) and Classic Stimulants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo effects of the novel psychoactive substance 3-Methyl-4-phenyl-morpholine (3-MPM) and classic psychostimulants, amphetamine and methylphenidate. Due to the limited availability of in vivo studies on 3-MPM, this comparison infers its potential effects based on in vitro data and the established in vivo profile of its structural analog, phenmetrazine.

Executive Summary

3-MPM is a structural analog of phenmetrazine, a classic stimulant with a history of clinical use and abuse. In vitro evidence suggests that 3-MPM, like phenmetrazine, likely acts as a monoamine transporter substrate, primarily targeting the dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters. This mechanism of action is similar to that of amphetamine, which also promotes the release of dopamine and norepinephrine. In contrast, methylphenidate primarily acts as a reuptake inhibitor at these transporters.

Based on these neurochemical similarities, it is hypothesized that the in vivo effects of 3-MPM will closely resemble those of amphetamine and phenmetrazine, including increased locomotor activity and significant rewarding properties. However, without direct in vivo comparative studies, the precise potency and behavioral profile of 3-MPM relative to these classic stimulants remain to be experimentally determined.

Data Presentation

Table 1: Comparative in vitro Monoamine Transporter Activity
CompoundDAT IC₅₀ (nM)¹NET IC₅₀ (nM)¹SERT IC₅₀ (nM)¹DAT EC₅₀ (nM)²NET EC₅₀ (nM)²SERT EC₅₀ (nM)²
3-MPM 10301184>10000129481345
Phenmetrazine 1315077657029>10000
d-Amphetamine 34-22539-551400-3800~25~50>1000
Methylphenidate 1838>10000---

¹IC₅₀ values represent the concentration of the drug that inhibits 50% of monoamine uptake. ²EC₅₀ values represent the concentration of the drug that elicits 50% of the maximal monoamine release. Data for 3-MPM and Phenmetrazine from McLaughlin et al., 2018.[1][2] Data for d-Amphetamine and Methylphenidate are compiled from various sources.

Table 2: Comparative in vivo Behavioral Effects in Rodents
CompoundLocomotor ActivityRewarding Properties (CPP)Reinforcing Properties (Self-Administration)
3-MPM (inferred) Expected to increase locomotor activityExpected to induce conditioned place preferenceExpected to be self-administered
Phenmetrazine Increases locomotor activityInduces conditioned place preferenceReadily self-administered
d-Amphetamine Dose-dependently increases locomotor activityRobustly induces conditioned place preferenceReadily self-administered
Methylphenidate Dose-dependently increases locomotor activityInduces conditioned place preferenceReadily self-administered

Data for Phenmetrazine, d-Amphetamine, and Methylphenidate are compiled from numerous preclinical studies.

Experimental Protocols

Locomotor Activity Assessment

Objective: To measure the effects of a test compound on spontaneous horizontal and vertical movement in rodents.

Apparatus: Open field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams or a video tracking system.

Procedure:

  • Habituation: Acclimate animals to the testing room for at least 60 minutes prior to testing.

  • Administration: Administer the test compound (e.g., 3-MPM, amphetamine, methylphenidate) or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).

  • Testing: Immediately after administration, place the animal in the center of the open field arena.

  • Data Collection: Record locomotor activity for a predefined period (e.g., 60-120 minutes). Key parameters include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

  • Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect. Compare the activity levels between drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA).

Conditioned Place Preference (CPP)

Objective: To assess the rewarding or aversive properties of a non-contingently administered drug by pairing its effects with a distinct environment.

Apparatus: A two- or three-compartment CPP apparatus with distinct visual and tactile cues in each compartment.

Procedure:

  • Pre-Conditioning (Baseline): On day 1, place the animal in the apparatus with free access to all compartments for 15 minutes to determine initial place preference.

  • Conditioning:

    • On alternate days (e.g., days 2, 4, 6), administer the test compound and confine the animal to one of the conditioning compartments for 30 minutes.

    • On the intervening days (e.g., days 3, 5, 7), administer the vehicle and confine the animal to the other conditioning compartment for 30 minutes. The drug-paired compartment is typically counterbalanced across subjects.

  • Post-Conditioning (Test): On day 8, place the animal in the apparatus in a drug-free state with free access to all compartments for 15 minutes.

  • Data Collection: Record the time spent in each compartment during the pre-conditioning and post-conditioning tests.

  • Analysis: A significant increase in the time spent in the drug-paired compartment during the post-conditioning test compared to the pre-conditioning test indicates a conditioned place preference, suggesting rewarding properties of the drug.

Intravenous Self-Administration

Objective: To determine the reinforcing efficacy of a drug by allowing an animal to learn to perform an operant response (e.g., lever press) to receive an intravenous infusion of the drug.

Apparatus: Operant conditioning chambers equipped with two levers (one active, one inactive), a syringe pump for drug delivery, and an indwelling intravenous catheter surgically implanted in the jugular vein of the animal.

Procedure:

  • Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of the animal. Allow for a post-operative recovery period.

  • Acquisition:

    • Place the animal in the operant chamber for daily sessions (e.g., 2 hours).

    • A response on the active lever results in the delivery of a single intravenous infusion of the test compound.

    • A response on the inactive lever has no programmed consequence.

    • Acquisition is typically considered stable when the animal shows a consistent pattern of responding on the active lever and minimal responding on the inactive lever.

  • Dose-Response: Once responding is stable, different doses of the drug can be tested to determine the dose-response relationship for its reinforcing effects.

  • Progressive Ratio Schedule: To assess the motivation to obtain the drug, a progressive ratio schedule can be implemented where the number of responses required for each subsequent infusion increases. The "breakpoint" (the last ratio completed) serves as a measure of the drug's reinforcing strength.

Mandatory Visualization

stimulant_mechanism_of_action cluster_presynaptic Presynaptic Dopamine Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicle DA Vesicle->DA Storage VMAT2 Vesicular Monoamine Transporter 2 DA->VMAT2 Uptake DA_cleft DA->DA_cleft Release DAT Dopamine Transporter DAT->DA VMAT2->Vesicle DA_cleft->DAT Reuptake DA_receptor Dopamine Receptor DA_cleft->DA_receptor Binding Amphetamine Amphetamine Amphetamine->DAT Reverses Transport Amphetamine->VMAT2 Inhibits Methylphenidate Methylphenidate Methylphenidate->DAT Blocks Reuptake 3-MPM (inferred) 3-MPM (inferred) 3-MPM (inferred)->DAT Reverses Transport

Caption: Simplified signaling pathway of classic stimulants and inferred mechanism of 3-MPM.

locomotor_activity_workflow start Start habituation Animal Habituation (60 min) start->habituation administration Drug/Vehicle Administration habituation->administration placement Place in Open Field Arena administration->placement recording Record Locomotor Activity (e.g., 60 min) placement->recording analysis Data Analysis (Time Bins) recording->analysis end End analysis->end

Caption: Experimental workflow for locomotor activity assessment.

cpp_workflow start Start pre_conditioning Pre-Conditioning: Baseline Preference Test start->pre_conditioning conditioning_drug Conditioning Day (Drug): Drug + Paired Compartment pre_conditioning->conditioning_drug conditioning_vehicle Conditioning Day (Vehicle): Vehicle + Unpaired Compartment conditioning_drug->conditioning_vehicle Alternate Days conditioning_vehicle->conditioning_drug post_conditioning Post-Conditioning: Preference Test (Drug-Free) conditioning_vehicle->post_conditioning analysis Data Analysis: Compare Time Spent post_conditioning->analysis end End analysis->end

Caption: Experimental workflow for Conditioned Place Preference (CPP).

Conclusion

While direct in vivo data for 3-MPM is currently lacking, its in vitro profile strongly suggests that it will exhibit stimulant properties comparable to classic stimulants like amphetamine and its parent compound, phenmetrazine. It is anticipated that 3-MPM will increase locomotor activity and possess significant rewarding and reinforcing effects, mediated primarily through its action as a dopamine and norepinephrine releasing agent. Further preclinical in vivo studies are imperative to definitively characterize the behavioral pharmacology of 3-MPM and to accurately assess its potential for abuse and other psychoactive effects relative to established stimulants. This information is crucial for informing public health and regulatory bodies about this emerging psychoactive substance.

References

A Proposed Framework for Inter-laboratory Validation of 3-Methoxyphenmetrazine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a proposed framework for the inter-laboratory validation of analytical methods for the quantification of 3-Methoxyphenmetrazine (3-MPM), a designer drug with stimulant properties. Due to a lack of published inter-laboratory studies specifically for 3-MPM, this document provides a comparative guide based on established analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The presented quantitative data is hypothetical and derived from typical performance characteristics of these methods for similar analytes, intended to serve as a benchmark for future validation studies.

Comparison of Analytical Methodologies

The two most common and reliable methods for the quantification of novel psychoactive substances like 3-MPM in biological matrices are LC-MS/MS and GC-MS. Each method offers distinct advantages and disadvantages in terms of sensitivity, selectivity, and sample preparation complexity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often considered the gold standard for its high sensitivity and selectivity, allowing for the direct analysis of complex biological matrices with minimal sample preparation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely available technique. However, it often requires derivatization of the analyte to improve its volatility and chromatographic properties, which can add complexity to the sample preparation process.

The following table summarizes the expected performance characteristics for these two methods in a hypothetical inter-laboratory study.

Table 1: Hypothetical Inter-Laboratory Comparison of 3-MPM Quantification Methods

ParameterMethod 1: LC-MS/MSMethod 2: GC-MS
Linearity Range 0.1 - 100 ng/mL1 - 500 ng/mL
Correlation Coefficient (r²) > 0.99> 0.99
Limit of Detection (LOD) 0.05 ng/mL0.5 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL1 ng/mL
Intra-day Precision (%RSD) < 10%< 15%
Inter-day Precision (%RSD) < 15%< 20%
Accuracy (% Recovery) 90 - 110%85 - 115%

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparability of results in an inter-laboratory validation study. Below are proposed methodologies for the key experiments.

Sample Preparation

A harmonized sample preparation protocol is essential. The following outlines a typical solid-phase extraction (SPE) method for plasma samples.

cluster_sample_prep Sample Preparation Workflow plasma 1. Plasma Sample (1 mL) is 2. Add Internal Standard (e.g., 3-MPM-d5) plasma->is vortex1 3. Vortex is->vortex1 spe 4. Solid-Phase Extraction (SPE) (Mixed-mode cation exchange cartridge) vortex1->spe wash 5. Wash Cartridge (e.g., with methanol, water) spe->wash elute 6. Elute 3-MPM (e.g., with ammoniated methanol) wash->elute evaporate 7. Evaporate to Dryness elute->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute cluster_workflow Inter-Laboratory Validation Logical Flow protocol 1. Develop & Distribute Standardized Protocol samples 2. Prepare & Distribute Blinded Samples (Calibrators, QCs, Unknowns) protocol->samples analysis 3. Independent Analysis by Participating Labs samples->analysis data 4. Centralized Data Collection analysis->data stats 5. Statistical Analysis (Precision, Accuracy, Reproducibility) data->stats report 6. Final Validation Report stats->report cluster_decision Method Selection Pathway start Start: Need to Quantify 3-MPM sensitivity High Sensitivity Required? start->sensitivity throughput High Sample Throughput Needed? sensitivity->throughput No lcms LC-MS/MS sensitivity->lcms Yes throughput->lcms Yes gcms GC-MS throughput->gcms No

A Comparative Guide to the Enantiomers of 3-Methoxyphenmetrazine: Separation and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 21, 2025

This guide provides a comparative analysis of the enantiomers of 3-methoxyphenmetrazine (3-MPM), a substituted phenylmorpholine derivative. While research has characterized the racemic mixture of 3-MPM, a detailed comparison of the individual (S)- and (R)-enantiomers is not yet available in the published literature. This document outlines the established methodologies for chiral separation and functional analysis of analogous compounds, presenting a framework for the evaluation of 3-MPM enantiomers. The provided experimental data for the racemic mixture serves as a benchmark, and a hypothetical comparison of the enantiomers is presented based on the well-established principles of stereoselectivity in psychoactive compounds.

Introduction to Stereoselectivity

Many chiral drugs exhibit significant differences in their pharmacological and toxicological profiles between enantiomers. One enantiomer may be responsible for the desired therapeutic effects, while the other may be less active, inactive, or contribute to adverse effects. Therefore, the separation and individual characterization of enantiomers are critical steps in drug development. For psychoactive substances acting on monoamine transporters, it is common for one enantiomer to have a higher affinity and/or potency for a specific transporter compared to the other.

Enantiomer Separation

The separation of this compound enantiomers can be achieved using chiral High-Performance Liquid Chromatography (HPLC). While a specific published method for 3-MPM was not identified, the following protocol, adapted from methods for analogous compounds like amphetamine, is a standard approach.

Experimental Protocol: Chiral HPLC Separation

Objective: To separate the (S)- and (R)-enantiomers of this compound.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral Stationary Phase (CSP) column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm)

  • Mobile phase: n-Hexane, Isopropanol (IPA), and Diethylamine (DEA)

  • This compound racemic mixture

  • Analytical balance and standard laboratory glassware

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane, IPA, and DEA in a ratio of 80:20:0.1 (v/v/v). The exact ratio may require optimization for baseline separation.

  • Sample Preparation: Accurately weigh and dissolve the racemic this compound in the mobile phase to a final concentration of 1 mg/mL.

  • HPLC Analysis:

    • Equilibrate the Chiralpak AD-H column with the mobile phase at a flow rate of 1.0 mL/min.

    • Set the column temperature to 25°C.

    • Inject 10 µL of the prepared sample.

    • Monitor the elution profile using a UV detector at a wavelength of 270 nm.

  • Data Analysis: The two enantiomers will elute at different retention times. The peak area of each enantiomer can be used to determine the enantiomeric purity.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC cluster_output Output racemic_3mpm Racemic 3-MPM dissolve Dissolve in Mobile Phase racemic_3mpm->dissolve injection Inject Sample dissolve->injection column Chiral Stationary Phase (e.g., Chiralpak AD-H) injection->column separation Separation of Enantiomers column->separation detection UV Detection separation->detection s_enantiomer (S)-Enantiomer detection->s_enantiomer r_enantiomer (R)-Enantiomer detection->r_enantiomer

Figure 1: Experimental workflow for the chiral separation of this compound enantiomers.

Comparative Pharmacological Activity

The primary mechanism of action for many phenmetrazine analogs is the inhibition of monoamine reuptake at the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). The activity of the racemic mixture of 3-MPM has been characterized, but data for the individual enantiomers is not currently available.

Experimental Protocol: Monoamine Transporter Uptake Inhibition Assay

Objective: To determine the in vitro potency of this compound enantiomers to inhibit dopamine, norepinephrine, and serotonin uptake.

Materials:

  • Rat brain synaptosomes or human embryonic kidney (HEK) 293 cells expressing human DAT, NET, or SERT.

  • Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

  • Test compounds: (S)-3-MPM, (R)-3-MPM, and racemic 3-MPM.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation counter and vials.

Procedure:

  • Synaptosome/Cell Preparation: Prepare synaptosomes from rat striatum (for DAT), cortex (for NET), or whole brain (for SERT), or culture HEK293 cells expressing the respective transporters.

  • Assay Setup: In a 96-well plate, add the synaptosomes or cells, assay buffer, and varying concentrations of the test compounds.

  • Initiation of Uptake: Add the respective radiolabeled substrate to each well to initiate the uptake reaction.

  • Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 10 minutes).

  • Termination of Uptake: Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀ value) by non-linear regression analysis of the concentration-response curves.

G cluster_assay Monoamine Transporter Uptake Assay cluster_inhibition Inhibition by 3-MPM transporter Monoamine Transporter (DAT, NET, or SERT) reuptake Reuptake transporter->reuptake neurotransmitter Neurotransmitter (Dopamine, Norepinephrine, or Serotonin) neurotransmitter->transporter neuron Presynaptic Neuron reuptake->neuron synapse Synaptic Cleft mpm 3-MPM Enantiomer inhibition Inhibition mpm->inhibition inhibition->transporter Blocks Reuptake

Assessing the Abuse Potential of 3-Methylphenmetrazine (3-MPM): A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of the abuse potential of 3-Methylphenmetrazine (3-MPM) relative to other well-known stimulants. Due to a lack of direct preclinical in vivo studies on 3-MPM, this analysis relies on its in vitro neurochemical profile and data from structurally related compounds to infer its potential for abuse.

Executive Summary

3-Methylphenmetrazine (3-MPM) is a substituted phenmetrazine derivative with stimulant properties. While direct in vivo studies on its abuse potential are currently unavailable in the public domain, its mechanism of action at monoamine transporters suggests a profile that warrants careful consideration. This guide synthesizes the available in vitro data for 3-MPM and compares it with established data for cocaine, methamphetamine, and methylphenidate across key preclinical indicators of abuse liability.

Neurochemical Profile: Monoamine Transporter Interactions

The primary mechanism underlying the abuse potential of most stimulant drugs is their interaction with dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters in the brain. These interactions lead to increased extracellular concentrations of these neurotransmitters, particularly dopamine in the brain's reward pathways.

In vitro studies using rat brain synaptosomes have characterized the potency of 3-MPM to inhibit these transporters, providing crucial insights into its potential stimulant effects. The pharmacological findings suggest that 3-MPM is expected to exhibit stimulant properties similar to its parent compound, phenmetrazine.[1][2][3]

Data Presentation: Monoamine Transporter Inhibition

The following table summarizes the in vitro potency (IC50 values in nanomolars) of 3-MPM and comparator stimulants at DAT, NET, and SERT. Lower IC50 values indicate higher binding affinity.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
3-MPM 24305200>10000
Cocaine 250 - 400300 - 500200 - 350
d-Methamphetamine 1000 - 2500 (as a releaser)100 - 300 (as a releaser)>10000 (as a releaser)
Methylphenidate 50 - 10020 - 50>10000

Data for 3-MPM from Kavanagh et al., Drug Testing and Analysis, 2018. Data for cocaine, d-methamphetamine, and methylphenidate are representative values from the scientific literature.

Preclinical Models for Assessing Abuse Potential

Several established preclinical models are used to predict the abuse liability of novel compounds. These include self-administration, conditioned place preference (CPP), and locomotor sensitization studies. While no specific data for 3-MPM in these models have been identified, the methodologies are described below to provide a framework for future research and for comparison with known stimulants.

Experimental Protocols

1. Intravenous Self-Administration in Rats: This model is considered the gold standard for assessing the reinforcing properties of a drug.

  • Apparatus: Operant conditioning chambers equipped with two levers, a drug infusion pump, and a tether system allowing for intravenous drug delivery.

  • Procedure:

    • Surgery: Rats are surgically implanted with an intravenous catheter.

    • Acquisition: Rats are placed in the operant chambers and learn to press an "active" lever to receive an intravenous infusion of the test compound. The second "inactive" lever serves as a control.

    • Maintenance: Once a stable pattern of responding is established, the dose-response relationship is determined by varying the dose of the drug per infusion.

    • Data Analysis: The number of infusions earned at each dose is the primary measure of reinforcing efficacy. A classic "inverted U-shaped" dose-response curve is often observed for reinforcing drugs.

2. Conditioned Place Preference (CPP) in Rodents: This paradigm assesses the rewarding or aversive properties of a drug by pairing its effects with a specific environment.[4][5]

  • Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.[4][5]

  • Procedure:

    • Pre-conditioning (Baseline): The animal is allowed to freely explore all compartments to determine any initial preference.

    • Conditioning: Over several days, the animal receives the test drug and is confined to one compartment, and on alternate days, receives a vehicle injection and is confined to another compartment.

    • Post-conditioning (Test): The animal is placed back in the apparatus in a drug-free state with free access to all compartments. The time spent in each compartment is recorded.[4][5]

  • Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase indicates that the drug has rewarding properties.[4][5]

3. Locomotor Sensitization in Rodents: Repeated administration of psychostimulants can lead to a progressive and enduring enhancement of their motor-stimulant effects, a phenomenon known as behavioral or locomotor sensitization.[6][7] This is thought to reflect neuroplastic changes in the brain's reward pathways that may contribute to addiction.[6][7][8]

  • Apparatus: Open-field arenas equipped with automated photobeam systems to track horizontal and vertical movement.

  • Procedure:

    • Habituation: Animals are habituated to the testing environment.

    • Induction: Animals receive repeated injections of the test drug or vehicle over several days, and their locomotor activity is measured after each injection.

    • Expression: After a withdrawal period, all animals are challenged with the test drug, and their locomotor activity is measured.

  • Data Analysis: Sensitization is demonstrated by a greater locomotor response to the drug challenge in animals that were pre-treated with the drug compared to those pre-treated with vehicle.[6][7]

Mandatory Visualizations

G cluster_0 Presynaptic Dopaminergic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron TYR Tyrosine L_DOPA L-DOPA TYR->L_DOPA Tyrosine Hydroxylase DA_cyto Dopamine (Cytoplasmic) L_DOPA->DA_cyto DOPA Decarboxylase DA_vesicle Dopamine (Vesicular) DA_synapse Dopamine DA_vesicle->DA_synapse Exocytosis DA_cyto->DA_vesicle VMAT2 DAT Dopamine Transporter (DAT) DAT->DA_cyto DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Signaling Postsynaptic Signaling DA_receptor->Signaling Stimulant Stimulant (e.g., 3-MPM) Stimulant->DAT Inhibition

Caption: Simplified signaling pathway of dopamine and the inhibitory action of stimulants like 3-MPM on the dopamine transporter (DAT).

G cluster_0 Phase 1: Pre-Conditioning (Day 1) cluster_1 Phase 2: Conditioning (Days 2-8) cluster_2 Phase 3: Post-Conditioning Test (Day 9) pre_test Animal freely explores both compartments. Baseline preference is recorded. day_even Day 2, 4, 6, 8 Drug Injection Confined to Drug-Paired Compartment pre_test->day_even day_odd Day 3, 5, 7 Vehicle Injection Confined to Vehicle-Paired Compartment day_even->day_odd post_test Animal is drug-free and has free access to all compartments. Time spent in each compartment is measured. day_odd->post_test end End post_test->end start Start start->pre_test

Caption: Experimental workflow for a typical Conditioned Place Preference (CPP) study.

Comparative Analysis and Abuse Potential of 3-MPM

Based on its in vitro profile, 3-MPM is a potent inhibitor of the norepinephrine transporter (NET) and a weaker inhibitor of the dopamine transporter (DAT), with negligible activity at the serotonin transporter (SERT). This profile is generally consistent with that of other stimulant drugs.

  • Comparison with Cocaine: Cocaine is a non-selective monoamine reuptake inhibitor, with relatively similar potencies at DAT, NET, and SERT. In contrast, 3-MPM shows a preference for NET over DAT and lacks significant SERT activity. The lower potency at DAT compared to cocaine might suggest a lower abuse potential, as DAT inhibition is strongly correlated with the reinforcing effects of stimulants.

  • Comparison with Methamphetamine: Methamphetamine is primarily a monoamine releaser, a different mechanism than the reuptake inhibition of 3-MPM. However, both ultimately increase synaptic dopamine and norepinephrine. Methamphetamine is a potent dopamine releaser, which contributes to its high abuse liability. The weaker action of 3-MPM at the DAT suggests it may be less reinforcing than methamphetamine.

  • Comparison with Methylphenidate: Methylphenidate is a DAT and NET inhibitor with a profile more similar to 3-MPM. However, methylphenidate is significantly more potent at both DAT and NET. The weaker DAT inhibition by 3-MPM could translate to a lower abuse potential compared to methylphenidate.

Conclusion and Future Directions

The available in vitro data for 3-MPM indicates that it possesses a neurochemical profile consistent with stimulant drugs that have abuse potential. Its activity as a dopamine and norepinephrine reuptake inhibitor suggests that it is likely to have reinforcing and psychostimulant effects. However, its relatively lower potency at the dopamine transporter compared to established stimulants like cocaine and methylphenidate may suggest a comparatively lower abuse liability.

Crucially, this assessment is speculative and requires confirmation through rigorous preclinical in vivo studies. Future research should prioritize the evaluation of 3-MPM in self-administration, conditioned place preference, and locomotor sensitization paradigms. Such studies are essential to provide the empirical data needed for a definitive assessment of its abuse potential and to inform regulatory decisions. The experimental protocols outlined in this guide provide a framework for conducting such vital research.

References

Safety Operating Guide

Navigating the Uncertainty: A Guide to the Proper Disposal of 3-Methoxyphenmetrazine and Other Novel Research Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific disposal protocols for 3-Methoxyphenmetrazine (3-MPM) necessitates treating it as a hazardous substance, adhering to stringent safety and waste management practices. This guide provides essential, step-by-step procedures for the safe handling and disposal of novel research chemicals where detailed safety data is unavailable.

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. While specific disposal guidelines for every novel compound are not always available, a conservative approach based on established principles of hazardous waste management is the only acceptable course of action.

Immediate Safety and Handling Protocols

Due to the limited toxicological data available for this compound, it must be handled as a potent, hazardous compound. All operations involving 3-MPM should be conducted within a certified chemical fume hood.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following should be considered mandatory when handling 3-MPM and other research chemicals:

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety goggles. A face shield should be worn over goggles when there is a significant splash risk.Protects against splashes and airborne particles.
Hand Protection Nitrile or chloroprene (B89495) gloves.Provides a barrier against skin contact. Contaminated gloves must be disposed of as hazardous waste.
Body Protection A flame-resistant laboratory coat, fully fastened. For larger quantities or significant spill risk, a disposable chemical-resistant jumpsuit is recommended.Protects against spills and contamination of personal clothing.
Respiratory Protection All work should be performed in a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Procedure for this compound

In the absence of specific degradation or neutralization protocols, the primary method for the disposal of 3-MPM is through a licensed hazardous waste management service.

  • Segregation and Labeling:

    • Do not mix 3-MPM waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

    • Collect all waste containing 3-MPM (e.g., unused compound, contaminated consumables, rinsate from cleaning glassware) in a dedicated, properly sealed, and clearly labeled hazardous waste container.

    • The label should include: "Hazardous Waste," the full chemical name ("this compound"), any known hazard symbols, and the date of accumulation.

  • Container Management:

    • Use only approved, leak-proof containers for hazardous waste.

    • Keep the container sealed at all times, except when adding waste.

    • Store the waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

  • Consult Institutional EHS:

    • Before initiating any disposal procedure, contact your institution's EHS department. They will provide specific guidance on their procedures for the disposal of novel or uncharacterized research chemicals.

    • Provide them with as much information as you have about the compound, including its chemical structure and any known analogues (e.g., 3-Fluorophenmetrazine).

  • Waste Pickup and Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's approved hazardous waste contractor.

    • Never dispose of 3-MPM or any other research chemical down the drain or in the regular trash.[1]

Experimental Protocols for Waste Management

As no specific experimental protocols for the neutralization or degradation of 3-MPM were found, the primary "protocol" is the administrative and logistical procedure for its safe collection and transfer to a licensed waste disposal facility.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of a novel research chemical like this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_disposal_path Disposal Pathway start Start: Handling 3-MPM ppe Wear Appropriate PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated (Unused compound, contaminated items) fume_hood->waste_generated segregate Segregate Waste waste_generated->segregate container Use Designated, Labeled, and Sealed Hazardous Waste Container segregate->container contact_ehs Contact Institutional EHS for Guidance container->contact_ehs follow_guidance Follow EHS-Specific Procedures contact_ehs->follow_guidance Guidance Received schedule_pickup Arrange for Hazardous Waste Pickup follow_guidance->schedule_pickup end End: Proper Disposal schedule_pickup->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult with your institution's Environmental Health & Safety department for specific procedures and comply with all applicable federal, state, and local regulations.[2]

References

Personal protective equipment for handling 3-Methoxyphenmetrazine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of 3-Methoxyphenmetrazine

For researchers, scientists, and drug development professionals, the proper handling of research chemicals like this compound is paramount to ensure laboratory safety and data integrity. Due to a lack of a specific Safety Data Sheet (SDS), this guide provides essential safety protocols based on general best practices for handling novel psychoactive substances and substituted phenmetrazine analogs.

As a research chemical, the full toxicological profile of this compound is not extensively documented. Therefore, it must be handled with the assumption that it is a hazardous compound. The following information outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk.

Hazard Assessment and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound.[1][2] The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Required Personal Protective Equipment (PPE)
Weighing and Aliquoting (Solid) - Gloves: Nitrile gloves (double-gloving recommended) - Eye Protection: Safety glasses with side shields or safety goggles[3][4] - Respiratory Protection: N95 or higher-rated respirator or use of a certified chemical fume hood - Body Protection: Laboratory coat[3]
Solution Preparation - Gloves: Nitrile gloves (double-gloving recommended) - Eye Protection: Chemical splash goggles[4] - Respiratory Protection: Work within a certified chemical fume hood - Body Protection: Laboratory coat
In-vitro/In-vivo Experiments - Gloves: Nitrile gloves - Eye Protection: Safety glasses with side shields[3] - Body Protection: Laboratory coat
Waste Disposal - Gloves: Heavy-duty nitrile or butyl rubber gloves - Eye Protection: Chemical splash goggles[4] - Body Protection: Laboratory coat

Note: Always inspect PPE for integrity before use. Contaminated disposable PPE should be disposed of as chemical waste. Reusable PPE should be decontaminated according to institutional protocols.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to prevent exposure and contamination.

1. Preparation and Engineering Controls:

  • Ensure a calibrated analytical balance is located within a chemical fume hood or a ventilated balance enclosure.

  • Verify that the chemical fume hood is functioning correctly.

  • Prepare all necessary labware and solvents in advance.

  • Have a designated and clearly labeled waste container for this compound waste.

2. Weighing and Aliquoting:

  • Don the appropriate PPE as outlined in the table above.

  • Perform all manipulations of solid this compound within a chemical fume hood to minimize inhalation risk.

  • Use dedicated spatulas and weighing papers.

  • Clean any spills immediately with an appropriate decontaminating solution.

3. Solution Preparation:

  • Prepare solutions in a chemical fume hood.

  • Add the solvent to the accurately weighed this compound slowly to avoid splashing.

  • Cap and label all solutions clearly with the compound name, concentration, solvent, and date of preparation.

4. Storage:

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Keep the container tightly sealed and clearly labeled.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

Waste Type Disposal Procedure
Solid this compound - Collect in a clearly labeled, sealed container. - Dispose of as hazardous chemical waste through your institution's environmental health and safety (EHS) office.
Contaminated Labware (disposable) - Place in a designated hazardous waste bag or container. - Dispose of through your institution's EHS office.
Contaminated Solvents/Solutions - Collect in a sealed, labeled, and appropriate solvent waste container. - Do not mix with incompatible waste streams. - Dispose of through your institution's EHS office.

General Disposal Guidance:

  • Never dispose of this compound down the drain or in regular trash.[5][6]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[7]

  • For unused or expired material, consult with your institution's EHS office for guidance on proper disposal or potential take-back programs.[6]

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

Exposure Type Immediate Action
Skin Contact - Immediately remove contaminated clothing. - Flush the affected area with copious amounts of water for at least 15 minutes. - Seek medical attention.
Eye Contact - Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. - Seek immediate medical attention.
Inhalation - Move the affected person to fresh air. - If breathing is difficult, provide oxygen. - Seek medical attention.
Ingestion - Do not induce vomiting. - Rinse mouth with water. - Seek immediate medical attention.
Spill - Evacuate the immediate area. - Alert others and your supervisor. - If the spill is small and you are trained to do so, clean it up using an appropriate spill kit, wearing full PPE. - For large spills, contact your institution's EHS office.

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow for safely managing this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Workspace Prepare Workspace Gather PPE->Prepare Workspace Weighing/Aliquoting Weighing/Aliquoting Prepare Workspace->Weighing/Aliquoting Solution Preparation Solution Preparation Weighing/Aliquoting->Solution Preparation Experimentation Experimentation Solution Preparation->Experimentation Segregate Waste Segregate Waste Experimentation->Segregate Waste Label Waste Label Waste Segregate Waste->Label Waste EHS Collection EHS Collection Label Waste->EHS Collection

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.